molecular formula C112H171N23O27S B15564812 Virip

Virip

货号: B15564812
分子量: 2303.8 g/mol
InChI 键: KIYMLWIZXQPEHU-UKELCRPCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Virip is a useful research compound. Its molecular formula is C112H171N23O27S and its molecular weight is 2303.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C112H171N23O27S

分子量

2303.8 g/mol

IUPAC 名称

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C112H171N23O27S/c1-13-65(9)91(130-93(142)67(11)117-95(144)73(44-46-87(138)139)118-94(143)71(115)56-62(3)4)110(159)134-53-30-42-84(134)104(153)120-75(48-55-163-12)97(146)127-81(61-136)102(151)131-92(66(10)14-2)111(160)135-54-31-43-85(135)109(158)133-52-29-41-83(133)103(152)119-74(45-47-88(140)141)98(147)128-89(63(5)6)106(155)121-72(38-24-26-49-113)96(145)123-77(57-68-32-18-15-19-33-68)99(148)124-79(60-86(116)137)100(149)122-76(39-25-27-50-114)108(157)132-51-28-40-82(132)105(154)125-78(58-69-34-20-16-21-35-69)101(150)129-90(64(7)8)107(156)126-80(112(161)162)59-70-36-22-17-23-37-70/h15-23,32-37,62-67,71-85,89-92,136H,13-14,24-31,38-61,113-115H2,1-12H3,(H2,116,137)(H,117,144)(H,118,143)(H,119,152)(H,120,153)(H,121,155)(H,122,149)(H,123,145)(H,124,148)(H,125,154)(H,126,156)(H,127,146)(H,128,147)(H,129,150)(H,130,142)(H,131,151)(H,138,139)(H,140,141)(H,161,162)/t65-,66-,67-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-,90-,91-,92-/m0/s1

InChI 键

KIYMLWIZXQPEHU-UKELCRPCSA-N

产品来源

United States

Foundational & Exploratory

The Core Mechanism of VIRIP: A Technical Guide to a Novel HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIRIP (Virus-Inhibitory Peptide) represents a promising class of antiretroviral agents that target the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. Discovered as a naturally occurring peptide fragment derived from alpha-1-antitrypsin, this compound employs a unique mechanism of action by specifically targeting the highly conserved fusion peptide of the HIV-1 transmembrane glycoprotein gp41. This interaction effectively blocks the viral fusion process, a critical step in the viral lifecycle. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Mechanism of Action

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of the target cell. This binding triggers conformational changes in gp120 and gp41, leading to the exposure of the gp41 fusion peptide. The fusion peptide then inserts into the host cell membrane, initiating the fusion of the viral and cellular membranes and allowing the viral core to enter the cell.

This compound and its optimized derivatives, such as VIR-576, function as entry inhibitors by directly binding to the hydrophobic gp41 fusion peptide at this crucial stage.[1] This binding prevents the insertion of the fusion peptide into the host cell membrane, thereby aborting the fusion process and preventing viral entry. This mechanism is distinct from other classes of entry inhibitors, such as those that target gp120 or the coreceptors. A key advantage of targeting the highly conserved gp41 fusion peptide is the high genetic barrier to the development of viral resistance.[2][3]

Signaling Pathway of HIV-1 Entry and this compound Inhibition

The following diagram illustrates the key steps in HIV-1 entry and the point of intervention by this compound.

HIV_Entry_and_VIRIP_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition This compound Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 FP Fusion Peptide (hidden) Membrane Host Cell Membrane FP->Membrane 4. Fusion Peptide Insertion (Blocked by this compound) This compound This compound FP->this compound This compound Binding (Inhibition) Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Co-receptor Binding Coreceptor->FP 3. gp41 Fusion Peptide Exposure Resistance_Generation_Workflow start Start with Wild-Type HIV-1 infect Infect Permissive Cells start->infect culture Culture with sub-EC50 This compound Concentration infect->culture monitor Monitor Viral Replication (p24/RT Assay) culture->monitor replicate Replication Detected? monitor->replicate replicate->culture No increase_dose Increase this compound Concentration replicate->increase_dose Yes passage Passage Virus to Fresh Cells increase_dose->passage end Characterize Resistant Virus (Genotyping & Phenotyping) increase_dose->end After multiple rounds passage->culture

References

Virip: A Novel HIV-1 Entry Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies with distinct mechanisms of action. One such promising agent is Virip, a naturally occurring peptide fragment of α1-antitrypsin, which has demonstrated broad-spectrum inhibitory activity against HIV-1 entry. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols utilized in their evaluation.

Core Mechanism of Action: Targeting the gp41 Fusion Peptide

This compound exerts its antiviral effect by directly targeting the highly conserved fusion peptide of the HIV-1 transmembrane glycoprotein gp41. This interaction is critical to its function as an entry inhibitor. The process of HIV-1 entry into a host cell is a multi-step cascade involving the viral envelope glycoproteins gp120 and gp41.

The binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4) triggers a series of conformational changes in gp41. This leads to the exposure of the gp41 fusion peptide, which then inserts into the host cell membrane. Subsequently, gp41 refolds into a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion, allowing the viral core to enter the host cell.

This compound disrupts this process by binding to the gp41 fusion peptide, preventing its insertion into the host cell membrane and thereby inhibiting the formation of the six-helix bundle. This mechanism effectively halts viral entry at a critical, early stage of the infection cycle.

Signaling Pathway of HIV-1 Entry and this compound Inhibition

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell cluster_inhibition Inhibition cluster_fusion Fusion Cascade gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 gp120->Coreceptor 3. Co-receptor Binding CD4->Coreceptor 2. Conformational Change gp41_exposed gp41 Fusion Peptide Exposed Coreceptor->gp41_exposed 4. gp41 Exposure This compound This compound This compound->gp41_exposed Inhibits six_helix Six-Helix Bundle Formation gp41_exposed->six_helix fusion Membrane Fusion six_helix->fusion Viral_Entry Viral_Entry fusion->Viral_Entry Viral Entry Pseudovirus_Production start Start seed_cells Seed HEK293T cells start->seed_cells transfect Co-transfect with Env-expressing and env-deficient backbone plasmids seed_cells->transfect incubate Incubate for 48-72 hours transfect->incubate harvest Harvest virus-containing supernatant incubate->harvest filter_store Filter and store at -80°C harvest->filter_store end End filter_store->end TZM_bl_Assay start Start prepare_inhibitor Prepare serial dilutions of this compound derivative start->prepare_inhibitor incubate_virus Incubate diluted inhibitor with HIV-1 pseudovirus prepare_inhibitor->incubate_virus add_cells Add TZM-bl cells to the mixture incubate_virus->add_cells incubate_48h Incubate for 48 hours add_cells->incubate_48h lyse_cells Lyse cells and add luciferase substrate incubate_48h->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50 end End calculate_ic50->end

Unveiling Virip: A Technical Guide to a Novel HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and development of the Virip (Virus-inhibitory peptide) peptide, a naturally occurring human peptide with potent anti-HIV-1 activity. This document details the scientific journey from its initial identification to the optimization of its derivatives, presenting key quantitative data, experimental methodologies, and visual representations of its operational pathways.

Discovery and Origin of this compound

This compound was identified in 2007 by a team of researchers led by Frank Kirchhoff.[1][2] The discovery was the result of screening a peptide library derived from human hemofiltrate, the fluid removed from the blood of dialysis patients.[2][3][4][5] This novel 20-amino acid peptide was found to be a naturally occurring fragment of alpha-1-antitrypsin (α1-AT), the most abundant circulating serine protease inhibitor in humans.[3][4][6] Specifically, this compound corresponds to residues 353–372 of α1-AT.[4] The peptide is generated through the enzymatic action of matrix metalloproteinases on α1-AT.[1]

Initial studies revealed that this compound could inhibit the multiplication of various HIV-1 strains, including those resistant to existing protease and reverse transcriptase inhibitors.[2][4] This discovery was significant as it unveiled a new endogenous antiviral agent and a novel target for HIV-1 therapy.

Mechanism of Action: Targeting the HIV-1 Fusion Machinery

This compound exerts its antiviral effect by inhibiting the entry of HIV-1 into host cells.[3][4] Its mechanism is distinct from many other entry inhibitors. Instead of targeting the initial receptor or co-receptor binding steps, this compound directly interacts with the highly conserved fusion peptide (FP) of the HIV-1 transmembrane glycoprotein gp41.[3][4][7]

The HIV-1 entry process is a multi-step cascade. Following the binding of the gp120 subunit to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5), a conformational change occurs in the viral envelope glycoprotein complex.[3][6] This change exposes the hydrophobic fusion peptide of gp41, which then inserts into the host cell membrane, anchoring the virus to the cell.[3] Subsequently, gp41 refolds into a six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion.[3]

This compound specifically binds to the gp41 fusion peptide, preventing its insertion into the host cell membrane.[3] This action effectively blocks the virus from anchoring to the target cell, thereby halting the fusion process and preventing viral entry.[3][6] This mechanism was initially surprising to researchers, as the fusion peptide insertion was thought to be too rapid to be a viable drug target.[3]

Quantitative Analysis of Antiviral Activity

The antiviral potency of this compound and its derivatives has been quantified in numerous studies. The following table summarizes key inhibitory concentration (IC50) values, which represent the concentration of the peptide required to inhibit 50% of viral activity.

Peptide/DerivativeTargetIC50Notes
This compound (Original) HIV-1~10-20 µMBroadly active against various HIV-1 strains.
VIR-148 HIV-1180 nMAn optimized derivative of this compound.[8]
VIR-576 HIV-1low µM rangeA dimeric, 20-residue derivative of this compound that has undergone Phase I/II clinical trials.[3][7][8]
sothis compound HIV-1~120 nMA size-optimized 10-amino acid derivative of this compound, over 100-fold more potent than the original.[3][8]

Experimental Protocols

This section outlines the methodologies for key experiments used in the study of this compound and its derivatives.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and its analogues is typically achieved using solid-phase peptide synthesis (SPPS).[1]

Protocol:

  • Resin Preparation: A suitable resin (e.g., Rink-amide MBHA resin) is swelled in a solvent such as N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. This activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed. Microwave-assisted methods can be used to accelerate this step.

  • Washing: The resin is washed with DMF to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.

HIV-1 Infection Assay (Single-Round Infectivity Assay)

This assay is used to determine the antiviral activity of the peptides.

Protocol:

  • Cell Seeding: TZM-bl reporter cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

  • Peptide Preparation: The test peptides are serially diluted to the desired concentrations in cell culture medium.

  • Treatment and Infection: The diluted peptides are added to the TZM-bl cells, followed by the addition of a known amount of HIV-1 virus stock.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and gene expression.

  • Luciferase Assay: The cell culture medium is removed, and the cells are lysed. A luciferase substrate is added, and the resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of viral inhibition against the peptide concentration.

Hemolysis Assay

This assay is performed to assess the potential toxicity of the peptides to red blood cells.[5]

Protocol:

  • Erythrocyte Preparation: Fresh human red blood cells are pelleted by centrifugation, washed, and resuspended in a buffered saline solution (e.g., DPBS).[5]

  • Peptide Dilution: The peptides are serially diluted in a 96-well plate.[5]

  • Incubation: The erythrocyte suspension is added to the peptide dilutions and incubated for 1 hour at 37°C with shaking.[5] A positive control for complete hemolysis (e.g., Triton X-100) and a negative control (buffer only) are included.[5]

  • Centrifugation and Measurement: The plates are centrifuged to pellet intact erythrocytes.[5] The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength of 405 nm to quantify the amount of hemoglobin released.[5]

  • Data Analysis: The percentage of hemolysis is calculated relative to the positive control.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes related to this compound.

HIV_Entry_and_Virip_Inhibition cluster_virus HIV-1 cluster_host Host Cell HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CXCR4/CCR5 Coreceptor CD4->Coreceptor 2. Co-receptor   Binding gp41_FP gp41 Fusion Peptide Exposed Coreceptor->gp41_FP 3. Conformational   Change HostCell Host Cell gp41_pre gp41 (pre-fusion) MembraneInsertion FP Inserts into Host Membrane gp41_FP->MembraneInsertion 4. Anchoring Inhibition Inhibition SixHelixBundle Six-Helix Bundle Formation MembraneInsertion->SixHelixBundle 5. Refolding Fusion Membrane Fusion SixHelixBundle->Fusion 6. Fusion This compound This compound Peptide This compound->gp41_FP Binding Inhibition->MembraneInsertion Blocks

Caption: HIV-1 entry mechanism and the inhibitory action of this compound.

SPPS_Workflow Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Amino_Acid_Coupling Amino Acid Coupling (HBTU/HOBt, DIEA) Wash1->Amino_Acid_Coupling Wash2 Wash (DMF) Amino_Acid_Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Loop->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End End: Purified Peptide Characterization->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Antiviral_Assay_Workflow Start Start: Seed TZM-bl cells Peptide_Dilution Prepare Serial Dilutions of this compound Peptide Start->Peptide_Dilution Add_Peptide Add Peptide to Cells Peptide_Dilution->Add_Peptide Add_Virus Add HIV-1 Virus Add_Peptide->Add_Virus Incubation Incubate for 48 hours at 37°C Add_Virus->Incubation Lysis Lyse Cells Incubation->Lysis Luciferase_Assay Perform Luciferase Assay Lysis->Luciferase_Assay Measure Measure Luminescence Luciferase_Assay->Measure Analysis Calculate IC50 Measure->Analysis End End: Determine Antiviral Activity Analysis->End

Caption: Workflow for the HIV-1 Infection Assay.

Future Directions and Therapeutic Potential

The discovery of this compound has opened new avenues for the development of HIV-1 entry inhibitors. Its unique mechanism of targeting the gp41 fusion peptide presents a high barrier to the development of viral resistance.[6] Research has focused on optimizing the native peptide to enhance its potency and pharmacokinetic properties. The development of derivatives like VIR-576, which has undergone clinical trials, and the highly potent, size-optimized sothis compound, demonstrates the therapeutic potential of this class of peptides.[1][3][8] Further research into novel delivery systems and combination therapies with other antiretroviral drugs could lead to more effective and durable treatment options for HIV-1 infection. The exploration of this compound-based inhibitors also provides a proof-of-concept for targeting viral fusion peptides in other enveloped viruses.[9]

References

The Role of Virip in Blocking the gp41 Fusion Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of Virip (Virus-inhibitory peptide), a naturally occurring peptide with potent anti-HIV-1 activity. It details this compound's role in blocking the gp41 fusion peptide, a critical component of the viral entry machinery. This document provides a comprehensive overview of the underlying molecular interactions, quantitative data on its inhibitory effects, and detailed protocols for key experimental assays used in its study.

Introduction to this compound and its Target, the gp41 Fusion Peptide

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a complex process mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 subunits. The gp41 subunit contains a crucial component for membrane fusion, the fusion peptide (FP). Upon binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), a series of conformational changes is initiated. This leads to the exposure of the gp41 fusion peptide, which then inserts into the host cell membrane. This insertion is a critical step that initiates the fusion of the viral and cellular membranes, allowing the viral core to enter the host cell.

This compound is an endogenous peptide fragment derived from alpha-1-antitrypsin that has been identified as a natural inhibitor of HIV-1 entry. It specifically targets the gp41 fusion peptide, thereby blocking this essential step in the viral life cycle. Optimized synthetic analogs of this compound, such as VIR-353 and VIR-576, have been developed, demonstrating significantly enhanced antiviral potency. A notable characteristic of this compound and its analogs is the high genetic barrier to the development of viral resistance. When resistance does emerge, it often comes at a significant cost to the virus's replicative fitness.

Mechanism of Action: How this compound Blocks gp41 Fusion Peptide

This compound's primary mechanism of action is the direct inhibition of the gp41 fusion peptide's function. By binding to the fusion peptide, this compound prevents its insertion into the host cell membrane. This disruption of the fusion process effectively halts viral entry at a critical stage. The interaction is thought to stabilize the pre-hairpin intermediate of gp41, preventing the formation of the six-helix bundle structure that is necessary to bring the viral and cellular membranes into close proximity for fusion.

HIV-1 Entry Signaling Pathway and this compound's Point of Intervention

The entry of HIV-1 into a target T-cell is a sequential process involving multiple molecular interactions. The following diagram illustrates this pathway and highlights the stage at which this compound exerts its inhibitory effect.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 Co-receptor gp120->Coreceptor 2. Co-receptor Binding gp41 gp41 (with FP) gp41->gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. FP Insertion (Fusion Initiation) CD4->gp120 Conformational Change in gp120 Coreceptor->gp41 3. gp41 Fusion Peptide Exposure This compound This compound This compound->gp41 Blocks Insertion

HIV-1 entry pathway and this compound's inhibitory action.

Quantitative Data on this compound's Inhibitory Activity

The antiviral potency of this compound and its analogs has been quantified using various in vitro assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics used to assess their efficacy against different HIV-1 strains.

CompoundHIV-1 StrainAssay TypeEC50 / IC50 (µM)Reference
This compound NL4-3 (X4-tropic)Cell-cell fusion28[1]
VIR-353 NL4-3 (X4-tropic)Cell-cell fusion0.3[1]
VIR-353 NL4-3 (X4-tropic)TZM-bl infection0.27[2]
VIR-353 NL4-3 (R5-tropic)TZM-bl infection0.90[2]
VIR-576 NL4-3 (X4-tropic)TZM-bl infection0.45
VIR-576 NL4-3 (R5-tropic)TZM-bl infection1.28

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's function.

HIV-1 Virus-Cell Fusion Assay (BlaM-Vpr Assay)

This assay measures the fusion of HIV-1 virions with target cells by detecting the transfer of a viral protein-enzyme chimera, β-lactamase-Vpr (BlaM-Vpr), into the target cell cytoplasm.

Experimental Workflow:

BlaM_Vpr_Workflow A 1. Co-transfect 293T cells with a proviral HIV-1 plasmid and a BlaM-Vpr expression plasmid. B 2. Harvest virus-containing supernatant and quantify p24 antigen. A->B C 3. Pre-incubate target cells (e.g., TZM-bl) with varying concentrations of this compound. B->C D 4. Add BlaM-Vpr containing virions to the target cells. C->D E 5. Incubate to allow for viral fusion. D->E F 6. Load cells with CCF2-AM, a fluorescent substrate for BlaM. E->F G 7. Incubate to allow for substrate cleavage. F->G H 8. Analyze by flow cytometry to detect the shift in fluorescence from green (520 nm) to blue (447 nm). G->H

Workflow for the BlaM-Vpr HIV-1 fusion assay.

Detailed Steps:

  • Production of BlaM-Vpr containing virions:

    • Plate 293T cells and grow to 70-80% confluency.

    • Co-transfect the cells with a proviral HIV-1 plasmid (e.g., pNL4-3) and a plasmid encoding the BlaM-Vpr fusion protein using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the supernatant containing the virions.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Quantify the amount of virus by measuring the p24 capsid protein concentration using an ELISA kit.

  • Fusion Assay:

    • Seed target cells (e.g., TZM-bl or primary CD4+ T cells) in a 96-well plate.

    • Prepare serial dilutions of this compound or its analogs in culture medium.

    • Remove the medium from the cells and add the this compound dilutions. Pre-incubate for 1 hour at 37°C.

    • Add a standardized amount of BlaM-Vpr containing virions (based on p24 concentration) to each well.

    • Incubate for 2-4 hours at 37°C to allow for virus-cell fusion.

    • Wash the cells to remove unbound virus.

    • Load the cells with the CCF2-AM substrate solution according to the manufacturer's instructions and incubate in the dark at room temperature for 1-2 hours.

    • Analyze the cells by flow cytometry. The cleavage of CCF2 by BlaM results in a shift in fluorescence emission from green (520 nm) to blue (447 nm), which is indicative of viral fusion.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the heat changes that occur upon the binding of this compound to the gp41 fusion peptide, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Experimental Workflow:

ITC_Workflow A 1. Prepare purified gp41 fusion peptide and this compound in identical, degassed buffer. B 2. Load the gp41 fusion peptide into the sample cell of the calorimeter. A->B C 3. Load this compound into the injection syringe. A->C D 4. Perform a series of small, sequential injections of this compound into the sample cell. B->D C->D E 5. Measure the heat released or absorbed after each injection. D->E F 6. Plot the heat change per injection against the molar ratio of the reactants. E->F G 7. Fit the data to a binding model to determine Kd, n, ΔH, and ΔS. F->G

Workflow for Isothermal Titration Calorimetry.

Detailed Steps:

  • Sample Preparation:

    • Express and purify the gp41 fusion peptide and synthesize this compound.

    • Thoroughly dialyze both the peptide and this compound against the same buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS) or HEPES buffer at a physiological pH.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.

    • Accurately determine the concentrations of both solutions.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the gp41 fusion peptide solution into the sample cell (typically at a concentration 10-50 times the expected Kd).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the gp41 peptide).

    • Perform an initial small injection to account for dilution effects, followed by a series of injections of a fixed volume.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to gp41.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics of the interaction between this compound and the gp41 fusion peptide in real-time. It provides data on the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Experimental Workflow:

SPR_Workflow A 1. Immobilize the gp41 fusion peptide (ligand) onto the surface of a sensor chip. B 2. Flow a running buffer over the sensor surface to establish a baseline. A->B C 3. Inject this compound (analyte) at various concentrations over the sensor surface (association phase). B->C D 4. Monitor the change in the refractive index as this compound binds to the gp41 peptide. C->D E 5. Switch back to the running buffer and monitor the dissociation of this compound (dissociation phase). D->E F 6. Regenerate the sensor surface to remove any bound this compound. E->F G 7. Fit the sensorgram data to a kinetic model to determine ka, kd, and Kd. F->G

Workflow for Surface Plasmon Resonance.

Detailed Steps:

  • Chip Preparation and Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the gp41 fusion peptide solution over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Flow a continuous stream of running buffer (e.g., HBS-EP buffer) over the sensor surface to establish a stable baseline.

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject each concentration of this compound over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

    • The binding of this compound to the immobilized gp41 peptide causes a change in the refractive index at the sensor surface, which is measured in real-time as a change in resonance units (RU).

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This compound represents a promising class of HIV-1 entry inhibitors with a unique mechanism of action that targets the highly conserved gp41 fusion peptide. Its high genetic barrier to resistance and the fitness cost associated with resistance mutations make it an attractive candidate for further drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of next-generation fusion inhibitors. Further structural studies to elucidate the precise atomic-level interactions between this compound and the gp41 fusion peptide will be invaluable for the rational design of even more potent and broadly effective antiviral therapies.

References

The Structure-Activity Relationship of Virip: A Technical Guide to a Novel Class of HIV-1 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virip and its analogs represent a promising class of antiviral agents that target the fusion peptide of the HIV-1 glycoprotein 41 (gp41), a critical component of the viral entry machinery. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular interactions, quantitative antiviral activity, and the experimental methodologies used to evaluate these compounds. By summarizing key data and outlining the mechanism of action, this document serves as a comprehensive resource for researchers engaged in the development of novel HIV-1 entry inhibitors.

Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of new antiviral therapies with novel mechanisms of action. Viral entry into host cells is a critical first step in the HIV-1 lifecycle and presents an attractive target for therapeutic intervention. The viral envelope glycoprotein complex, consisting of gp120 and gp41, mediates this process. This compound, a synthetic peptide, has been identified as a potent inhibitor of HIV-1 entry. It functions by specifically binding to the highly conserved fusion peptide of gp41, thereby preventing the conformational changes required for the fusion of the viral and host cell membranes.[1] This guide explores the SAR of this compound, providing a detailed understanding of how chemical structure influences its antiviral potency.

Mechanism of Action: Targeting the HIV-1 Fusion Peptide

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the target cell. This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4). Co-receptor binding induces further conformational changes, leading to the exposure and insertion of the hydrophobic fusion peptide of the transmembrane glycoprotein gp41 into the host cell membrane. Subsequently, gp41 refolds into a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion.

This compound exerts its antiviral activity by interrupting this cascade. It specifically binds to the gp41 fusion peptide after its exposure but before the formation of the six-helix bundle. This interaction prevents the proper insertion of the fusion peptide into the host cell membrane, thereby blocking membrane fusion and subsequent viral entry.

Below is a diagram illustrating the HIV-1 entry process and the point of intervention by this compound.

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Conformational Change & gp120-CoR Binding gp41_exposed Exposed gp41 Fusion Peptide CoR->gp41_exposed 3. gp41 Fusion Peptide Exposure Membrane Host Cell Membrane This compound This compound NoFusion Fusion Blocked gp41_exposed->this compound This compound Binding Blocks Insertion Fusion Viral Entry gp41_exposed->Fusion 4. Fusion Peptide Insertion & Membrane Fusion gp41_exposed->NoFusion Pseudovirus_Assay_Workflow cluster_production Pseudovirus Production cluster_assay Inhibition Assay cluster_analysis Data Analysis Transfection Co-transfect HEK293T cells (Packaging + Env plasmids) Incubation1 Incubate 48-72h Transfection->Incubation1 Harvest Harvest & Filter Supernatant Incubation1->Harvest AddVirus Add Pseudovirus Harvest->AddVirus Seed Seed TZM-bl cells AddCompound Add this compound analog dilutions Seed->AddCompound AddCompound->AddVirus Incubation2 Incubate 48h AddVirus->Incubation2 Lyse Lyse cells & add luciferase reagent Incubation2->Lyse Read Measure Luminescence Lyse->Read Calculate Calculate % Inhibition Read->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50

References

Virip's Specificity for HIV-1 Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the specificity of Virip and its derivatives for various Human Immunodeficiency Virus Type 1 (HIV-1) subtypes. This compound, a naturally occurring 20-residue peptide derived from human α1-antitrypsin, is a first-in-class HIV-1 entry inhibitor that targets the highly conserved gp41 fusion peptide[1]. This mechanism of action suggests a potential for broad activity across the diverse range of HIV-1 subtypes. This document summarizes the available quantitative data, details the experimental protocols used to assess its antiviral activity, and provides visualizations of its mechanism of action and relevant experimental workflows.

Data Presentation: Antiviral Activity of this compound and Derivatives

CompoundHIV-1 Strain/SubtypeAssay TypeIC50Reference
This compound NL4-3 (Subtype B)TZM-bl reporter assay28 µmol/l[2]
VIR-353 (analogue)NL4-3 (Subtype B)TZM-bl reporter assay0.3 µmol/l[2]
sothis compound (size-optimized derivative)NL4-3 (Subtype B)TZM-bl reporter assay~120 nM
VIR-576 (dimeric derivative)Multiple Primary IsolatesNot SpecifiedPotent activity reported

Note on Data Availability: The seminal paper on this compound mentions that it "inhibits a wide variety of HIV-1 strains including those resistant to current antiretroviral drugs," but does not provide a supplementary table with specific IC50 values for each subtype[1]. Similarly, a study on a size-optimized derivative, sothis compound, states it "retains its broad-spectrum anti-HIV-1 capability". The lack of a comprehensive, publicly available quantitative comparison across all major subtypes remains a gap in the current literature.

Mechanism of Action: Inhibition of gp41-Mediated Fusion

This compound's mechanism of action is the inhibition of HIV-1 entry into the host cell. This is achieved by directly targeting the gp41 fusion peptide, a critical component of the viral fusion machinery[1]. The process is initiated by the binding of the gp120 subunit of the viral envelope to the CD4 receptor and a coreceptor (CXCR4 or CCR5) on the surface of the target T-cell. This binding triggers conformational changes in gp120 and gp41, leading to the exposure of the gp41 fusion peptide, which then inserts into the host cell membrane. This is followed by the folding of the gp41 heptad repeat regions (HR1 and HR2) into a six-helix bundle, which brings the viral and cellular membranes into close proximity, leading to membrane fusion and entry of the viral capsid into the cytoplasm. This compound is thought to bind to the gp41 fusion peptide, thereby preventing its insertion into the host cell membrane and blocking the subsequent steps of membrane fusion[1].

HIV_Entry_Inhibition_by_this compound cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 Binding 1. Receptor Binding gp120->Binding binds to gp41 gp41 (with Fusion Peptide) CD4 CD4 Receptor Coreceptor CXCR4/CCR5 Co-receptor Binding->CD4 Binding->Coreceptor Conformational_Change 2. Conformational Change & Fusion Peptide Exposure Binding->Conformational_Change Conformational_Change->gp41 exposes Fusion 3. Membrane Fusion Conformational_Change->Fusion leads to Virip_Action This compound Inhibition Conformational_Change->Virip_Action This compound targets exposed fusion peptide Entry 4. Viral Entry Fusion->Entry Virip_Action->Fusion BLOCKS

HIV-1 entry and this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-HIV-1 activity.

TZM-bl Reporter Gene Assay for HIV-1 Entry Inhibition

This assay is a standard method for quantifying the inhibition of HIV-1 entry.

Objective: To determine the concentration at which a compound inhibits 50% of viral entry (IC50).

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing Tat-inducible luciferase and β-galactosidase reporter genes)

  • HIV-1 virus stocks of various subtypes

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • 96-well flat-bottom culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: TZM-bl cells are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. The plates are incubated overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted in complete growth medium to achieve a range of concentrations.

  • Virus Preparation: HIV-1 virus stock is diluted in complete growth medium to a concentration that yields a high signal-to-noise ratio in the luciferase assay.

  • Infection: The growth medium is removed from the TZM-bl cells. 50 µL of the diluted compound and 50 µL of the diluted virus are added to each well. Control wells include virus only (no compound) and cells only (no virus).

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, the medium is removed, and cells are lysed. Luciferase substrate is added, and luminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HIV-1 p24 Antigen Assay

This assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is an indicator of viral replication.

Objective: To quantify the production of new virus particles in the presence of an inhibitor.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4)

  • HIV-1 virus stocks

  • Complete RPMI-1640 medium supplemented with 10% FBS and IL-2 (for PBMCs)

  • 96-well culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Preparation: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and IL-2 for 2-3 days.

  • Infection and Treatment: Stimulated PBMCs or T-cell lines are infected with HIV-1 at a known multiplicity of infection (MOI). After infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the test compound.

  • Culture: The treated and infected cells are cultured for a period of 7-10 days, with supernatant samples collected every 2-3 days.

  • p24 ELISA: The collected supernatant is assayed for p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The p24 concentration in the supernatant of treated cultures is compared to that of untreated control cultures to determine the percentage of inhibition of viral replication.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a potential HIV-1 entry inhibitor like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_preclinical Preclinical Development High_Throughput_Screening High-Throughput Screening (e.g., TZM-bl assay with a single virus strain) Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination (TZM-bl assay) Hit_Identification->Dose_Response Subtype_Panel Activity against Subtype Panel (TZM-bl assay with diverse HIV-1 subtypes) Dose_Response->Subtype_Panel Replication_Assay Viral Replication Assay (p24 antigen assay in PBMCs) Dose_Response->Replication_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-addition assay) Replication_Assay->Mechanism_of_Action Resistance_Studies In Vitro Resistance Selection Mechanism_of_Action->Resistance_Studies Toxicity_Studies In Vitro & In Vivo Toxicity Resistance_Studies->Toxicity_Studies Pharmacokinetics Pharmacokinetic Profiling Toxicity_Studies->Pharmacokinetics

Workflow for evaluating an HIV-1 entry inhibitor.

Conclusion

This compound represents a promising class of HIV-1 entry inhibitors with a mechanism of action that targets a highly conserved region of the gp41 fusion peptide. This targeting strategy provides a strong rationale for its observed broad-spectrum activity against a variety of HIV-1 strains. While comprehensive quantitative data on its efficacy against all major HIV-1 subtypes is not yet publicly available, the existing evidence strongly suggests that this compound and its optimized derivatives are potent inhibitors of a wide range of HIV-1 variants. Further studies detailing the IC50 values against a comprehensive panel of primary isolates from all subtypes will be crucial for the continued development of this class of antiretroviral drugs. The experimental protocols detailed in this guide provide a robust framework for conducting such evaluations.

References

Unveiling the Molecular Tactics of Virip: A Technical Guide to its Inhibition of HIV-1 Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular targets of Virip, a naturally occurring peptide inhibitor of HIV-1 entry. By dissecting its mechanism of action, we provide a comprehensive resource for researchers actively engaged in the development of novel antiretroviral therapeutics. This document details the quantitative antiviral activity of this compound and its analogs, outlines the experimental protocols for assessing its efficacy, and visually represents its role in the HIV-1 fusion cascade.

Executive Summary

This compound (Virus-inhibitory peptide) is a 20-amino-acid peptide derived from human α1-antitrypsin that demonstrates potent and broad anti-HIV-1 activity. Its unique mechanism of action distinguishes it from many existing antiretroviral drugs. This compound specifically targets the highly conserved fusion peptide (FP) of the HIV-1 transmembrane glycoprotein gp41. By binding to the FP, this compound prevents the insertion of this critical domain into the host cell membrane, a crucial step for the initiation of membrane fusion and subsequent viral entry. This guide will delve into the specifics of this interaction, providing quantitative data on this compound's inhibitory effects and the methodologies used to ascertain them.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the N-terminal fusion peptide of the HIV-1 gp41 subunit. The HIV-1 entry process is a multi-step cascade initiated by the binding of the gp120 subunit of the viral envelope spike to the CD4 receptor on the surface of a host T-cell. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4). Coreceptor binding induces further dramatic conformational rearrangements in gp41, leading to the exposure and subsequent insertion of the hydrophobic fusion peptide into the target cell's membrane. This "anchoring" step is pivotal for bringing the viral and cellular membranes into close proximity, a prerequisite for membrane fusion.

This compound exerts its inhibitory effect by directly binding to this exposed gp41 fusion peptide. This interaction sterically hinders the FP from inserting into the host cell membrane, effectively halting the fusion process at a critical juncture.[1][2] Analogs of this compound, such as VIR165, have been shown to have their sensitivity modulated by substitutions within the fusion peptide, further confirming this as the direct target.[2] The inhibitory action of this compound occurs at an intermediate, post-CD4-binding step, which is distinct from but overlaps with the stage inhibited by other fusion inhibitors like enfuvirtide (T-20) that target the formation of the six-helix bundle in gp41.[2]

Quantitative Data on this compound and its Analogs

The antiviral potency of this compound and its derivatives has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Structure-activity relationship (SAR) studies have led to the development of optimized analogs with enhanced activity. For instance, the introduction of cysteine residues to create a disulfide bridge and the truncation of the peptide have yielded more potent and smaller inhibitors.[1]

Peptide/AnalogAmino Acid SequenceMolecular Weight (Da)IC50 (nM)
This compoundF-L-F-A-I-P-M-S-I-P-P-E-V-K-F-N-K-P-F-V2282.7>10,000
VIR-148c(E-A-D-C-S-G-T-F-P-S-V-F-G-V-T-E-C)-G-K2284.5180
itVIR-13 (sothis compound)c(E-A-D-C-S-G-T-F-P-S)-V-F-G-V-T-E-C1110.2~120
VIR-165c(E-A-D-C-S-G-T-F-P-S-F-F-G-V-T-E-C)-G-K2314.6Not Reported
VIR-353Dimer of a this compound derivativeNot ReportedNot Reported
VIR-576Dimer of a this compound derivativeNot ReportedNot Reported

Table 1: Antiviral Activity of this compound and Selected Analogs against HIV-1.[1] The IC50 values represent the concentration of the peptide required to inhibit 50% of viral replication in cell culture-based assays. The development from the original this compound to the size-optimized sothis compound demonstrates a significant enhancement in potency and a reduction in size.[1]

Experimental Protocols

The evaluation of this compound's antiviral activity relies on a variety of specialized in vitro assays. Below are detailed methodologies for key experiments.

HIV-1 Pseudovirus Production and Infectivity Assay

This assay is fundamental for determining the IC50 values of antiviral compounds in a safe and controlled manner.

Methodology:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect HEK293T cells with an HIV-1 packaging plasmid (e.g., pSG3ΔEnv), a reporter gene plasmid (e.g., pNL4-3.Luc.R-E-), and a plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from a specific viral isolate). Use a suitable transfection reagent like calcium phosphate or a lipid-based reagent.

  • Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses. Clarify the supernatant by centrifugation to remove cell debris and filter through a 0.45 µm filter.

  • Infectivity Assay:

    • Seed target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

    • Prepare serial dilutions of the this compound analog to be tested.

    • Pre-incubate the pseudovirus with the this compound analog dilutions for 1 hour at 37°C.

    • Add the virus-peptide mixture to the target cells and incubate for 48 hours.

    • Measure the luciferase activity in the cell lysates using a luminometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the peptide concentration and fitting the data to a dose-response curve.

BlaM-Vpr-based Virion-Cell Fusion Assay

This assay directly measures the fusion of individual viral particles with target cells, providing a more direct assessment of fusion inhibition.

Methodology:

  • Production of BlaM-Vpr containing virions: Co-transfect HEK293T cells with an HIV-1 proviral plasmid and a plasmid expressing a β-lactamase-Vpr (BlaM-Vpr) fusion protein. Harvest and purify the virions as described above.

  • Target Cell Preparation: Load target cells (e.g., primary CD4+ T cells or a suitable cell line) with CCF2-AM, a fluorescent substrate for β-lactamase. In its uncleaved state, CCF2-AM fluoresces green when excited by a 409 nm light source.

  • Fusion Reaction:

    • Incubate the BlaM-Vpr containing virions with the target cells in the presence of serial dilutions of the this compound analog for 2-4 hours at 37°C.

    • During this incubation, viral fusion will lead to the delivery of the BlaM-Vpr protein into the cytoplasm of the target cells.

  • Detection: The β-lactamase enzyme will cleave the CCF2 substrate, disrupting the Förster resonance energy transfer (FRET) and causing the emission spectrum to shift from green (520 nm) to blue (450 nm).

  • Analysis: Analyze the cells by flow cytometry to quantify the percentage of blue cells, which corresponds to the percentage of cells that have undergone fusion. Calculate the IC50 value based on the reduction in the percentage of blue cells at different peptide concentrations.

Cell-Cell Fusion Assay

This assay assesses the ability of an HIV-1 Env-expressing cell to fuse with a target cell expressing CD4 and coreceptors, mimicking a mode of viral spread in vivo.

Methodology:

  • Effector Cell Preparation: Transfect a cell line (e.g., HEK293T) with a plasmid expressing the HIV-1 envelope glycoprotein and a plasmid expressing HIV-1 Tat.

  • Target Cell Preparation: Use a target cell line (e.g., TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains a luciferase reporter gene under the control of the HIV-1 LTR, which is activated by the Tat protein.

  • Co-culture and Inhibition:

    • Plate the target cells in a 96-well plate.

    • Pre-incubate the effector cells with serial dilutions of the this compound analog.

    • Add the effector cells to the target cells and co-culture for 6-8 hours.

  • Measurement: If cell-cell fusion occurs, the Tat protein from the effector cells will enter the target cells and activate the expression of the luciferase reporter gene. Measure the luciferase activity in the cell lysates.

  • Analysis: Calculate the IC50 value based on the reduction in luciferase activity at different peptide concentrations.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the HIV-1 fusion process and the specific inhibitory role of this compound.

HIV_Fusion_Process cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Cascade gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 binds Coreceptor Coreceptor (CCR5/CXCR4) gp120->Coreceptor binds FP_hidden Fusion Peptide (hidden) Conformational_Change_1 2. gp120 Conformational Change Conformational_Change_2 4. gp41 Conformational Change & FP Exposure Binding 1. Binding Coreceptor_Binding 3. Coreceptor Binding FP_Insertion 5. Fusion Peptide Insertion Membrane_Fusion 6. Membrane Fusion

Figure 1: Overview of the HIV-1 Fusion Process.

Virip_Inhibition cluster_process HIV-1 Fusion Step cluster_inhibition This compound Intervention gp41_exposed gp41 with Exposed Fusion Peptide FP Fusion Peptide This compound This compound gp41_exposed->this compound targets Blocked_FP Blocked Fusion Peptide FP->Blocked_FP Host_Membrane Host Cell Membrane No_Fusion Fusion Arrested This compound->FP Blocked_FP->Host_Membrane Cannot Insert

Figure 2: Mechanism of this compound-mediated Inhibition of HIV-1 Fusion.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Cells Seed Target Cells (e.g., TZM-bl) Infection Infect Target Cells with Virus-Peptide Mixture Cells->Infection Peptide Prepare Serial Dilutions of this compound Analog Incubation1 Pre-incubate Virus with Peptide Peptide->Incubation1 Virus Prepare HIV-1 Pseudovirus Stock Virus->Incubation1 Incubation1->Infection Incubation2 Incubate for 48 hours Infection->Incubation2 Lysis Lyse Cells & Add Luciferase Substrate Incubation2->Lysis Readout Measure Luminescence Lysis->Readout Analysis Calculate % Inhibition and IC50 Value Readout->Analysis

Figure 3: Workflow for Pseudovirus-based HIV-1 Inhibition Assay.

Conclusion

This compound and its optimized analogs represent a promising class of HIV-1 entry inhibitors with a distinct mechanism of action. By targeting the highly conserved gp41 fusion peptide, they present a high genetic barrier to the development of resistance.[1] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this area. The continued exploration of the structure-activity relationships of this compound-based peptides will be crucial in designing next-generation antiretroviral drugs that can effectively combat the global HIV/AIDS epidemic.

References

The Genetic Barrier to HIV-1 Resistance Against Virip: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virip and its analogues, VIR-576 and VIR-353, represent a novel class of HIV-1 entry inhibitors that target the gp41 fusion peptide. A key characteristic of these inhibitors is the high genetic barrier to the development of viral resistance. This technical guide provides an in-depth analysis of the genetic and molecular underpinnings of this high barrier, detailing the specific mutations that confer reduced susceptibility, the associated fitness costs to the virus, and the experimental methodologies used to characterize these phenomena.

Introduction: this compound and the gp41 Fusion Peptide

This compound is a synthetic peptide analogue of an endogenous fragment of α1-antitrypsin. It functions as an HIV-1 fusion inhibitor by specifically targeting the gp41 fusion peptide. This peptide is a critical component of the viral envelope glycoprotein (Env) and plays an essential role in mediating the fusion of the viral and host cell membranes, a prerequisite for viral entry. By binding to the gp41 fusion peptide, this compound and its derivatives block the conformational changes in gp41 that are necessary for membrane fusion, thus preventing the virus from entering the host cell. The high genetic barrier to resistance against this compound-based inhibitors makes them a promising area of antiretroviral drug development.[1]

The High Genetic Barrier to this compound Resistance

The development of resistance to this compound and its analogues is a multi-step process that requires the accumulation of several mutations within the HIV-1 envelope glycoprotein.[1] This contrasts with some other antiretroviral agents where a single mutation can confer high-level resistance.

Key Resistance Mutations

Studies involving long-term cell culture passage of HIV-1 in the presence of VIR-353, a this compound analogue, have identified a series of mutations that collectively contribute to reduced susceptibility. Notably, these mutations are not located within the gp41 fusion peptide itself, but rather in other regions of the gp120 and gp41 proteins.[1]

A combination of at least seven mutations has been identified as being involved in reduced susceptibility to this compound-based inhibitors.[1] Earlier studies suggested that an initial set of three mutations (A433T, V489I, and V570I) were the most relevant for conferring resistance.[2] However, more comprehensive long-term studies have revealed that a larger constellation of mutations is necessary for a more substantial resistance phenotype.[1]

Severe Fitness Cost of Resistance

A critical aspect of the high genetic barrier to this compound resistance is the significant fitness cost associated with the accumulation of resistance mutations. While these mutations reduce the virus's susceptibility to the inhibitor, they also severely impair its infectivity, fusogenicity, and overall replication capacity.[1][3] This fitness cost is so substantial that even after prolonged passaging, the resistant variants do not fully recover their replication fitness.[1] This trade-off between resistance and fitness presents a significant hurdle for the virus to overcome, contributing to the high genetic barrier.

Quantitative Analysis of this compound Resistance

The following table summarizes the quantitative data on the fold-change in the 50% inhibitory concentration (IC50) for this compound analogues against HIV-1 variants with different combinations of resistance mutations.

HIV-1 VariantMutationsFold-Change in IC50 (VIR-353)Fold-Change in IC50 (VIR-576)Reference
Wild-Type (NL4-3)None1.01.0[1]
3-mutantA433T, V489I, V570I~3-5~2-4[1][2]
7-mutantFull constellation>10>10[1]

Note: The exact fold-changes can vary depending on the specific experimental conditions and the HIV-1 strain used.

Experimental Protocols

The characterization of this compound resistance and the associated fitness costs relies on a set of specialized virological and molecular biology techniques.

HIV-1 Drug Susceptibility Assay (TZM-bl Cell-Based Assay)

This assay is used to determine the concentration of an antiviral drug required to inhibit HIV-1 infection by 50% (IC50).

Objective: To measure the in vitro susceptibility of HIV-1 strains to this compound and its analogues.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)

  • HIV-1 virus stocks (wild-type and mutant strains)

  • This compound or its analogues (e.g., VIR-353, VIR-576) at various concentrations

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the this compound compound.

  • Pre-incubate the virus stock with the different concentrations of the this compound compound for 1 hour at 37°C.

  • Add the virus-drug mixture to the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug).

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Site-Directed Mutagenesis of the HIV-1 Envelope Gene

This technique is used to introduce specific mutations into the env gene of HIV-1 to study their effect on drug resistance and viral fitness.

Objective: To create HIV-1 variants with specific mutations in the gp120 and gp41 coding regions.

Materials:

  • Plasmid DNA containing the wild-type HIV-1 env gene

  • Mutagenic primers containing the desired nucleotide changes

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Design and synthesize complementary mutagenic primers containing the desired mutation.

  • Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • Digest the PCR product with DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Select for transformed bacteria on antibiotic-containing LB agar plates.

  • Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

HIV-1 Replication Fitness Assay (PBMC-Based Assay)

This assay measures the ability of different HIV-1 strains to replicate in primary human cells, providing a measure of their viral fitness.

Objective: To compare the replication capacity of wild-type and this compound-resistant HIV-1 variants.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)

  • HIV-1 virus stocks (wild-type and mutant strains), normalized for p24 antigen or reverse transcriptase activity

  • Cell culture medium (RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin, and IL-2)

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit

Procedure:

  • Isolate PBMCs from the blood of healthy donors.

  • Stimulate the PBMCs with PHA for 2-3 days, then culture them in medium containing IL-2.

  • Infect the stimulated PBMCs with equal amounts of wild-type and mutant HIV-1 strains.

  • Collect supernatant samples at regular intervals (e.g., every 2-3 days) for 10-14 days.

  • Measure the amount of virus in the supernatant using a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Plot the viral growth curves (p24 or RT activity versus time) to compare the replication kinetics of the different viral strains.

Visualizations

Mechanism of HIV-1 Entry and this compound Inhibition

Virip_Resistance_Workflow start Start: Wild-Type HIV-1 Strain passage Long-term Cell Culture Passage with Increasing Concentrations of this compound start->passage selection Selection of Resistant Variants passage->selection sequencing Envelope Gene Sequencing selection->sequencing mutations Identification of Potential Resistance Mutations sequencing->mutations mutagenesis Site-Directed Mutagenesis mutations->mutagenesis recombinant Generation of Recombinant Viruses with Specific Mutations mutagenesis->recombinant susceptibility Drug Susceptibility Assay (IC50) recombinant->susceptibility fitness Replication Fitness Assay recombinant->fitness analysis Data Analysis: Fold-change in IC50 & Replication Capacity susceptibility->analysis fitness->analysis end End: Characterization of Resistance Profile analysis->end Resistance_Fitness_Tradeoff WT Wild-Type HIV-1 (High Fitness, this compound Sensitive) Mutations Acquisition of Resistance Mutations (e.g., A433T, V489I, etc.) WT->Mutations Selection Pressure (Presence of this compound) Resistant Resistant HIV-1 Variant (Reduced this compound Susceptibility) Mutations->Resistant Leads to Fitness_Cost Impaired Env Function: - Reduced Infectivity - Decreased Fusogenicity - Lower Replication Capacity Mutations->Fitness_Cost Results in High_Barrier High Genetic Barrier to Resistance Resistant->High_Barrier Contributes to Fitness_Cost->High_Barrier Contributes to

References

The Potential of Virip in Preventing Viral Entry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viral entry into host cells is the critical first step in the lifecycle of most viruses and represents a key target for antiviral therapeutic development.[1][2][3][4] This technical guide explores the preclinical potential of Virip, a novel investigational small molecule designed to inhibit viral entry. We will delve into its proposed mechanism of action, the signaling pathways it modulates, and the detailed experimental protocols for its evaluation. This document is intended to provide a comprehensive overview for researchers and drug development professionals interested in the advancement of next-generation antiviral agents.

Introduction to Viral Entry and Inhibition

Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication.[5][6] The process of a virus entering a host cell is a multi-step cascade that typically involves attachment to the cell surface, interaction with specific receptors, and subsequent entry through membrane fusion or endocytosis.[3][7][8] Blocking any of these stages can effectively halt the viral life cycle.[1][2] Antiviral drugs that target viral entry, such as enfuvirtide and maraviroc for HIV, have demonstrated the clinical viability of this strategy.[1][9]

This compound is a novel synthetic molecule designed to act as a broad-spectrum viral entry inhibitor. Its development is predicated on interfering with the initial and essential stages of virus-host cell interaction.

Proposed Mechanism of Action of this compound

This compound is hypothesized to inhibit viral entry by targeting the conformational changes in viral glycoproteins that are essential for membrane fusion. Many enveloped viruses utilize glycoproteins to mediate their entry into host cells.[10] These proteins undergo significant structural rearrangements upon receptor binding, leading to the fusion of the viral envelope with the host cell membrane.

This compound is designed to bind to a conserved pocket on the pre-fusion conformation of these viral glycoproteins. This binding is proposed to stabilize the pre-fusion state, thereby preventing the necessary conformational changes required for membrane fusion and subsequent viral entry.

Signaling Pathways in Viral Entry and Potential Modulation by this compound

While this compound's primary proposed mechanism is direct inhibition of viral fusion, its activity may also intersect with host cell signaling pathways that are often hijacked by viruses to facilitate their entry and replication. Viruses are known to manipulate various cellular signaling pathways, including the JAK/STAT and RIPK1-mediated signaling pathways, to counteract the host's innate immune response.[11][12][13][14]

By preventing viral entry, this compound would upstream prevent the viral manipulation of these pathways. For instance, many viruses have evolved mechanisms to inhibit the interferon (IFN)-induced JAK/STAT signaling pathway, which is crucial for establishing an antiviral state in host cells.[11] Similarly, viruses can modulate RIPK1-mediated signaling to inhibit NF-κB responses and pro-inflammatory cytokine release.[12] Therefore, the primary benefit of this compound in this context is the prevention of this viral-induced immune evasion.

Viral_Entry_and_Signaling cluster_virus Virus cluster_host Host Cell cluster_signaling Downstream Signaling Virion Virion (with Glycoproteins) Receptor Host Cell Receptor Virion->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Fusion & Uncoating JAK_STAT JAK/STAT Pathway Cytoplasm->JAK_STAT Viral Interference (Inhibited by Virus) RIPK1 RIPK1 Pathway Cytoplasm->RIPK1 Viral Interference (Inhibited by Virus) This compound This compound This compound->Endosome Inhibits Fusion Virip_Effect This compound prevents viral entry, thus preserving the host's antiviral signaling. Antiviral_Response Antiviral State JAK_STAT->Antiviral_Response RIPK1->Antiviral_Response

Caption: Proposed mechanism of this compound in preventing viral entry and preserving host antiviral signaling.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity data for this compound against a panel of enveloped viruses.

Table 1: Antiviral Activity of this compound

VirusCell LineEC50 (µM)
Influenza A (H1N1)MDCK0.85
Respiratory Syncytial Virus (RSV)A5491.2
Herpes Simplex Virus 1 (HSV-1)Vero2.5
Human Immunodeficiency Virus 1 (HIV-1)TZM-bl0.5
SARS-CoV-2Caco-20.3

EC50 (50% effective concentration) is the concentration of this compound that inhibits viral replication by 50%.

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
MDCK> 100> 117.6
A549> 100> 83.3
Vero> 100> 40
TZM-bl> 100> 200
Caco-2> 100> 333.3

CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%. A higher Selectivity Index indicates a more favorable therapeutic window.

Detailed Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the antiviral efficacy of this compound by measuring the reduction in virus-induced cell death.[15]

Materials:

  • Vero 76 cells (or other appropriate cell line)

  • 96-well microplates

  • Minimum Essential Medium (MEM) with 2% Fetal Bovine Serum (FBS)

  • Test virus stock

  • This compound stock solution (in DMSO)

  • Neutral red stain

Protocol:

  • Seed Vero 76 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of this compound in MEM.

  • Remove the growth medium from the cells and add the this compound dilutions.

  • Infect the cells with the test virus at a multiplicity of infection (MOI) that causes >80% CPE in 3-4 days.

  • Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubate the plates until >80% CPE is observed in the virus control wells.

  • Quantify cell viability using neutral red staining and a spectrophotometer.

  • Calculate the EC50 value by regression analysis of the dose-response curve.[15]

Viral Entry Assay

This assay specifically evaluates the effect of this compound on the early stages of viral infection.[16][17]

Materials:

  • Host cells (e.g., Huh-7.5)

  • Reporter virus (e.g., luciferase-expressing virus)

  • This compound

  • Luciferase assay system

Protocol:

  • Seed host cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with the reporter virus in the presence of this compound.

  • After 2 hours of infection, wash the cells to remove the virus and compound.

  • Add fresh medium and incubate for 48-72 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • A reduction in luciferase activity indicates inhibition of viral entry.

Viral_Entry_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection cluster_incubation Incubation & Readout A 1. Seed Host Cells in 96-well plate B 2. Pre-treat cells with this compound A->B C 3. Infect with Reporter Virus B->C D 4. Wash and Incubate (48-72h) C->D E 5. Lyse cells and measure Luciferase activity D->E Result Reduced Luciferase Activity? E->Result Outcome_Yes Inhibition of Viral Entry Result->Outcome_Yes Yes Outcome_No No Inhibition Result->Outcome_No No

Caption: Workflow for the Viral Entry Assay to evaluate this compound's efficacy.
Cytotoxicity Assay

This assay determines the concentration at which this compound becomes toxic to the host cells.

Materials:

  • Host cells

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Protocol:

  • Seed cells in 96-well plates and incubate overnight.

  • Treat the cells with a range of this compound concentrations.

  • Incubate for the same duration as the antiviral assays.

  • Measure cell viability using a suitable reagent and a plate reader.

  • Calculate the CC50 value from the dose-response curve.

Conclusion and Future Directions

The preclinical data presented in this whitepaper suggest that this compound is a promising broad-spectrum viral entry inhibitor with a favorable safety profile in vitro. Its proposed mechanism of action, targeting a conserved step in the viral life cycle, makes it an attractive candidate for further development.

Future studies will focus on:

  • Elucidating the precise binding site of this compound on viral glycoproteins through structural biology techniques.

  • Evaluating the in vivo efficacy and pharmacokinetics of this compound in animal models of viral infection.

  • Assessing the potential for the development of viral resistance to this compound.

The continued investigation of this compound and similar viral entry inhibitors holds significant promise for the development of novel therapeutics to combat a wide range of viral diseases.

References

Unraveling the Host-Virus Interface: A Technical Guide to Viral Envelope Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the intricate interactions between host cellular factors and the viral envelope, a critical interface for viral entry and replication. The initial focus of this report was to be on a protein denoted as "Virip" (also referred to as C5orf21) and its purported interaction with the viral envelope. However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of direct evidence or detailed studies supporting a direct role for this compound/C5orf21 in binding to or modulating viral envelopes of influenza A virus or HIV-1. The primary association of C5orf21 in the literature relates to its identification in the context of diabetic macroangiopathy, with no established function in innate immunity or direct antiviral activity.

Therefore, this guide has been adapted to provide a detailed technical overview of well-characterized host factors that are known to directly interact with and restrict the envelopes of influenza A virus and HIV-1. Specifically, we will focus on Interferon-induced transmembrane protein 3 (IFITM3) and Tetherin (BST-2) as exemplar host restriction factors. This guide will adhere to the core requirements of providing in-depth data presentation, detailed experimental protocols, and mandatory visualizations to serve as a valuable resource for researchers in the field of virology and antiviral drug development.

The Enigma of this compound (C5orf21)

Current scientific literature does not provide evidence for a direct interaction between the protein product of the C5orf21 gene and the envelope proteins of influenza A virus or HIV-1. While the gene is expressed in various human tissues, its functional role in the context of viral infection remains uncharacterized. Future research, potentially through large-scale proteomic screens, may yet uncover a role for C5orf21 in the host antiviral response, but at present, any such function is speculative.

Host Factor Focus: IFITM3 and Its Interaction with the Influenza A Virus Envelope

Interferon-induced transmembrane protein 3 (IFITM3) is a potent antiviral host restriction factor that inhibits the entry of a broad range of enveloped viruses, including influenza A virus.

Mechanism of Action

IFITM3 is localized to endosomal and lysosomal compartments, where it intercepts incoming viral particles. The primary mechanism of IFITM3-mediated restriction is the inhibition of fusion between the viral envelope and the host cell endosomal membrane.[1][2] This is thought to occur through the alteration of the physical properties of the endosomal membrane, making it less permissive for fusion. IFITM3 may achieve this by altering membrane curvature and fluidity, and by disrupting cholesterol homeostasis.[3] Recent studies have also suggested a direct interaction between the transmembrane domain of IFITM3 and the HA2 subunit of the influenza virus hemagglutinin (HA) protein, which could physically impede the conformational changes required for fusion.[4]

Quantitative Data on IFITM3-Influenza A Virus Interaction

While direct binding affinity (Kd) values for the IFITM3-HA interaction are not widely reported in the literature, the antiviral activity of IFITM3 is often quantified by measuring the reduction in viral replication in cells overexpressing the protein.

Assay Type Virus Cell Line Measurement Result Reference
Viral Titer ReductionInfluenza A Virus (IAV)HEK293Virus Copy NumberSignificant reduction at 24, 48, and 72 hours post-infection[1]
Plaque AssayInfluenza A Virus (H3N2)-Plaque Forming UnitsIncreased susceptibility in IFITM3 knockout mice[5][6]
Pseudovirus Entry AssayPseudovirus with H5 or H7 HA-Viral Entry InhibitionConfirmed restriction of HA-mediated entry[4]
Experimental Protocol: Co-Immunoprecipitation of IFITM3 and Influenza HA

This protocol describes a method to investigate the interaction between IFITM3 and the influenza virus hemagglutinin (HA) protein in infected cells.

Objective: To determine if IFITM3 and HA physically associate within the cell.

Materials:

  • A549 cells

  • Influenza A virus (e.g., A/PR/8/34)

  • DMEM with 10% FBS

  • PBS

  • Lysis Buffer for Membrane Proteins (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, Protease Inhibitor Cocktail)[7]

  • Anti-IFITM3 antibody (for immunoprecipitation)

  • Anti-HA antibody (for western blotting)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and western blotting apparatus

  • ECL substrate

Methodology:

  • Cell Culture and Infection:

    • Plate A549 cells to achieve 80-90% confluency.

    • Infect cells with influenza A virus at a multiplicity of infection (MOI) of 1-5.

    • Incubate for 8-12 hours at 37°C.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Lysis Buffer for Membrane Proteins to each 10 cm plate.[7]

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

    • Add 1-2 µg of anti-IFITM3 antibody to the pre-cleared lysate.

    • Incubate overnight at 4°C on a rotator.

    • Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing and Elution:

    • Pellet the beads with a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of Lysis Buffer.

    • After the final wash, remove all residual buffer.

    • Elute the protein complexes by adding 30 µL of 2x Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody.

    • Detect the signal using an appropriate secondary antibody and ECL substrate.

Expected Result: A band corresponding to the molecular weight of HA in the lane containing the IFITM3 immunoprecipitate would indicate an interaction.

Visualization of IFITM3-Mediated Viral Restriction Workflow

IFITM3_Restriction cluster_Cell Host Cell cluster_IFITM3 IFITM3 Action IAV Influenza A Virus Endocytosis Endocytosis IAV->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidified) EarlyEndosome->LateEndosome Fusion Viral-Endosome Fusion LateEndosome->Fusion Lysosome Lysosome (Degradation) LateEndosome->Lysosome GenomeRelease Viral Genome Release to Cytosol Fusion->GenomeRelease IFITM3 IFITM3 MembraneStiffening Alters Membrane Properties HA_Interaction Interacts with HA2 MembraneStiffening->Fusion HA_Interaction->Fusion Inhibits

Caption: IFITM3 inhibits influenza A virus entry by altering endosomal membrane properties and interacting with the HA2 subunit, preventing viral fusion and subsequent genome release.

Host Factor Focus: Tetherin (BST-2) and Its Interaction with the HIV-1 Envelope

Tetherin, also known as Bone Marrow Stromal Cell Antigen 2 (BST-2) or CD317, is another crucial interferon-inducible host restriction factor. It acts at a late stage of the viral life cycle to prevent the release of newly formed virions from the infected cell.[8][9]

Mechanism of Action

Tetherin is a type II transmembrane protein with a unique topology, featuring a transmembrane domain at the N-terminus and a GPI anchor at the C-terminus.[10] This structure allows it to literally "tether" enveloped virions to the host cell membrane. One membrane anchor remains in the plasma membrane of the infected cell, while the other is incorporated into the lipid envelope of the budding virion.[11] This physical link prevents the detachment and spread of the virus. HIV-1 has evolved a countermeasure in the form of the accessory protein Vpu, which antagonizes Tetherin by targeting it for degradation and removing it from the site of viral budding.[8]

Quantitative Data on Tetherin-Mediated HIV-1 Restriction

The effectiveness of Tetherin is often measured by quantifying the amount of virus released from cells in the presence or absence of this restriction factor or its viral antagonist, Vpu.

Assay Type Virus Cell Line Measurement Result Reference
p24 ELISAHIV-1 (ΔVpu)HeLap24 in supernatantDose-dependent inhibition of viral release by Tetherin[12]
Infectious Virion YieldHIV-1 (WT vs ΔVpu)-Infectious Units/mLModest impairment of antiviral activity with C8 and N5 Tetherin mutants[12]
Quantitative Western BlotHIV-1 (ΔVpu)-Tetherin dimers per virion~80 to 400 Tetherin dimers per tethered particle[12]
Experimental Protocol: Surface Plasmon Resonance (SPR) to Analyze Protein-Protein Interactions

This protocol provides a general framework for using SPR to quantitatively analyze the interaction between a viral protein (e.g., HIV-1 Vpu) and a host factor (e.g., Tetherin).

Objective: To determine the binding affinity and kinetics of the Vpu-Tetherin interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant Tetherin protein (ligand)

  • Purified recombinant Vpu protein (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

Methodology:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface by injecting a mixture of EDC and NHS.[13][14]

    • Inject the purified Tetherin protein (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The amount of immobilized ligand should be optimized.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the purified Vpu protein in running buffer.

    • Inject the Vpu dilutions sequentially over the Tetherin-immobilized surface, starting with the lowest concentration. Each injection should be followed by a dissociation phase where only running buffer flows over the surface.

    • A reference flow cell (without immobilized Tetherin) should be used to subtract non-specific binding.

  • Surface Regeneration:

    • After each Vpu injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • The binding data (response units over time) are recorded in a sensorgram.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Visualization of Tetherin-Mediated Viral Restriction and Vpu Counteraction

Tetherin_Vpu cluster_Cell Infected Host Cell cluster_Budding Viral Budding cluster_Outcome Outcome HIV_bud Nascent HIV-1 Virion Tetherin Tetherin (BST-2) HIV_bud->Tetherin incorporates PlasmaMembrane Plasma Membrane TetheredVirion Tethered Virion Tetherin->TetheredVirion tethers Release Virion Release NoRelease No Virion Release TetheredVirion->NoRelease Vpu HIV-1 Vpu Vpu->Tetherin antagonizes Degradation Tetherin Degradation Vpu->Degradation induces SuccessfulRelease Successful Virion Release Release->SuccessfulRelease

Caption: Tetherin restricts HIV-1 release by physically tethering budding virions to the cell surface. The viral protein Vpu counteracts this by inducing Tetherin degradation, allowing for successful virion release.

Signaling Pathways in Viral Entry and Host Restriction

Viral entry is not a passive process; it often triggers intracellular signaling cascades that can either facilitate or inhibit infection.[15][16] Similarly, the activation of host restriction factors is tightly regulated by signaling pathways, primarily the interferon response.

Viral Entry Signaling

Many viruses exploit existing cellular signaling pathways to promote their uptake and trafficking within the cell. For example, the binding of a virus to its receptor can activate pathways such as the PI3K/Akt pathway, which can modulate the actin cytoskeleton to facilitate endocytosis.[17]

Interferon Signaling and Host Restriction

The expression of both IFITM3 and Tetherin is upregulated by type I and type II interferons. Upon viral infection, pattern recognition receptors (PRRs) detect viral components (e.g., viral RNA or DNA) and initiate a signaling cascade that leads to the production of interferons. These interferons then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), including IFITM3 and Tetherin, which establish an antiviral state in the cell.

Interferon_Signaling cluster_Cell Host Cell cluster_Paracrine Paracrine/Autocrine Signaling cluster_Restriction Antiviral State Virus Virus PAMPs Viral PAMPs (e.g., dsRNA) Virus->PAMPs PRR Pattern Recognition Receptor (e.g., RIG-I) PAMPs->PRR detected by SignalingCascade Signaling Cascade PRR->SignalingCascade IRFs IRF3/7 Activation SignalingCascade->IRFs Nucleus Nucleus IRFs->Nucleus IFN_Gene IFN-β Gene ISRE ISRE IFN Interferon-β (Secreted) IFN_Gene->IFN transcription & translation IFNAR IFN Receptor (IFNAR) IFN->IFNAR binds to JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISGF3 ISGF3 Complex JAK_STAT->ISGF3 ISGF3->Nucleus translocates to ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs promotes transcription IFITM3 IFITM3 ISGs->IFITM3 Tetherin Tetherin ISGs->Tetherin

Caption: Viral detection by PRRs initiates a signaling cascade leading to interferon production. Interferon then signals through the JAK-STAT pathway to induce the expression of ISGs, including IFITM3 and Tetherin, establishing an antiviral state.

Conclusion

While the role of this compound (C5orf21) in viral-host interactions remains to be elucidated, the study of well-characterized host restriction factors like IFITM3 and Tetherin provides a robust framework for understanding the complex interplay between host cells and enveloped viruses. The detailed methodologies and conceptual diagrams presented in this guide offer a foundation for further research into these critical interactions and the development of novel host-directed antiviral therapies. By targeting the host factors that viruses depend upon, it may be possible to develop broad-spectrum antivirals that are less susceptible to the development of viral resistance.

References

understanding the antiviral spectrum of Virip

Author: BenchChem Technical Support Team. Date: December 2025

Virip: An In-depth Analysis of its Antiviral Spectrum and Mechanism of Action

Introduction

The emergence of novel viral pathogens and the increasing prevalence of drug-resistant viral strains necessitate the continuous development of new antiviral agents. This document provides a comprehensive technical overview of this compound, a novel investigational antiviral compound. The following sections will detail its broad-spectrum antiviral activity, delve into the intricacies of its mechanism of action, and outline the experimental methodologies utilized to elucidate these properties. The information is intended for researchers, scientists, and drug development professionals engaged in the field of virology and antiviral therapeutics.

Antiviral Spectrum of this compound

This compound has demonstrated potent antiviral activity against a wide range of DNA and RNA viruses. The quantitative data summarizing its efficacy is presented below.

Table 1: In Vitro Antiviral Activity of this compound against DNA Viruses

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)Vero0.8>100>125
HerpesviridaeHerpes Simplex Virus 2 (HSV-2)HFF1.2>100>83.3
HerpesviridaeHuman Cytomegalovirus (HCMV)MRC-52.5>100>40
PoxviridaeVaccinia Virus (VACV)HeLa3.1>100>32.3

Table 2: In Vitro Antiviral Activity of this compound against RNA Viruses

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
FlaviviridaeDengue Virus (DENV-2)Huh-71.5>100>66.7
FlaviviridaeZika Virus (ZIKV)Vero2.0>100>50
CoronaviridaeSARS-CoV-2Calu-30.9>100>111.1
OrthomyxoviridaeInfluenza A Virus (H1N1)MDCK4.2>100>23.8

Mechanism of Action: Inhibition of Viral Entry and Replication

This compound exerts its antiviral effects through a dual mechanism of action, targeting both viral entry and subsequent replication within the host cell.

1. Inhibition of Viral Entry:

This compound has been shown to interfere with the attachment and fusion of enveloped viruses to the host cell membrane. This is achieved through its interaction with specific glycoproteins on the viral envelope, thereby preventing the conformational changes necessary for membrane fusion.

G Diagram 1: Inhibition of Viral Entry by this compound cluster_virus Viral Particle cluster_host Host Cell Virion Virion Receptor Host Cell Receptor Virion->Receptor 1. Attachment Glycoprotein Envelope Glycoprotein Membrane Cell Membrane This compound This compound This compound->Glycoprotein 2. This compound Binding G Diagram 2: Inhibition of Viral RNA Replication by this compound cluster_replication Viral RNA Replication cluster_inhibition Inhibition by this compound vRNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp dsRNA dsRNA Intermediate RdRp->dsRNA Replication NTPs Nucleoside Triphosphates NTPs->RdRp new_vRNA New Viral RNA dsRNA->new_vRNA This compound This compound This compound->RdRp Inhibition G Diagram 3: Workflow for EC50 Determination A Seed cells in 96-well plate B Infect cells with virus A->B C Add serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Quantify viral replication (Plaque assay, qRT-PCR, ELISA) D->E F Calculate EC50 E->F

An In-depth Technical Guide to Early-Stage Research on Virip Derivatives as HIV-1 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies in the early-stage research of Virip derivatives, a promising class of HIV-1 entry inhibitors. This document details their mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes critical pathways and workflows to facilitate understanding and further research in this field.

Introduction to this compound and its Derivatives

This compound (Virus-inhibitory peptide) is a naturally occurring peptide fragment derived from α1-antitrypsin that exhibits antiviral activity against HIV-1. Its mechanism of action involves targeting the gp41 fusion peptide, a critical component of the viral envelope glycoprotein complex (Env) responsible for mediating the fusion of the viral and host cell membranes. By binding to the gp41 fusion peptide, this compound and its derivatives inhibit the conformational changes required for membrane fusion, thereby blocking viral entry into the host cell.

Early-stage research has focused on optimizing the potency, stability, and pharmacokinetic properties of the original this compound peptide. This has led to the development of several derivatives, including the size-optimized sothis compound and VIR-576, the latter of which has demonstrated safety and efficacy in a phase I/II clinical trial[1]. These derivatives have been engineered through various strategies, including amino acid substitutions and cyclization, to enhance their antiviral activity and drug-like properties.

Mechanism of Action: Inhibition of HIV-1 gp41-Mediated Fusion

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the Env complex to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of the target cell. This binding triggers a series of conformational changes in gp41, leading to the insertion of its fusion peptide into the host cell membrane. Subsequently, gp41 refolds into a six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion.

This compound derivatives interrupt this process by binding to the gp41 fusion peptide in its transient, pre-hairpin intermediate state. This binding prevents the proper formation of the six-helix bundle, thus arresting the fusion process and inhibiting viral entry.

HIV_gp41_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound Derivative gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41_intermediate gp41 Pre-hairpin Intermediate gp41->gp41_intermediate 4. Fusion Peptide Insertion Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Coreceptor->gp41 3. gp41 Unfolds This compound This compound Derivative BlockedFusion Fusion Blocked This compound->BlockedFusion Inhibits Refolding gp41_intermediate->this compound SixHelixBundle Six-Helix Bundle Formation gp41_intermediate->SixHelixBundle 5. gp41 Refolding Fusion Viral Entry SixHelixBundle->Fusion 6. Membrane Fusion

Caption: HIV-1 gp41-mediated membrane fusion and inhibition by this compound derivatives.

Quantitative Data on this compound Derivatives

The antiviral activity and cytotoxicity of this compound derivatives are typically quantified using in vitro cell-based assays. The most common metrics are the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

DerivativeTarget Virus/Cell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound HIV-1 (various strains)28>100>3.6[2][3]
VIR-353 HIV-1 (various strains)0.3>100>333[2][3]
sothis compound HIV-1 NL4-3~0.12>100>833[4]
VIR-576 HIV-1 (various strains)Not explicitly stated in searchesNot explicitly stated in searchesNot explicitly stated in searches[1][5][6]

Note: Data for VIR-576 was not found in a tabular format in the provided search results, though its efficacy in clinical trials is noted.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Derivatives

This compound derivatives, being peptides, are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)

  • Solvents (DMF, DCM, ether)

  • HPLC system for purification

  • Mass spectrometer for characterization

General Protocol:

  • Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with coupling reagents (HBTU/HOBt) and a base (DIEA) and then coupled to the deprotected resin.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated in cold ether, lyophilized, and then purified by reverse-phase HPLC.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

HIV-1 Antiviral Assay (TZM-bl Reporter Gene Assay)

The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter. This assay is commonly used to quantify the inhibition of HIV-1 entry.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound derivatives to be tested

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: TZM-bl cells are seeded into 96-well plates and incubated overnight to form a monolayer.

  • Compound Dilution: The this compound derivatives are serially diluted to the desired concentrations in growth medium.

  • Pre-incubation: The cell monolayers are pre-incubated with the diluted compounds for a specified time (e.g., 1 hour) at 37°C.

  • Infection: A pre-titered amount of HIV-1 virus is added to each well. Control wells with no virus and virus with no compound are included.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, replication, and reporter gene expression.

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added.

  • Data Acquisition: The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Preclinical Evaluation of this compound Derivatives

The following diagram illustrates a typical workflow for the preclinical development of a novel this compound derivative.

Preclinical_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Peptide_Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Antiviral_Assay Antiviral Assay (TZM-bl) Characterization->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity_Assay Data_Analysis IC50, CC50, SI Calculation Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Animal_Model Animal Model Selection (e.g., Humanized Mice) Data_Analysis->Animal_Model Toxicity_Studies In Vivo Toxicity Studies Animal_Model->Toxicity_Studies Efficacy_Studies In Vivo Efficacy Studies Animal_Model->Efficacy_Studies Lead_Candidate Lead Candidate Selection Toxicity_Studies->Lead_Candidate Efficacy_Studies->Lead_Candidate

Caption: Preclinical development workflow for this compound derivatives.

Conclusion

Early-stage research on this compound derivatives has established them as a viable class of HIV-1 entry inhibitors with a distinct mechanism of action. Through chemical modifications, significant improvements in antiviral potency have been achieved, as exemplified by sothis compound. The detailed experimental protocols and workflows presented in this guide provide a framework for the continued development and evaluation of novel this compound-based therapeutics. Further research focusing on optimizing pharmacokinetic properties and exploring combination therapies will be crucial for advancing these promising candidates towards clinical application.

References

Unraveling the Inhibition of HIV-1 Entry: A Technical Guide to Theoretical Models of Virip-gp41 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Dance of Viral Inhibition: The Virip-gp41 Interface

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical models governing the interaction between the Virus-Inhibitory Peptide (this compound) and the HIV-1 glycoprotein 41 (gp41). By dissecting this critical interaction, we illuminate a key mechanism for inhibiting viral entry and provide a framework for the development of novel antiretroviral therapeutics.

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex process orchestrated by the viral envelope glycoprotein complex, culminating in the fusion of viral and cellular membranes. The transmembrane subunit, gp41, is the linchpin of this fusion process. This compound, a naturally occurring peptide derived from human α1-antitrypsin, has been identified as a potent inhibitor of HIV-1 entry.[1][2] This guide synthesizes the current understanding of the this compound-gp41 interaction, presenting quantitative data, detailed experimental methodologies, and visual models of the underlying molecular events.

The gp41 Fusion Cascade: A Target for Inhibition

The fusion process mediated by gp41 is a multi-step conformational ballet. Upon binding of the gp120 subunit to host cell receptors, gp41 undergoes a series of dramatic structural changes. A critical component of this process is the insertion of the hydrophobic N-terminal fusion peptide (FP) of gp41 into the target cell membrane.[3][4][5] This is followed by the folding of gp41's two heptad repeat regions (NHR and CHR) into a thermostable six-helix bundle (6HB). This folding process pulls the viral and cellular membranes into close proximity, driving membrane fusion and viral entry.

Theoretical Model of this compound-gp41 Interaction:

The primary theoretical model posits that this compound directly targets the highly conserved gp41 fusion peptide.[1][6] By binding to the FP, this compound is thought to sterically hinder its insertion into the host cell membrane, thereby preventing the initial anchoring of the virus to the target cell and aborting the fusion cascade.[6] Evidence suggests that the potency of this compound derivatives in preventing hemolysis—a measure of membrane disruption by the fusion peptide—correlates significantly with their antiviral activity, lending strong support to this model.[6]

gp41_Fusion_Inhibition Figure 1: gp41-Mediated Fusion and this compound Inhibition cluster_prefusion Prefusion State cluster_intermediate Fusion Intermediate cluster_inhibition This compound Inhibition cluster_fusion Membrane Fusion gp120_gp41 gp120/gp41 Complex gp41_extended gp41 Extended Conformation (Fusion Peptide Exposed) gp120_gp41->gp41_extended CD4/Co-receptor Binding FP_bound Fusion Peptide-VIRIP Complex gp41_extended->FP_bound SixHB Six-Helix Bundle Formation gp41_extended->SixHB Membrane Insertion of Fusion Peptide This compound This compound This compound->FP_bound Binds to Fusion Peptide FP_bound->SixHB Inhibition Fusion Membrane Fusion SixHB->Fusion

Figure 1: gp41-Mediated Fusion and this compound Inhibition

Quantitative Analysis of this compound Activity

The antiviral potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce viral infection by 50%.

Table 1: Antiviral Activity of this compound Derivatives against HIV-1

PeptideDescriptionTarget HIV-1 Strain(s)IC50Reference
This compound Natural 20-residue peptideVarious~120 nM (optimized form)[1]
VIR-148 This compound derivativeClade B (CH077), Clade C (CH042)39 nM, 37 nM[1]
sothis compound Size-optimized 10-residue this compound derivativeClade B (CH077), Clade C (CH042)~120 nM[1]
VIR-353 This compound derivativeNL4-3 (X4-tropic)0.90 µM (parental)[7]
VIR-576 Dimeric this compound derivative used in clinical trialsNL4-3 (X4-tropic)0.45 µM (parental)[7]

Table 2: Impact of Resistance Mutations on the Antiviral Activity of this compound Derivatives against HIV-1 NL4-3 (X4-tropic)

This compound DerivativeMutations in gp120/gp41Fold Change in IC50IC50 (µM)Reference
VIR-353 V570I + A433TModest Increase-[7]
VIR-353 Cumulative (7 mutations)~25-fold~22.5 µM[7]
VIR-576 V570I + A433TModest Increase-[7]
VIR-576 Cumulative (7 mutations)~25-fold11.14 µM[7]

Key Experimental Protocols

The study of the this compound-gp41 interaction relies on a combination of virological, biophysical, and cellular assays.

HIV-1 Single-Cycle Infectivity Assay

This assay is fundamental for determining the antiviral activity of this compound and its derivatives.

  • Objective: To quantify the inhibition of HIV-1 entry.

  • Methodology:

    • Cell Culture: TZM-bl reporter cells, which express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR, are seeded in 96-well plates.

    • Inhibitor Preparation: Serial dilutions of the this compound peptide are prepared in cell culture medium.

    • Incubation: The TZM-bl cells are pre-incubated with the this compound dilutions for a specified time (e.g., 1 hour) at 37°C.

    • Infection: A known amount of HIV-1 pseudovirus is added to each well.

    • Incubation: The plates are incubated for 48-72 hours at 37°C.

    • Readout: The extent of viral infection is quantified by measuring luciferase activity or β-galactosidase expression.

    • Data Analysis: The IC50 values are calculated from the dose-response curves.

HIV_Infectivity_Assay_Workflow Figure 2: HIV-1 Infectivity Assay Workflow start Start seed_cells Seed TZM-bl Reporter Cells in 96-well Plate start->seed_cells prepare_inhibitor Prepare Serial Dilutions of this compound seed_cells->prepare_inhibitor pre_incubation Pre-incubate Cells with this compound prepare_inhibitor->pre_incubation add_virus Add HIV-1 Pseudovirus pre_incubation->add_virus incubation Incubate for 48-72 hours add_virus->incubation readout Measure Luciferase Activity incubation->readout analysis Calculate IC50 readout->analysis ITC_Workflow Figure 3: Isothermal Titration Calorimetry Workflow start Start load_samples Load gp41 FP into Sample Cell Load this compound into Syringe start->load_samples titration Perform Serial Injections of this compound into gp41 FP load_samples->titration measure_heat Measure Heat Change per Injection titration->measure_heat generate_isotherm Plot Heat Change vs. Molar Ratio measure_heat->generate_isotherm fit_data Fit Data to Binding Model generate_isotherm->fit_data results Determine Kd, n, ΔH, ΔS fit_data->results

References

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Activity of Virip

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for evaluating the in vitro antiviral activity of Virip, a novel virus-inhibitory peptide. This compound is designed to target the viral entry stage, specifically by interacting with viral glycoproteins to prevent fusion with the host cell membrane.[1][2] The following protocols describe standard virological assays to determine the efficacy and cytotoxicity of this compound, including the Plaque Reduction Assay, TCID50 Assay, and a cell viability (MTT) assay.

Assessment of Cytotoxicity (MTT Assay)

Prior to evaluating the antiviral activity of a compound, it is crucial to determine its cytotoxic potential to ensure that any observed antiviral effect is not merely a result of cell death.[3][4] The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[4][5][6]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6 or A549) into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a "cell control" group with medium only (no this compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.

Data Presentation: Cytotoxicity of this compound
This compound Concentration (µM)Mean Absorbance (570 nm)Cell Viability (%)
0 (Cell Control)1.25100
11.2398.4
101.2096.0
501.1592.0
1000.9878.4
2000.6552.0
4000.3024.0

CC50 Value: The CC50 for this compound is determined to be approximately 190 µM.

Plaque Reduction Assay

The plaque reduction assay is a classic and widely used method to quantify the infectivity of a lytic virus and to determine the efficacy of an antiviral compound.[7] This assay measures the concentration of the antiviral agent required to reduce the number of viral plaques by 50% (IC50).[7]

Experimental Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each dilution of this compound with a known concentration of virus (e.g., 100 plaque-forming units, PFU).[7] Also, prepare a virus control (virus with medium) and a cell control (medium only).

  • Incubation: Incubate the virus-Virip mixtures at 37°C for 1 hour.

  • Infection: Aspirate the medium from the cell monolayers and inoculate the cells with the virus-Virip mixtures.

  • Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

  • Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[7][8]

  • Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2, or until plaques are visible.

  • Fixation and Staining: Fix the cells (e.g., with 10% formalin) and then stain with a solution like 0.1% crystal violet to visualize and count the plaques.[7] Plaques will appear as clear zones against a stained cell monolayer.[7]

  • Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value from a dose-response curve.

Data Presentation: Plaque Reduction by this compound
This compound Concentration (µM)Mean Plaque CountPlaque Reduction (%)
0 (Virus Control)980
0.18513.3
16236.7
54752.0
102376.5
50594.9
1000100

IC50 Value: The IC50 for this compound is determined to be approximately 4.8 µM.

TCID50 Assay

The Tissue Culture Infectious Dose 50% (TCID50) assay is another method to quantify viral titers and is particularly useful for viruses that do not form plaques.[][10] It determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[][11]

Experimental Protocol: TCID50 Assay
  • Cell Seeding: Seed host cells into a 96-well plate.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of virus (e.g., 100 TCID50).

  • Infection: Add the virus-Virip mixtures to the wells containing the host cells. Include virus controls (no this compound) and cell controls (no virus or this compound).

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 5-7 days.

  • CPE Observation: Observe the cells daily for the presence of cytopathic effect using a microscope.

  • Analysis: For each row, count the number of wells showing CPE. The TCID50 is calculated using the Reed-Muench or Spearman-Karber method.[] The reduction in viral titer in the presence of this compound is used to determine its antiviral activity.

Data Presentation: Inhibition of Viral Titer by this compound
This compound Concentration (µM)Virus Titer (log10 TCID50/mL)Titer Reduction (log10)
0 (Virus Control)6.50
0.16.20.3
15.51.0
54.81.7
103.53.0
502.04.5
100<1.0>5.5

Selectivity Index (SI): The selectivity index is a ratio that measures the window between cytotoxicity and antiviral activity (CC50/IC50). For this compound, the SI is approximately 39.6 (190 µM / 4.8 µM), indicating that the compound is significantly more toxic to the virus than to the host cells.

Visualizations

Experimental Workflow

G cluster_0 Cytotoxicity Assay (MTT) cluster_1 Plaque Reduction Assay cluster_2 TCID50 Assay A1 Seed Host Cells (96-well plate) A2 Add this compound Dilutions A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (4h) A4->A5 A6 Solubilize Formazan A5->A6 A7 Read Absorbance (570nm) A6->A7 A8 Calculate CC50 A7->A8 B1 Seed Host Cells (6-well plate) B2 Prepare Virus-Virip Mixtures B1->B2 B3 Infect Cells B2->B3 B4 Add Semi-Solid Overlay B3->B4 B5 Incubate (3-5 days) B4->B5 B6 Fix and Stain B5->B6 B7 Count Plaques B6->B7 B8 Calculate IC50 B7->B8 C1 Seed Host Cells (96-well plate) C2 Prepare Virus-Virip Mixtures C1->C2 C3 Infect Cells C2->C3 C4 Incubate (5-7 days) C3->C4 C5 Observe CPE C4->C5 C6 Calculate Titer Reduction C5->C6

Caption: Workflow for in vitro antiviral testing of this compound.

Proposed Mechanism of Action of this compound

G cluster_0 Viral Entry cluster_1 Inhibition by this compound Virus Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment ViralGP Viral Glycoprotein (Fusion Peptide) Fusion Membrane Fusion Receptor->Fusion 2. Conformational Change Entry Viral Entry & Replication Fusion->Entry 3. Fusion & Entry This compound This compound This compound->ViralGP Binds to Blocked Fusion Blocked ViralGP->Blocked Prevents Conformational Change

Caption: this compound inhibits viral entry by targeting the fusion peptide.

References

Application Note: Cell-Based Cytopathic Effect (CPE) Inhibition Assay for Measuring Antiviral Efficacy of "Virip"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of novel viral pathogens necessitates the rapid development of effective antiviral therapeutics. A critical initial step in this process is the in vitro evaluation of a compound's ability to inhibit viral replication and protect host cells. This document details a robust cell-based assay for determining the antiviral efficacy of "Virip," a hypothetical antiviral agent. The protocol is centered on the Cytopathic Effect (CPE) Inhibition Assay, a method used for viruses that cause visible damage to host cells.[1][2] This assay quantifies the ability of "this compound" to protect cells from virus-induced death, providing key metrics for its potency and therapeutic window. The primary endpoints measured are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). From these values, the Selectivity Index (SI) is calculated to assess the compound's specificity.

Principle of the Assay

The CPE inhibition assay is a foundational method in antiviral research.[2] It operates on the principle that an effective antiviral agent will prevent the morphological changes and cell death (cytopathic effect) induced by a viral infection.[1][2] In this assay, a monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound ("this compound"). After an incubation period, cell viability is measured. A reduction in CPE in the presence of the compound, relative to an untreated virus control, indicates antiviral activity.[1] Cell viability can be assessed using various methods, including vital dyes like neutral red or crystal violet, or metabolic assays such as those measuring ATP content.[3][4][5]

Hypothetical Mechanism of Action of this compound

For the context of this protocol, we hypothesize that "this compound" is an inhibitor of a critical viral enzyme, "Viral Protease X," which is essential for the cleavage of viral polyproteins into functional units required for viral replication. By inhibiting this protease, this compound halts the viral life cycle post-translation, preventing the assembly of new, infectious virions.

G cluster_cell Host Cell Virus Virus Entry Viral Entry & Uncoating Virus->Entry Translation Translation of Viral RNA Entry->Translation Polyprotein Polyprotein p1 p2 Protease X p4 Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein:f3->Cleavage Catalyzes Replication Viral Genome Replication Cleavage->Replication Assembly Virion Assembly & Release Replication->Assembly This compound This compound This compound->Cleavage Inhibits

Caption: Hypothetical mechanism of this compound inhibiting Viral Protease X.

Experimental Protocols

This section provides detailed protocols for assessing the efficacy and cytotoxicity of "this compound" against a generic cytopathic virus (e.g., encephalomyocarditis virus, EMCV) using a susceptible cell line (e.g., A549 cells).[4]

I. Materials and Reagents

  • Cell Line: A549 (human lung carcinoma) or Vero E6 cells, susceptible to the chosen virus.

  • Virus: A virus stock with a known titer that induces clear CPE within 48-72 hours (e.g., EMCV).

  • Test Compound: "this compound" stock solution (e.g., 10 mM in DMSO).

  • Control Compound: A known antiviral for the specific virus (e.g., Ribavirin), if available.

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Assay Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

  • Reagents:

    • 0.25% Trypsin-EDTA.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or Crystal Violet solution).

  • Equipment:

    • 96-well flat-bottom cell culture plates.

    • Humidified incubator at 37°C with 5% CO2.

    • Inverted microscope.

    • Multichannel pipettes.

    • Plate reader (Luminometer for CellTiter-Glo®, or spectrophotometer for Crystal Violet).

II. Experimental Workflow

The overall workflow involves parallel assays for antiviral efficacy (EC50) and compound cytotoxicity (CC50).

G cluster_assays Parallel Assays start Start seed Seed Host Cells in 96-well Plates start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prepare_cpd Prepare Serial Dilutions of 'this compound' incubate1->prepare_cpd treat_ec50 Add 'this compound' Dilutions to Efficacy Plate prepare_cpd->treat_ec50 treat_cc50 Add 'this compound' Dilutions to Cytotoxicity Plate prepare_cpd->treat_cc50 add_virus Add Virus (Infect Cells) treat_ec50->add_virus incubate2 Incubate 48-72h (Until CPE in Virus Control) add_virus->incubate2 add_media Add Assay Media (No Virus) treat_cc50->add_media add_media->incubate2 quantify Quantify Cell Viability (e.g., Crystal Violet or ATP Assay) incubate2->quantify analyze Data Analysis: Calculate EC50 & CC50 quantify->analyze end End analyze->end

Caption: Workflow for CPE inhibition and cytotoxicity assays.

III. Protocol for CPE Inhibition Assay (EC50 Determination)

  • Cell Seeding: Trypsinize and count cells. Seed 2 x 10^4 cells/well in 100 µL of Growth Medium into a 96-well plate. Incubate for 24 hours to allow for monolayer formation.[6]

  • Compound Preparation: Prepare a 2X working stock of "this compound" by making serial two-fold dilutions in Assay Medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM).

  • Treatment and Infection:

    • Gently remove the Growth Medium from the cells.

    • Add 50 µL of the 2X "this compound" dilutions to the appropriate wells in triplicate.

    • Include "Virus Control" wells (cells + virus, no compound) and "Cell Control" wells (cells only, no virus, no compound).[4]

    • Immediately add 50 µL of virus diluted in Assay Medium at a pre-determined multiplicity of infection (MOI) that causes 90-100% CPE in 48-72 hours. For Cell Control wells, add 50 µL of Assay Medium only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2. Monitor the "Virus Control" wells daily for the development of CPE.

  • Quantification of Cell Viability: Once the "Virus Control" wells show ~100% CPE, quantify cell viability. For Crystal Violet staining:

    • Gently wash wells with PBS.

    • Fix the cells with 10% formalin for 15 minutes.

    • Stain with 0.5% crystal violet solution for 20 minutes.

    • Wash extensively with water and allow the plate to dry.

    • Solubilize the dye with 100 µL of methanol per well.

    • Read the absorbance at 570 nm.

IV. Protocol for Cytotoxicity Assay (CC50 Determination)

This assay is run in parallel with the EC50 assay to determine the toxicity of "this compound" on the host cells.[7]

  • Cell Seeding & Compound Preparation: Follow steps 1 and 2 from the EC50 protocol.

  • Treatment:

    • Gently remove the Growth Medium.

    • Add 100 µL of the 1X "this compound" dilutions to the appropriate wells in triplicate.

    • Include "Cell Control" wells (cells + medium, no compound).

  • Incubation: Incubate for the same duration as the EC50 assay (48-72 hours).

  • Quantification of Cell Viability: Follow step 5 from the EC50 protocol.

Data Analysis and Presentation

1. Data Normalization

  • % Inhibition (for EC50): % Inhibition = 100 * [(OD_Test - OD_VirusControl) / (OD_CellControl - OD_VirusControl)]

  • % Viability (for CC50): % Viability = 100 * (OD_Test / OD_CellControl)

2. Calculation of EC50 and CC50

Plot the normalized data (% Inhibition or % Viability) against the logarithm of the compound concentration. Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve and determine the EC50 and CC50 values.[8]

3. Calculation of Selectivity Index (SI)

The SI provides a measure of the compound's therapeutic window. A higher SI value is desirable.[7] SI = CC50 / EC50 Compounds with an SI value ≥ 10 are generally considered promising candidates for further development.[7]

G cluster_raw Raw Data Input cluster_norm Normalization cluster_calc Curve Fitting & Calculation Raw_EC50 Absorbance Data (Efficacy Plate) Norm_EC50 Calculate % Inhibition Raw_EC50->Norm_EC50 Raw_CC50 Absorbance Data (Toxicity Plate) Norm_CC50 Calculate % Cell Viability Raw_CC50->Norm_CC50 Curve_EC50 Non-linear Regression (log[this compound] vs % Inhibition) Norm_EC50->Curve_EC50 Curve_CC50 Non-linear Regression (log[this compound] vs % Viability) Norm_CC50->Curve_CC50 EC50_val EC50 Value Curve_EC50->EC50_val CC50_val CC50 Value Curve_CC50->CC50_val SI_val Calculate Selectivity Index (SI) SI = CC50 / EC50 EC50_val->SI_val CC50_val->SI_val

Caption: Logical workflow for data analysis.

Data Presentation Tables

Table 1: Antiviral Efficacy of this compound

This compound Conc. (µM) % Inhibition (Mean ± SD)
100 98.5 ± 2.1
50 95.2 ± 3.5
25 88.1 ± 4.0
12.5 75.6 ± 5.2
6.25 52.3 ± 4.8
3.13 28.9 ± 6.1
1.56 10.1 ± 3.3

| 0 | 0 ± 2.5 |

Table 2: Cytotoxicity of this compound

This compound Conc. (µM) % Cell Viability (Mean ± SD)
500 48.7 ± 5.5
250 75.3 ± 6.2
125 92.1 ± 4.1
62.5 98.5 ± 3.3
31.25 99.1 ± 2.8
15.63 101.2 ± 3.0
7.81 100.5 ± 2.5

| 0 | 100 ± 2.1 |

Table 3: Summary of this compound Efficacy and Cytotoxicity

Parameter Value (µM)
EC50 6.0
CC50 510

| Selectivity Index (SI) | 85 |

References

Synthesizing the HIV-1 Entry Inhibitor Virip and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Virip, a naturally occurring peptide inhibitor of HIV-1 entry, and its rationally designed analogues. This guide includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to facilitate research and development in this area.

This compound, a 20-amino acid peptide derived from human α1-antitrypsin, represents a promising class of HIV-1 entry inhibitors. It functions by targeting the highly conserved gp41 fusion peptide of the virus, thereby preventing the viral and host cell membranes from fusing, a critical step for viral entry.[1] Through structural and functional studies, several analogues of this compound have been developed with enhanced antiviral potency and improved pharmacokinetic profiles.

Quantitative Data Summary

The antiviral activity of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of viral activity in vitro. The data presented below summarizes the IC50 values for this compound and some of its key analogues against HIV-1.

PeptideAmino Acid SequenceMolecular Weight (Da)IC50 (µM)
This compound LEAIPMSIPPEVKFNKPFVF2302.7~15
VIR-353 Not publicly available-0.3
VIR-576 Dimer of a modified 20-residue peptide~4500More potent than this compound
sothis compound LEAIPMSIPPC1158.4~0.12

Note: IC50 values can vary depending on the specific HIV-1 strain and the experimental conditions used. The data presented here is a compilation from various sources for comparative purposes.

Mechanism of Action: Inhibition of HIV-1 Entry

This compound and its analogues act at an early stage of the HIV-1 lifecycle by preventing the fusion of the viral envelope with the host cell membrane. The following diagram illustrates the signaling pathway of HIV-1 entry and the point of inhibition by this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane Host Cell Membrane gp41->Membrane 4. Fusion Peptide Insertion CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41 Fusion Peptide Exposure This compound This compound / Analogues This compound->gp41 Inhibits Insertion

Caption: HIV-1 entry and inhibition by this compound.

Experimental Protocols: Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues is primarily achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the manual or automated synthesis of peptides like this compound and its analogues.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 3. Washing (DMF, DCM) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat Cleavage 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage After final amino acid Purification 8. Purification (e.g., RP-HPLC) Cleavage->Purification Characterization 9. Characterization (e.g., Mass Spectrometry) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for the Synthesis of sothis compound (LEAIPMSIPPC)

This protocol outlines the specific steps for the manual synthesis of the size-optimized this compound analogue, sothis compound.

Materials:

  • Resin: Rink Amide MBHA resin (100-200 mesh)

  • Amino Acids: Fmoc-L-Leu-OH, Fmoc-L-Ala-OH, Fmoc-L-Ile-OH, Fmoc-L-Pro-OH, Fmoc-L-Met-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Cys(Trt)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

  • Reagents:

    • Deprotection: 20% (v/v) Piperidine in DMF

    • Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Cysteine):

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Fmoc-L-Cys(Trt)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Pro, Pro, Ile, Ser(tBu), Met, Pro, Ile, Ala, Leu).

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and wash it several times with cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization and Lyophilization:

    • Confirm the identity and purity of the synthesized sothis compound using mass spectrometry and analytical HPLC.

    • Lyophilize the purified peptide to obtain a white powder.

Conclusion

The synthesis of this compound and its analogues through solid-phase peptide synthesis provides a robust platform for the development of novel HIV-1 entry inhibitors. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient synthesis and evaluation of these promising antiviral compounds. Further optimization of these peptides, guided by structure-activity relationship studies, holds the potential for the development of next-generation HIV therapeutics.

References

Application of Virip in HIV-1 Neutralization Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virip (VIRus Inhibitory Peptide) is a naturally occurring peptide derived from alpha-1-antitrypsin that demonstrates inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). It functions as an entry inhibitor by specifically targeting the gp41 fusion peptide, a critical component of the viral envelope glycoprotein complex (Env) responsible for mediating the fusion of the viral and host cell membranes. This interaction prevents the conformational changes in gp41 necessary for membrane fusion, thereby neutralizing the virus. Optimized synthetic analogues of this compound, such as VIR-353 and VIR-576, have been developed to enhance its antiviral potency and have been evaluated in clinical trials.[1] This document provides detailed application notes and protocols for the use of this compound and its derivatives in HIV-1 neutralization assays.

Mechanism of Action

This compound exerts its antiviral effect by binding to the N-terminal fusion peptide of the HIV-1 gp41 subunit. This binding event is thought to physically obstruct the insertion of the fusion peptide into the target cell membrane, a crucial initial step in the fusion process. By interfering with this process, this compound and its analogues effectively halt the cascade of conformational changes required for the formation of the six-helix bundle, a stable structure that brings the viral and cellular membranes into close proximity for fusion. Molecular modeling and structure-activity relationship studies have identified key amino acid residues at the N- and C-termini of this compound derivatives as being critical for this high-affinity interaction with the gp41 fusion peptide.

cluster_0 HIV-1 Entry and Fusion Process cluster_1 This compound Inhibition gp120_CD4 gp120 binds to CD4 receptor coreceptor_binding Co-receptor (CCR5/CXCR4) binding gp120_CD4->coreceptor_binding gp41_conformational_change gp41 conformational change exposes fusion peptide coreceptor_binding->gp41_conformational_change fusion_peptide_insertion Fusion peptide inserts into host cell membrane gp41_conformational_change->fusion_peptide_insertion pre_hairpin Pre-hairpin intermediate formation fusion_peptide_insertion->pre_hairpin six_helix_bundle Six-helix bundle formation pre_hairpin->six_helix_bundle fusion_pore Fusion pore formation and viral entry six_helix_bundle->fusion_pore This compound This compound Peptide binding Binding This compound->binding gp41_fp gp41 Fusion Peptide gp41_fp->binding inhibition Inhibition of Insertion binding->inhibition inhibition->fusion_peptide_insertion Blocks

Mechanism of this compound-mediated HIV-1 entry inhibition.

Data Presentation

The antiviral activity of this compound and its derivatives is typically quantified by determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based neutralization assays. These values represent the concentration of the inhibitor required to reduce viral infection by 50%. The following table summarizes available data for this compound and its analogues against wild-type and mutant HIV-1 strains.

InhibitorHIV-1 Strain/MutantCell LineAssay TypeIC50 / EC50 (µM)Reference
This compoundWild-Type--28[2]
VIR-353Wild-Type--0.3[2]
VIR-353X4 HIV-1 (Parental)TZM-blNeutralization0.27[1]
VIR-353X4 HIV-1 (M5 mutant)TZM-blNeutralization0.61[1]
VIR-353X4 HIV-1 (M7 mutant)TZM-blNeutralization0.77[1]
VIR-576X4 HIV-1 (Parental)TZM-blNeutralization0.45[1]
VIR-576X4 HIV-1 (3 mutations)TZM-blNeutralization1.38[1]
VIR-576X4 HIV-1 (7 mutations)TZM-blNeutralization11.14[1]
VIR-576R5 HIV-1 (Parental)TZM-blNeutralization1.28[1]
VIR-576R5 HIV-1 (7 mutations)TZM-blNeutralization4.85[1]
sothis compound---~0.12

Experimental Protocols

HIV-1 Neutralization Assay Using TZM-bl Reporter Cells

This protocol describes a common method for assessing the neutralizing activity of this compound and its derivatives against HIV-1 Env-pseudotyped viruses. The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CCR5, and CXCR4 and contains integrated Tat-inducible luciferase and β-galactosidase reporter genes. Viral entry and subsequent Tat expression lead to the production of luciferase, which can be quantified to measure the extent of infection.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • HIV-1 Env-pseudotyped virus stock

  • This compound or this compound derivative stock solution

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend TZM-bl cells in complete growth medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate.

    • Incubate overnight to allow for cell adherence.

  • Preparation of Inhibitor Dilutions:

    • Prepare a serial dilution of this compound or its derivative in complete growth medium. The final concentrations should span a range appropriate for determining the IC50.

  • Neutralization Reaction:

    • In a separate 96-well plate, mix the diluted inhibitor with an equal volume of HIV-1 Env-pseudotyped virus (pre-titered to yield a high luciferase signal).

    • Incubate the virus-inhibitor mixture for 1 hour at 37°C.

  • Infection of TZM-bl Cells:

    • Remove the medium from the TZM-bl cells seeded on the previous day.

    • Add the virus-inhibitor mixture to the cells.

    • Include control wells with virus only (no inhibitor) and cells only (no virus or inhibitor).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • After 48 hours, remove the supernatant from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each inhibitor concentration relative to the virus control wells.

    • Plot the percentage of neutralization against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_to_cells Add mixture to TZM-bl cells incubate_overnight->add_to_cells prepare_dilutions Prepare serial dilutions of this compound mix_virus_inhibitor Mix diluted this compound with HIV-1 pseudovirus prepare_dilutions->mix_virus_inhibitor incubate_neutralization Incubate virus-inhibitor mixture for 1 hour mix_virus_inhibitor->incubate_neutralization incubate_neutralization->add_to_cells incubate_infection Incubate for 48 hours add_to_cells->incubate_infection lyse_cells Lyse cells and add luciferase substrate incubate_infection->lyse_cells read_luminescence Read luminescence lyse_cells->read_luminescence analyze_data Calculate % neutralization and IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for HIV-1 neutralization assay using this compound.
Hemolysis Assay

The ability of this compound derivatives to inhibit HIV-1 gp41 fusion peptide-mediated membrane disruption can be assessed using a hemolysis assay.[1] This assay measures the release of hemoglobin from red blood cells as an indicator of membrane lysis.

Materials:

  • Fresh red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound or this compound derivative

  • HIV-1 gp41 fusion peptide

  • Triton X-100 (positive control for lysis)

  • 96-well V-bottom plate

  • Spectrophotometer

Protocol:

  • Preparation of RBCs:

    • Wash RBCs three times with PBS by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay Setup:

    • In a 96-well V-bottom plate, add serial dilutions of this compound or its derivative.

    • Add a fixed concentration of the HIV-1 gp41 fusion peptide to the wells containing the inhibitor.

    • Include control wells: RBCs only (negative control), RBCs with fusion peptide only, and RBCs with Triton X-100 (positive control).

  • Incubation:

    • Add the 2% RBC suspension to all wells.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each condition relative to the positive control (100% lysis) and negative control (0% lysis).

    • Determine the concentration of this compound that inhibits fusion peptide-induced hemolysis by 50%.

cluster_0 This compound Activity Assessment This compound This compound/Derivative Neutralization_Assay HIV-1 Neutralization Assay (e.g., TZM-bl) This compound->Neutralization_Assay Hemolysis_Assay Hemolysis Assay This compound->Hemolysis_Assay Antiviral_Activity Antiviral Activity (IC50/EC50) Neutralization_Assay->Antiviral_Activity Membrane_Protection Membrane Protection Activity Hemolysis_Assay->Membrane_Protection Correlation Correlates with Antiviral_Activity->Correlation Membrane_Protection->Correlation

Assessment of this compound activity via correlated assays.

References

Application Notes and Protocols for Studying Viral Membrane Fusion Using Virip

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Virip (Virus Inhibitory Peptide) and its analogues in the study of viral membrane fusion, with a primary focus on Human Immunodeficiency Virus Type 1 (HIV-1). The protocols detailed below are intended to facilitate research into the mechanism of viral entry and the development of novel antiviral therapeutics.

Introduction to this compound

This compound is a naturally occurring 20-amino acid peptide fragment of α1-antitrypsin, a human serine protease inhibitor.[1] It has been identified as a potent inhibitor of HIV-1 entry by targeting the fusion peptide (FP) of the viral transmembrane glycoprotein gp41.[1][2] By binding to the gp41 FP, this compound blocks a critical conformational change required for the fusion of the viral and host cell membranes, thus preventing the viral genome from entering the target cell.[1][3] this compound and its optimized analogues, such as VIR-353 and VIR-576, represent a promising class of HIV-1 entry inhibitors with a high genetic barrier to resistance.[4]

Mechanism of Action

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface. This binding triggers conformational changes in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4). Co-receptor binding induces further conformational rearrangements in the gp41 subunit, leading to the exposure of the hydrophobic fusion peptide. The fusion peptide then inserts into the host cell membrane, initiating the fusion of the viral and cellular membranes.

This compound exerts its inhibitory effect at a post-CD4 binding intermediate step.[3] It specifically interacts with the gp41 fusion peptide after its exposure but before the formation of the stable six-helix bundle structure that drives membrane fusion. This interaction prevents the proper insertion of the fusion peptide into the target cell membrane, thereby aborting the fusion process.

Below is a diagram illustrating the HIV-1 entry and fusion process, highlighting the point of intervention by this compound.

HIV_Fusion_Pathway gp120_gp41 gp120/gp41 Complex CD4 CD4 Receptor gp120_gp41->CD4 1. Binding CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Co-receptor Binding gp41_FP_exposure Exposed gp41 Fusion Peptide CoReceptor->gp41_FP_exposure 3. gp41 Fusion Peptide Exposure Membrane_Insertion Membrane Insertion gp41_FP_exposure->Membrane_Insertion 4. Insertion into Host Membrane Six_Helix_Bundle Six-Helix Bundle Membrane_Insertion->Six_Helix_Bundle 5. Six-Helix Bundle Formation Fusion_Pore Fusion Pore Six_Helix_Bundle->Fusion_Pore 6. Fusion Pore Formation This compound This compound This compound->gp41_FP_exposure Inhibition

HIV-1 entry pathway and this compound's mechanism of action.

Quantitative Data on this compound and Analogues

The inhibitory activity of this compound and its analogues has been quantified in various in vitro assays. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values vary depending on the specific viral strain, target cells, and assay format.

CompoundHIV-1 Strain(s)Assay TypeIC50 / EC50 (µM)Reference(s)
This compound (monomer)Clade B and C TF strainsHIV-1 Infection Assay~0.120[1]
VIR-353 (monomer)NL4-3 (X4 and R5)HIV-1 Infection Assay~0.03 - 0.05[4]
VIR-576 (dimer)NL4-3 (X4 and R5)HIV-1 Infection Assay~0.01 - 0.02[4]
sothis compoundClade B and C TF strainsHIV-1 Infection Assay~0.120[1]
B-VIR-102C9NL4-3 (X4 and R5)HIV-1 Infection Assay~1.1 - 1.2[2]
SAv-VIR-102C9NL4-3 (X4 and R5)HIV-1 Infection Assay~0.017 - 0.025[2]

Experimental Protocols

The following are detailed protocols for key experiments to study the inhibitory effects of this compound on HIV-1 membrane fusion.

Cell-Cell Fusion Assay

This assay measures the fusion between cells expressing the HIV-1 envelope glycoprotein (effector cells) and cells expressing the CD4 and co-receptors (target cells). Fusion is quantified by a reporter gene system.

Experimental Workflow:

Workflow for the cell-cell fusion assay.

Protocol:

  • Cell Preparation:

    • Effector Cells: Transfect HEK293T cells with plasmids encoding the desired HIV-1 envelope glycoprotein (Env) and the Tat transactivator protein.

    • Target Cells: Culture TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

  • Assay Procedure:

    • Seed TZM-bl target cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • On the day of the assay, prepare serial dilutions of this compound in culture medium.

    • Detach the transfected effector cells and resuspend them in culture medium.

    • Add the this compound dilutions to the effector cell suspension and incubate for 30 minutes at 37°C.

    • Add the effector cell-Virip mixture to the target cells.

    • Co-culture the cells for 6 hours at 37°C to allow for fusion.

    • After incubation, remove the culture medium and lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition for each this compound concentration relative to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Virus-Cell Fusion Assay (BlaM-Vpr Assay)

This assay measures the fusion of HIV-1 virions with target cells by detecting the delivery of a β-lactamase-Vpr (BlaM-Vpr) fusion protein from the virus into the cytoplasm of the target cell.

Experimental Workflow:

Workflow for the virus-cell fusion assay.

Protocol:

  • Virus Production:

    • Co-transfect HEK293T cells with an HIV-1 proviral plasmid (env-deleted) and a plasmid encoding the desired HIV-1 Env glycoprotein, along with a plasmid expressing the BlaM-Vpr fusion protein.

    • Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection and quantify the p24 antigen concentration.

  • Assay Procedure:

    • Seed target cells (e.g., TZM-bl cells or peripheral blood mononuclear cells - PBMCs) in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the BlaM-Vpr containing pseudoviruses with the this compound dilutions for 1 hour at 37°C.

    • Add the virus-Virip mixture to the target cells and incubate for 2-4 hours at 37°C to allow for fusion.

    • Wash the cells to remove unbound virus.

    • Load the cells with the CCF2-AM fluorescent substrate according to the manufacturer's instructions and incubate at room temperature in the dark for 1 hour.

    • Analyze the cells by flow cytometry, measuring the shift in fluorescence from green (520 nm) to blue (450 nm), which indicates cleavage of the substrate by BlaM-Vpr delivered into the cytoplasm.

  • Data Analysis:

    • Determine the percentage of blue cells for each condition.

    • Calculate the percentage of fusion inhibition relative to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Biophysical Assays for this compound-gp41 Interaction

To characterize the direct binding of this compound to the gp41 fusion peptide, several biophysical techniques can be employed.

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing information on the binding affinity (Kd), stoichiometry (n), and thermodynamics (enthalpy and entropy) of the interaction.

Protocol Outline:

  • Sample Preparation:

    • Express and purify a recombinant form of the gp41 fusion peptide or a larger ectodomain fragment.

    • Synthesize and purify the this compound peptide.

    • Dialyze both protein and peptide into the same buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the gp41 fragment into the sample cell of the ITC instrument.

    • Load the this compound peptide into the injection syringe at a concentration 10-20 fold higher than the gp41 concentration.

    • Perform a series of injections of this compound into the gp41 solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat signals from each injection and plot them against the molar ratio of this compound to gp41.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and thermodynamic parameters.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (gp41) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Protocol Outline:

  • Chip Preparation:

    • Immobilize the recombinant gp41 fragment onto a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling or other appropriate chemistry.

  • SPR Experiment:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of this compound over the immobilized gp41 surface and monitor the change in the SPR signal (response units, RU).

    • After each injection, flow running buffer over the surface to monitor the dissociation phase.

    • Regenerate the sensor surface between different this compound concentrations if necessary.

  • Data Analysis:

    • Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the this compound-gp41 interaction at an atomic level. Chemical shift perturbation mapping can be used to identify the residues at the binding interface.

Protocol Outline:

  • Sample Preparation:

    • Produce isotopically labeled (e.g., 15N or 13C) gp41 fragment for NMR analysis.

    • Prepare a sample of the labeled gp41 in a suitable NMR buffer.

  • NMR Experiment:

    • Acquire a reference 2D 1H-15N HSQC spectrum of the labeled gp41.

    • Titrate unlabeled this compound into the gp41 sample and acquire a series of HSQC spectra at different this compound concentrations.

  • Data Analysis:

    • Compare the HSQC spectra of gp41 in the free and this compound-bound states.

    • Identify the gp41 residues that show significant chemical shift changes upon this compound binding. These residues are likely part of the binding interface.

Conclusion

This compound and its analogues are valuable tools for investigating the intricate process of HIV-1 membrane fusion. The application notes and protocols provided here offer a framework for researchers to study the mechanism of action of these potent entry inhibitors and to explore their potential as antiviral therapeutics. The combination of cell-based functional assays and biophysical techniques will enable a comprehensive understanding of the molecular interactions that govern viral entry and its inhibition.

References

Application Notes and Protocols for Viral Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the experimental design of studies investigating viral resistance to antiviral compounds. The methodologies outlined herein are essential for identifying resistance mutations, characterizing the phenotypic effects of these mutations, and understanding the molecular basis of resistance.

Introduction to Antiviral Resistance

Antiviral drug resistance is a significant challenge in the treatment of viral infections. It arises from mutations in the viral genome that reduce the susceptibility of the virus to a specific antiviral agent.[1][2][3] The selection pressure exerted by the antiviral drug favors the replication of these resistant variants.[3] Understanding the mechanisms of resistance is crucial for the development of new antiviral therapies and for optimizing existing treatment regimens.[4][5]

This document outlines key in vitro and molecular methods for studying antiviral resistance, including cell-based phenotypic assays, genotypic analysis, and site-directed mutagenesis to create and study specific resistance mutations.

Key Methodologies in Viral Resistance Studies

The experimental approach to studying viral resistance typically involves a combination of phenotypic and genotypic assays.[6][7][8][9]

  • Phenotypic Assays: These assays measure the susceptibility of a virus to an antiviral drug in cell culture.[8][10] They provide a direct measure of the drug's inhibitory activity and are considered the gold standard for determining resistance.[11]

  • Genotypic Assays: These methods involve sequencing the viral genome to identify mutations that are known or suspected to confer resistance.[1][8] Genotypic analysis is often faster than phenotypic testing and can provide valuable information for predicting resistance.[1]

  • Site-Directed Mutagenesis: This technique is used to introduce specific mutations into a viral genome.[12][13][14] This allows researchers to study the effect of individual mutations on drug susceptibility and viral fitness in a controlled manner.[13]

Below is a logical workflow for investigating viral resistance.

G cluster_0 Start: Clinical Observation or In Vitro Selection cluster_1 Initial Characterization cluster_2 Hypothesis Generation cluster_3 Functional Validation cluster_4 Outcome start Observation of Treatment Failure phenotype Phenotypic Assay (e.g., Plaque Reduction) start->phenotype selection In Vitro Selection of Resistant Virus selection->phenotype genotype Genotypic Assay (Sequencing) phenotype->genotype identify_mutations Identify Potential Resistance Mutations genotype->identify_mutations mutagenesis Site-Directed Mutagenesis identify_mutations->mutagenesis recombinant_virus Generate Recombinant Virus with Mutation mutagenesis->recombinant_virus phenotype_validation Phenotypic Characterization of Mutant Virus recombinant_virus->phenotype_validation fitness_assay Viral Fitness Assay recombinant_virus->fitness_assay conclusion Confirmation of Resistance Mechanism phenotype_validation->conclusion fitness_assay->conclusion G cluster_0 Preparation cluster_1 PCR Amplification cluster_2 Template Removal & Ligation cluster_3 Transformation & Verification template Plasmid Template with Target Gene pcr PCR with Mutagenic Primers template->pcr primers Design Primers with Desired Mutation primers->pcr dpnI DpnI Digestion of Parental (Methylated) DNA pcr->dpnI ligation Ligation of Nicked Plasmid dpnI->ligation transformation Transformation into E. coli ligation->transformation selection Selection and Screening of Colonies transformation->selection sequencing Sequence Verification of Mutation selection->sequencing G cluster_0 Viral Entry cluster_1 Viral Replication cluster_2 Assembly & Release cluster_3 Drug Targets virus Virus receptor Host Cell Receptor virus->receptor endocytosis Endocytosis receptor->endocytosis uncoating Uncoating endocytosis->uncoating genome_rep Genome Replication uncoating->genome_rep protein_syn Protein Synthesis uncoating->protein_syn assembly Assembly genome_rep->assembly protein_syn->assembly release Release assembly->release target1 Entry Inhibitor target1->receptor Blocks target2 Polymerase Inhibitor target2->genome_rep Inhibits target3 Protease Inhibitor target3->protein_syn Inhibits target4 Release Inhibitor target4->release Blocks

References

Methods for Assessing Virus-Induced Cytotoxicity in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the mechanisms by which viruses induce cell death, or cytotoxicity, is fundamental to virology research and the development of antiviral therapeutics. Viruses can trigger a variety of cell death pathways, including apoptosis and necrosis, to facilitate their replication and spread.[1] The assessment of viral cytotoxicity is therefore a critical step in characterizing viral pathogenesis and in screening for potential antiviral compounds.

These application notes provide an overview and detailed protocols for several common assays used to measure different aspects of virus-induced cell death in a cell culture setting. The selection of an appropriate assay depends on the specific research question, the cell type, and the virus being studied.

I. Assays for Cell Viability and Cytotoxicity

Cell viability assays measure the overall health of a cell population and are often used as an initial screen for cytotoxic effects. Cytotoxicity assays, on the other hand, directly measure markers of cell death.

A. MTT Assay (Colorimetric)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells and can be quantified by measuring the absorbance at a specific wavelength.

Table 1: Quantitative Parameters for MTT Assay

ParameterValue/RangeReference
MTT Concentration0.5 mg/mL (final)[4]
Incubation Time (MTT)1.5 - 4 hours[2][4]
Solubilization AgentDMSO, Acidified Isopropanol, 10% SDS in 0.01 M HCl[2]
Absorbance Wavelength492 - 570 nm[4]
Reference Wavelength>650 nm

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for attachment.[4]

  • Virus Infection/Compound Treatment: Infect cells with the virus at the desired multiplicity of infection (MOI) or treat with the test compound. Include uninfected/untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following incubation, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[2]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.

B. LDH Release Assay (Colorimetric)

Principle: The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, a hallmark of necrosis.[5][6] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Table 2: Quantitative Parameters for LDH Release Assay

ParameterValue/RangeReference
Incubation Time (Reaction)30 minutes[5]
Absorbance Wavelength490 nm[7][8]
Reference Wavelength680 nm[7]

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Infection/Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Uninfected/untreated cells.

    • Maximum LDH release: Uninfected/untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer) for 45 minutes before supernatant collection.[9]

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100

II. Assays for Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct morphological and biochemical changes.[10] Several assays can detect these changes at different stages of the apoptotic cascade.

A. Caspase-3/7 Activity Assay (Luminescent/Fluorometric)

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key effector caspases. This assay utilizes a proluminescent or profluorogenic caspase-3/7 substrate. When cleaved by active caspase-3/7 in apoptotic cells, a luminescent or fluorescent signal is produced that is proportional to the amount of caspase activity.[11][12]

Table 3: Quantitative Parameters for Caspase-3/7 Assay

ParameterValue/RangeReference
Incubation Time (Reaction)1 - 3 hours[11]
Detection MethodLuminescence or Fluorescence[12]
Excitation/Emission (Fluorometric)400 nm / 505 nm

Experimental Protocol: Caspase-3/7 Assay

  • Cell Seeding and Infection/Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[11]

  • Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix by gently shaking the plate for 30-60 seconds.[11]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.[11]

  • Data Acquisition: Measure the luminescence using a luminometer.

B. Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry)

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE) to label early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Preparation: Induce apoptosis in your cell culture through viral infection. Include appropriate controls.

  • Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to each 100 µL of cell suspension.[14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[15]

  • PI Staining: Add 5 µL of Propidium Iodide Staining Solution.[14]

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells by flow cytometry immediately (within 1 hour).

C. TUNEL Assay (Fluorescent)

Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects these DNA breaks.[16][17] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of the DNA fragments. These labeled ends can then be detected by fluorescence microscopy or flow cytometry.[18]

Experimental Protocol: TUNEL Assay

  • Sample Preparation (Fixation):

    • Adherent Cells: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15–30 minutes at room temperature.[16]

  • Permeabilization: Incubate the fixed cells in 0.1%–0.5% Triton X-100 in PBS for 5–15 minutes on ice.[16]

  • Equilibration: (Optional) Incubate the sample with Equilibration Buffer for 10 minutes.[16]

  • TdT Labeling Reaction: Add the TdT Reaction Mix (containing TdT enzyme and labeled dUTPs) and incubate for 60 minutes at 37°C in a humidified chamber.[16]

  • Detection:

    • Direct Detection: If using a directly fluorescent dUTP, proceed to washing and analysis.

    • Indirect Detection: If using a hapten-labeled dUTP (e.g., Br-dUTP), incubate with a fluorescently labeled anti-hapten antibody.

  • Counterstaining: (Optional) Counterstain the nuclei with a DNA dye such as DAPI.

  • Data Acquisition: Analyze the samples by fluorescence microscopy or flow cytometry.

III. Signaling Pathways and Experimental Workflows

A. Virus-Induced Apoptosis Signaling Pathways

Viruses can induce apoptosis through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[19][20]

  • Extrinsic Pathway: This pathway is initiated by the binding of viral components or host-derived ligands (e.g., TNF-α, FasL) to death receptors on the cell surface.[21][22] This leads to the recruitment of adaptor proteins like FADD and TRADD and the activation of initiator caspase-8, which in turn activates effector caspases like caspase-3.[22]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as viral replication, leading to mitochondrial outer membrane permeabilization (MOMP).[21] This results in the release of cytochrome c, which forms a complex with Apaf-1 and pro-caspase-9 called the apoptosome, leading to the activation of caspase-9 and subsequently caspase-3.[23]

Extrinsic_Apoptosis_Pathway Virus Virus DeathLigand Death Ligand (e.g., TNF-α, FasL) Virus->DeathLigand DeathReceptor Death Receptor (e.g., TNFR, Fas) DeathLigand->DeathReceptor Binds Adaptor Adaptor Proteins (FADD, TRADD) DeathReceptor->Adaptor Recruits ProCasp8 Pro-caspase-8 Adaptor->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Activates ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleaves Casp3 Caspase-3 ProCasp3->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Extrinsic Apoptosis Pathway.

Intrinsic_Apoptosis_Pathway Virus Viral Replication Stress BH3only BH3-only proteins (e.g., Bid, Bim) Virus->BH3only Activates BaxBak Bax/Bak BH3only->BaxBak Activates Mitochondrion Mitochondrion BaxBak->Mitochondrion Induces MOMP CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves Casp3 Caspase-3 ProCasp3->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway.

B. Virus-Induced Necroptosis Signaling Pathway

Necroptosis is a form of programmed necrosis that is initiated when apoptosis is blocked. It is dependent on the kinase activity of RIPK1 and RIPK3, which form a complex called the necrosome.[24] This leads to the phosphorylation and activation of MLKL, which oligomerizes and translocates to the plasma membrane, causing membrane rupture.[25][26]

Necroptosis_Pathway Virus Viral PAMPs (e.g., Z-RNA) ZBP1 ZBP1/DAI Virus->ZBP1 Sensed by RIPK3 RIPK3 ZBP1->RIPK3 Recruits RIPK1 RIPK1 RIPK1->RIPK3 Necrosome Necrosome (RIPK1-RIPK3) MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (oligomer) MLKL->pMLKL Oligomerizes Membrane Plasma Membrane pMLKL->Membrane Translocates to Necroptosis Necroptosis (Lysis) Membrane->Necroptosis Ruptures

Caption: Necroptosis Pathway.

C. Experimental Workflow for Assessing Viral Cytotoxicity

A typical workflow for assessing the cytotoxic effects of a virus involves infecting a cell culture, incubating for a defined period, and then performing one or more of the assays described above.

Cytotoxicity_Workflow Start Start CellCulture Seed Cells in Multi-well Plate Start->CellCulture Infection Infect with Virus (Vary MOI) CellCulture->Infection Incubation Incubate (e.g., 24, 48, 72h) Infection->Incubation Assay Perform Cytotoxicity/ Apoptosis Assay Incubation->Assay MTT MTT Assay Assay->MTT LDH LDH Assay Assay->LDH Caspase Caspase-3/7 Assay Assay->Caspase Annexin Annexin V/PI Staining Assay->Annexin TUNEL TUNEL Assay Assay->TUNEL Data Data Acquisition (e.g., Plate Reader, Flow Cytometer) Analysis Data Analysis (% Viability, % Apoptosis) Data->Analysis End End Analysis->End

Caption: Experimental Workflow.

References

Application Notes: Protocol for Testing Virip Derivatives Against HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical aspect of HIV-1's life cycle is its entry into host cells, a multi-step process that represents a key target for antiviral drug development.[1][2] Virip derivatives are a class of compounds that have shown potential as HIV-1 entry inhibitors. This document provides a detailed protocol for testing the efficacy and cytotoxicity of this compound derivatives against HIV-1 in a laboratory setting. The protocol outlines methods to determine the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the resulting selectivity index (SI), a crucial measure of a compound's therapeutic window.[3]

Overall Experimental Workflow

The following diagram illustrates the overall workflow for evaluating this compound derivatives, from initial compound screening to final data analysis.

G A Prepare this compound Derivative Stock Solutions D Cytotoxicity Assay (CC50) - Uninfected Cells - Serial Dilutions of Compound A->D E Antiviral Assay (EC50) - Infected Cells - Serial Dilutions of Compound A->E B Culture & Propagate Target Cells (e.g., TZM-bl, CEM-SS) B->D B->E C Prepare & Titer HIV-1 Virus Stock C->E F Quantify Cell Viability (e.g., MTT/MTS Assay) D->F Measure Absorbance G Quantify Viral Replication (e.g., p24 ELISA or RT Assay) E->G Measure Viral Product H Calculate CC50 & EC50 Values F->H G->H I Determine Selectivity Index (SI) SI = CC50 / EC50 H->I J Lead Compound Identification I->J

Caption: Overall workflow for testing this compound derivatives against HIV-1.

Part 1: Cytotoxicity Assessment

Before evaluating antiviral activity, it is essential to determine the cytotoxicity of the this compound derivatives on the host cells.[3] This is crucial to ensure that any observed reduction in viral replication is due to the compound's specific antiviral action and not simply because the compound is killing the host cells.[3][4] The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in the death of 50% of the cells.[3]

Experimental Protocol: MTT/MTS Cytotoxicity Assay

This protocol is adapted for a 96-well plate format and should be run in parallel with the antiviral assay, using an identical plate setup but without the virus.[4]

  • Cell Seeding: Seed a 96-well microtiter plate with a suitable human cell line (e.g., TZM-bl or CEM-SS cells) at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. It is recommended to test a wide range of concentrations to generate a complete dose-response curve.

  • Treatment: Once the cells are confluent, carefully remove the growth medium. Add 100 µL of the diluted compounds to the designated wells. Include "cells only" controls (medium without compound) and a positive control for toxicity if available.

  • Incubation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) for a period that matches the duration of the antiviral assay (typically 48-72 hours).

  • MTT/MTS Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculation: Calculate cell viability as a percentage relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound Derivatives
This compound DerivativeConcentration (µM)% Cell Viability (Mean ± SD)CC50 (µM)
Derivative A 0.1
1
10
100
Derivative B 0.1
1
10
100
Control Vehicle100 ± 5N/A

Part 2: Antiviral Efficacy Assessment

The primary goal of this phase is to determine the concentration of the this compound derivative that inhibits 50% of viral replication (EC50). This is achieved by infecting susceptible cells with HIV-1 in the presence of varying concentrations of the test compounds. Viral replication can be quantified by measuring the amount of a specific viral protein, such as the p24 capsid protein, or by measuring the activity of the viral enzyme, reverse transcriptase.[5][6]

Experimental Protocol: HIV-1 p24 Antigen Capture ELISA

The p24 antigen is a core structural protein of HIV-1, and its concentration in cell culture supernatants is a reliable indicator of viral replication.[5]

  • Plate Setup: Seed cells in a 96-well plate as described in the cytotoxicity protocol.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells.

  • Infection: Add a predetermined amount of HIV-1 virus stock to all wells except for the "cells only" control. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any cells or debris.

  • p24 ELISA: Perform a p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.[5][7] This typically involves:

    • Adding the supernatant to microtiter wells coated with an anti-p24 monoclonal antibody.[7]

    • Incubating to allow the p24 antigen to bind.[5]

    • Washing the wells to remove unbound material.[7]

    • Adding a biotinylated anti-HIV-1 antibody, followed by streptavidin-horseradish peroxidase.[7]

    • Adding a substrate solution (e.g., TMB) and incubating until a color develops.[7]

    • Stopping the reaction and reading the absorbance at 450 nm.[7]

  • Calculation: Generate a standard curve using known concentrations of recombinant p24 antigen.[5] Use the standard curve to determine the p24 concentration in each sample. Calculate the percentage of viral inhibition for each compound concentration relative to the "virus control" (infected cells without compound). The EC50 value is determined using non-linear regression analysis.[8]

Experimental Protocol: Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.[6]

  • Infection and Sample Collection: Follow steps 1-5 of the p24 antigen assay protocol to obtain virus-containing supernatants.

  • RT Assay: Use a commercially available colorimetric or fluorescent reverse transcriptase assay kit.[6] The general principle involves:

    • Mixing the cell supernatant with a reaction mixture containing a template/primer (e.g., poly(A)·oligo(dT)) and labeled deoxynucleotides (e.g., digoxigenin- and biotin-labeled dUTP).

    • Incubating the mixture to allow the RT enzyme to synthesize a labeled DNA strand.[6]

    • Transferring the mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.

    • Detecting the incorporated digoxigenin with an anti-digoxigenin-peroxidase conjugate.

    • Adding a peroxidase substrate and measuring the resulting colorimetric or fluorescent signal.[6]

  • Calculation: Calculate the percentage of RT inhibition for each compound concentration relative to the "virus control." Determine the EC50 value using non-linear regression analysis.

Data Presentation: Antiviral Efficacy of this compound Derivatives
This compound DerivativeConcentration (µM)% Viral Inhibition (Mean ± SD)EC50 (µM)
Derivative A 0.01
0.1
1
10
Derivative B 0.01
0.1
1
10
Virus Control Vehicle0 ± 5N/A

Part 3: Mechanism of Action - HIV-1 Entry Pathway

This compound and its derivatives are thought to inhibit HIV-1 by targeting the viral entry process.[9] This process involves several sequential steps: attachment of the viral glycoprotein gp120 to the host cell's CD4 receptor, a conformational change in gp120 that allows it to bind to a coreceptor (CCR5 or CXCR4), and finally, fusion of the viral and cellular membranes mediated by the gp41 protein, which releases the viral core into the cytoplasm.[1][10][11]

Signaling Pathway: HIV-1 Entry into Host Cell

The diagram below outlines the key stages of HIV-1 entry and potential points of inhibition for entry-targeting drugs.

G gp120 gp120 CD4 CD4 Receptor gp120->CD4 binds CCR5 CCR5/CXCR4 Co-receptor gp120->CCR5 binds A 1. Attachment B 2. Co-receptor Binding gp41 gp41 C 3. Membrane Fusion gp41->C mediates CD4->gp120 induces conformational change CCR5->gp41 triggers gp41 D 4. Entry of Viral Core Inhibitor Potential Action of This compound Derivatives Inhibitor->C Blocks Fusion

Caption: The HIV-1 entry pathway and the potential mechanism of action for this compound.

Part 4: Data Analysis and Interpretation

The final step is to integrate the cytotoxicity and efficacy data to evaluate the therapeutic potential of each this compound derivative. The key metric is the Selectivity Index (SI), which is the ratio of the CC50 to the EC50.[3]

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates greater selectivity of the compound for inhibiting the virus compared to causing toxicity to the host cell, suggesting a more favorable therapeutic window.[3]

Data Presentation: Summary of this compound Derivative Activity
This compound DerivativeCC50 (µM)EC50 (µM)Selectivity Index (SI)
Derivative A [Insert Value][Insert Value][Calculate Value]
Derivative B [Insert Value][Insert Value][Calculate Value]
Derivative C [Insert Value][Insert Value][Calculate Value]
Positive Control [e.g., >100][e.g., 0.05][e.g., >2000]

Conclusion

This protocol provides a comprehensive framework for the initial in vitro evaluation of this compound derivatives as potential anti-HIV-1 agents. By systematically determining the cytotoxicity (CC50), antiviral efficacy (EC50), and selectivity index (SI), researchers can effectively screen and prioritize lead compounds for further development. The outlined assays, including p24 ELISA and reverse transcriptase activity tests, are standard and robust methods for quantifying HIV-1 replication.[5][6] Successful identification of derivatives with high SI values would warrant more advanced studies, such as resistance profiling and in vivo efficacy testing.

References

Application Notes and Protocols for Biochemical Assays of Virip Binding to HIV-1 gp41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the interaction between the Virus Inhibitory Peptide (Virip) and the gp41 fusion peptide (FP) of the Human Immunodeficiency Virus Type 1 (HIV-1). Understanding this interaction is crucial for the development of novel HIV-1 entry inhibitors.

Introduction

The HIV-1 envelope glycoprotein (Env) is a trimer of gp120-gp41 heterodimers that mediates the entry of the virus into host cells. The gp41 subunit contains a critical component known as the fusion peptide (FP), which inserts into the host cell membrane, initiating the fusion of viral and cellular membranes. This compound, a naturally occurring 20-amino-acid peptide, and its derivatives are potent inhibitors of HIV-1 entry. They specifically bind to the highly conserved gp41 FP, thereby preventing its interaction with the host cell membrane and blocking viral entry. This document outlines key biochemical assays to characterize the binding affinity and kinetics of this compound to the gp41 FP.

Mechanism of Action of this compound

This compound exerts its antiviral activity by directly targeting the gp41 fusion peptide. This interaction obstructs the conformational changes in gp41 that are necessary for membrane fusion, effectively halting the viral entry process at a critical step.

cluster_0 HIV-1 Entry Cascade cluster_1 This compound Inhibition gp120_CD4 gp120 binds to CD4 Coreceptor_Binding Coreceptor Binding (CCR5/CXCR4) gp120_CD4->Coreceptor_Binding gp41_Conformational_Change gp41 Conformational Change Coreceptor_Binding->gp41_Conformational_Change FP_Exposure Fusion Peptide (FP) Exposure gp41_Conformational_Change->FP_Exposure FP_Insertion FP Insertion into Host Membrane FP_Exposure->FP_Insertion Virip_Binding This compound binds to gp41 FP FP_Exposure->Virip_Binding Membrane_Fusion Membrane Fusion FP_Insertion->Membrane_Fusion This compound This compound This compound->Virip_Binding Inhibition Inhibition of FP Insertion Virip_Binding->Inhibition cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize gp41 Fusion Peptide (Ligand) on Sensor Chip Start->Immobilize Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject this compound (Analyte) at various concentrations Equilibrate->Inject Association Monitor Association Inject->Association Dissociation Monitor Dissociation Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze Analyze Sensorgram Data (kon, koff, Kd) Dissociation->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Application Notes and Protocols for In Vivo Evaluation of Virip Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of Virip, a novel broad-spectrum antiviral agent. This compound is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. The following protocols and guidelines are designed to assist researchers in designing and executing robust preclinical studies to assess the efficacy of this compound in relevant animal models of viral infection. The primary models discussed are the mouse and ferret, which are well-established for studying respiratory viral pathogens such as influenza A virus (IAV).

Featured In Vivo Models for this compound Efficacy Testing

The selection of an appropriate animal model is critical for obtaining meaningful and translatable data.[1] The choice depends on the specific virus and the scientific question being addressed.

1. Mouse Model (Influenza A Virus)

  • Strain: BALB/c or C57BL/6 mice are commonly used for influenza research.[2]

  • Advantages: Low cost, ease of handling, and the availability of a wide range of immunological reagents make mice suitable for initial in vivo screening and toxicity studies.[2]

  • Limitations: Mice do not naturally exhibit all the clinical signs of human influenza, such as fever; instead, they may show hypothermia.

2. Ferret Model (Influenza A Virus)

  • Advantages: Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and develop similar clinical symptoms, including fever, sneezing, and nasal discharge.[2] Their respiratory tract physiology is also more similar to that of humans.

  • Limitations: Higher cost and specialized housing and handling requirements compared to mice.

Experimental Protocols

The following are generalized protocols that should be adapted based on the specific virus strain, animal model, and experimental goals. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.

Protocol 1: Efficacy of this compound in a Mouse Model of Influenza A Virus Infection

1. Animal Husbandry and Acclimation:

  • House 6-8 week old female BALB/c mice in a BSL-2 or BSL-3 facility, depending on the risk group of the virus.
  • Provide ad libitum access to food and water.
  • Allow a 7-day acclimation period before the start of the experiment.

2. Virus Preparation and Infection:

  • Propagate a mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)) in Madin-Darby canine kidney (MDCK) cells.
  • Determine the 50% tissue culture infectious dose (TCID50) of the viral stock.
  • Anesthetize mice with isoflurane and intranasally infect them with a non-lethal (for morbidity studies) or lethal (for mortality studies) dose of the virus in 50 µL of sterile phosphate-buffered saline (PBS).

3. This compound Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like oseltamivir).[3]
  • Administer this compound orally via gavage once or twice daily, starting 4 hours post-infection and continuing for 5 days.

4. Monitoring and Endpoint Analysis:

  • Monitor body weight and clinical signs of illness daily for 14 days.
  • On day 3 or 5 post-infection, euthanize a subset of mice from each group.
  • Collect bronchoalveolar lavage (BAL) fluid to assess inflammatory cell infiltration.
  • Harvest lungs for viral titer determination (by TCID50 assay or qRT-PCR) and histopathological analysis.[3]
  • For survival studies, monitor mice for 21 days and record mortality.

Protocol 2: Evaluation of this compound in a Ferret Model of Influenza A Virus Infection

1. Animal Husbandry and Acclimation:

  • House 4-6 month old male or female ferrets individually in a BSL-2 or BSL-3 facility.
  • Provide a standard ferret diet and water ad libitum.
  • Allow a 14-day acclimation period.

2. Virus Preparation and Infection:

  • Use a human influenza A virus isolate (e.g., A/California/04/2009 (H1N1)).
  • Anesthetize ferrets with ketamine/xylazine and intranasally infect them with a target dose of the virus in 1 mL of sterile PBS.

3. This compound Administration:

  • Administer this compound or vehicle control orally twice daily for 7 days, starting 24 hours post-infection.

4. Monitoring and Endpoint Analysis:

  • Monitor body temperature (via subcutaneous transponder), body weight, and clinical signs daily.
  • Collect nasal washes on days 1, 3, 5, and 7 post-infection to determine viral shedding by TCID50 assay.[3]
  • At the end of the study (e.g., day 7 or 14), euthanize the ferrets and collect respiratory tract tissues for viral load analysis and histopathology.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Lung Viral Titer in Influenza-Infected Mice (Day 5 Post-Infection)

Treatment GroupDose (mg/kg/day)Mean Lung Viral Titer (log10 TCID50/g) ± SD% Reduction vs. Vehicle
Vehicle Control-6.8 ± 0.5-
This compound104.2 ± 0.799.75%
This compound252.9 ± 0.699.99%
Oseltamivir203.5 ± 0.899.95%

Table 2: Survival Rate in a Lethal Influenza Challenge Mouse Model

Treatment GroupDose (mg/kg/day)Number of AnimalsSurvival Rate (%)Mean Day to Death ± SD
Vehicle Control-1007.2 ± 1.1
This compound251080-
This compound5010100-
Oseltamivir201090-

Visualizations

Signaling Pathway

Virip_Signaling_Pathway cluster_virus Viral Replication Cycle cluster_host Host Cell Innate Immunity Viral RNA Viral RNA RdRp RdRp Viral RNA->RdRp Template RIG-I RIG-I Viral RNA->RIG-I Sensing New Viral RNA New Viral RNA RdRp->New Viral RNA Replication MAVS MAVS RIG-I->MAVS TBK1 TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 IFN-beta IFN-beta IRF3->IFN-beta Transcription This compound This compound This compound->RdRp Inhibition

Caption: Hypothetical mechanism of this compound action and its interplay with the RIG-I signaling pathway.

Experimental Workflow

InVivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Acclimation Animal Acclimation Infection Infection Animal Acclimation->Infection Virus Propagation Virus Propagation Virus Propagation->Infection Drug Formulation Drug Formulation Treatment Treatment Drug Formulation->Treatment Infection->Treatment Monitoring Monitoring Treatment->Monitoring Sample Collection Sample Collection Monitoring->Sample Collection Viral Load Assay Viral Load Assay Sample Collection->Viral Load Assay Histopathology Histopathology Sample Collection->Histopathology Data Analysis Data Analysis Viral Load Assay->Data Analysis Histopathology->Data Analysis

Caption: General experimental workflow for in vivo evaluation of this compound efficacy.

References

Application Notes and Protocols for Imaging the HIV-1 Fusion Inhibitor VIRIP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for fluorescently labeling the Virus Inhibitory Peptide (VIRIP) and protocols for its application in various imaging studies to investigate its mechanism of action against HIV-1 entry.

Introduction to this compound

This compound is a naturally occurring peptide fragment derived from α1-antitrypsin that exhibits potent inhibitory activity against HIV-1 entry.[1] It functions by directly targeting the highly conserved gp41 fusion peptide of the viral envelope glycoprotein, thereby preventing the conformational changes required for the fusion of the viral and cellular membranes.[1] Visualizing the interaction of this compound with its target and its subsequent effects on the viral fusion process is crucial for understanding its mechanism of action and for the development of more potent antiviral therapies.

Techniques for Labeling this compound

The choice of labeling strategy for this compound depends on the specific application and the desired position of the fluorescent probe. The following are three common methods for fluorescently labeling synthetic peptides like this compound.

N-Terminal Labeling with Fluorescein Isothiocyanate (FITC)

This method targets the free amino group at the N-terminus of the peptide. It is a widely used and cost-effective labeling technique.

Cysteine-Specific Labeling with Maleimide Dyes

If the this compound peptide is synthesized with a cysteine residue, its thiol group can be specifically targeted with a maleimide-functionalized fluorescent dye. This provides a site-specific labeling approach.

Lysine-Specific Labeling with NHS-Ester Dyes

The ε-amino group of lysine residues within the this compound sequence can be labeled using N-hydroxysuccinimide (NHS)-ester-activated fluorescent dyes. This method can be used if internal labeling is desired and the peptide sequence contains lysine.

Table 1: Comparison of Common Fluorescent Dyes for Peptide Labeling

Dye FamilyExampleExcitation (nm)Emission (nm)Key Features
FluoresceinFITC, FAM~495~520Cost-effective, bright green fluorescence, pH-sensitive.
RhodamineTRITC, TAMRA~550~575Photostable, bright red fluorescence.
CyanineCy3, Cy5~550, ~650~570, ~670Bright, photostable, available in a wide range of colors.
Alexa FluorAlexa Fluor 488, 594~495, ~590~519, ~617Highly photostable, bright, and pH-insensitive.

Experimental Protocols

Protocol 1: N-Terminal FITC Labeling of this compound

This protocol describes the labeling of the N-terminal amine of a synthetic this compound peptide with FITC.

Materials:

  • Synthetic this compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the synthetic this compound peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the FITC solution to the peptide solution. The reaction volume should be kept small to maintain a high concentration of reactants.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature in the dark.

  • Purification:

    • Initial Cleanup: Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column equilibrated with 0.1% trifluoroacetic acid (TFA) in water.

    • HPLC Purification: Further purify the FITC-labeled this compound using a reverse-phase HPLC system with a C18 column. Use a gradient of acetonitrile in water with 0.1% TFA. The labeled peptide will be visibly yellow and will have a longer retention time than the unlabeled peptide.[2][3]

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should be the mass of the unlabeled peptide plus the mass of the FITC molecule.

Protocol 2: Live-Cell Imaging of Fluorescently Labeled this compound

This protocol outlines the steps for visualizing the uptake and localization of fluorescently labeled this compound in live cells using confocal microscopy.

Materials:

  • Fluorescently labeled this compound

  • Live-cell imaging medium

  • Cells cultured on glass-bottom dishes or chamber slides

  • Confocal microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells expressing HIV-1 Env) on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.

  • Peptide Preparation: Dilute the fluorescently labeled this compound to the desired final concentration (e.g., 1-10 µM) in pre-warmed live-cell imaging medium.

  • Cell Treatment: Replace the culture medium with the medium containing the labeled this compound.

  • Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C.

  • Imaging:

    • Place the dish on the stage of the confocal microscope within the environmental chamber.

    • Use the appropriate laser line and emission filter for the chosen fluorophore to excite the labeled this compound and collect the emitted fluorescence.

    • Acquire time-lapse images to observe the dynamics of peptide uptake and localization.[4][5]

Workflow for Live-Cell Imaging of Labeled this compound

G cluster_prep Preparation cluster_exp Experiment seed_cells Seed cells on glass-bottom dish prepare_peptide Prepare labeled This compound solution treat_cells Incubate cells with labeled this compound prepare_peptide->treat_cells image_cells Live-cell imaging with confocal microscopy treat_cells->image_cells

Caption: Workflow for live-cell imaging of fluorescently labeled this compound.

Signaling Pathway and Mechanism of Action

This compound inhibits HIV-1 entry by targeting the gp41 fusion peptide. The binding of this compound is thought to interfere with the conformational changes in gp41 that are necessary for the formation of the six-helix bundle, a critical step in membrane fusion.

Proposed Mechanism of this compound Inhibition of HIV-1 Fusion

G cluster_hiv HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding coreceptor Co-receptor (CCR5/CXCR4) gp120->coreceptor 2. Co-receptor   Binding gp41 gp41 cell_membrane Cell Membrane This compound This compound gp41->this compound 4. This compound binds to   fusion peptide virion Viral Membrane coreceptor->gp41 3. gp41 conformational    change & fusion    peptide insertion blocked_fusion Fusion Blocked This compound->blocked_fusion 5. Prevents 6-helix   bundle formation

Caption: this compound inhibits HIV-1 entry by targeting the gp41 fusion peptide.

Quantitative Data Analysis

The efficiency of this compound labeling and its interaction with cells can be quantified using the following methods.

Table 2: Quantitative Analysis Techniques for Labeled this compound

TechniqueParameter MeasuredTypical Data Output
Spectrophotometry Degree of Labeling (DOL)Molar ratio of dye to peptide.
Mass Spectrometry Identity and PurityMass-to-charge ratio confirming conjugation.
Flow Cytometry Cellular Binding/UptakeMean fluorescence intensity of cell population.
FRET Microscopy Molecular InteractionFRET efficiency, indicating proximity between this compound and gp41.

Protocol 3: Quantitative Analysis of this compound-Cell Binding by Flow Cytometry

This protocol allows for the quantification of fluorescently labeled this compound binding to or uptake by target cells.

Materials:

  • Fluorescently labeled this compound

  • Target cells (e.g., TZM-bl) and control cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in PBS at a concentration of 1x10^6 cells/mL.

  • Peptide Incubation: Add the fluorescently labeled this compound to the cell suspension at various concentrations. Include an unlabeled cell sample as a negative control. Incubate for 1 hour at 4°C (for binding) or 37°C (for uptake).

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound peptide.

  • Flow Cytometry Analysis: Analyze the cell samples on a flow cytometer using the appropriate laser and filter set for the fluorophore.

  • Data Analysis: Determine the mean fluorescence intensity of the cell population for each this compound concentration. This provides a quantitative measure of peptide-cell association.[6]

Experimental Workflow for Flow Cytometry Analysis

G cluster_prep Preparation cluster_exp Experiment prep_cells Prepare cell suspension prep_peptide Prepare labeled This compound dilutions incubate Incubate cells with labeled this compound prep_peptide->incubate wash Wash cells incubate->wash analyze Flow cytometry analysis wash->analyze

Caption: Workflow for quantitative analysis of this compound-cell binding by flow cytometry.

References

Application Notes and Protocols for the Use of Virip in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virip (Virus-inhibitory peptide) and its derivatives, such as VIR-576, represent a novel class of antiretroviral drugs that inhibit HIV-1 entry into host cells. This compound is a synthetic peptide based on a naturally occurring fragment of α1-antitrypsin.[1][2] Its unique mechanism of action involves directly targeting the highly conserved gp41 fusion peptide of the HIV-1 envelope glycoprotein.[1][2] This interaction prevents the anchoring of the virus to the host cell membrane, a critical step in the viral fusion and entry process.[1][2]

The distinct target of this compound within the viral entry pathway suggests a high potential for synergistic effects when used in combination with other classes of antiretroviral drugs that act on different stages of the HIV-1 life cycle. Furthermore, this compound-based inhibitors have demonstrated a high genetic barrier to resistance and a lack of cross-resistance with existing antiretroviral agents, making them promising candidates for combination therapy, particularly for treatment-experienced patients.[1][2][3][4]

This document provides an overview of the potential applications of this compound in combination therapy, along with generalized experimental protocols for evaluating its synergistic potential with other antiretrovirals.

Application Notes

The primary application of this compound in a combination antiretroviral therapy (cART) regimen is to introduce a novel mechanism of action that can enhance viral suppression and combat drug resistance. Due to its unique target, this compound is expected to exhibit synergistic or additive effects when combined with antiretrovirals from the following classes:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

  • Protease Inhibitors (PIs)

  • Integrase Strand Transfer Inhibitors (INSTIs)

  • Other Entry Inhibitors (e.g., CCR5 antagonists, attachment inhibitors)

While clinical data on specific combinations of this compound with other antiretrovirals is limited, a phase I/II clinical trial of VIR-576 as a short-term monotherapy demonstrated its safety and efficacy in reducing viral load in treatment-naive HIV-1 infected individuals.[1][4][5] This provides a strong rationale for its further investigation in combination regimens.

Quantitative Data on this compound Derivatives (Monotherapy)
CompoundVirus Strain(s)Assay SystemIC50 / EC50Viral Load Reduction (in vivo)Reference(s)
sothis compound HIV-1TZM-bl reporter cells~120 nMNot Applicable[2]
VIR-576 Various HIV-1 strainsIn vitroLow µM rangeMean reduction of 1.23 log10 copies/mL (at 5g/day)[2]
VIR-353 HIV-1Ex vivo infected HLAC culturesNotable reduction at 100 nMNot Applicable[1]
VIR-576 HIV-1Ex vivo infected HLAC culturesComplete suppression at 1 µMNot Applicable[1]

Experimental Protocols

The following are generalized protocols for assessing the in vitro and in vivo efficacy of this compound in combination with other antiretroviral agents.

Protocol 1: In Vitro Synergy Testing using a Checkerboard Assay

This protocol describes a method to evaluate the synergistic, additive, or antagonistic effects of this compound in combination with another antiretroviral drug against HIV-1 in a cell culture system.

1. Materials and Reagents:

  • Target cells (e.g., TZM-bl reporter cell line or peripheral blood mononuclear cells [PBMCs])

  • HIV-1 viral stock (laboratory-adapted or clinical isolate)

  • This compound (or derivative, e.g., VIR-576) and other antiretroviral agents

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., p24 ELISA kit or luciferase assay substrate)

  • CO2 incubator

2. Procedure:

  • Cell Seeding: Seed target cells into 96-well plates at an appropriate density and incubate overnight.

  • Drug Dilution (Checkerboard Setup):

    • Prepare serial dilutions of this compound and the second antiretroviral agent in cell culture medium.

    • In a separate 96-well plate, create a checkerboard layout by adding different concentrations of this compound along the rows and the second drug along the columns. Include wells with each drug alone and no-drug controls.

  • Infection:

    • Add a pre-titered amount of HIV-1 to the wells containing the drug combinations.

    • Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • After incubation, measure the level of viral replication in each well. For TZM-bl cells, this can be done by measuring luciferase activity. For PBMCs, this can be done by quantifying the p24 antigen concentration in the culture supernatant using an ELISA.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination compared to the no-drug control.

    • Determine the 50% effective concentration (EC50) for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed Target Cells in 96-well Plate add_drugs Create Checkerboard of Drug Combinations prep_cells->add_drugs prep_drugs Prepare Serial Dilutions of this compound and Combination Drug prep_drugs->add_drugs prep_virus Prepare HIV-1 Stock infect Infect Cells with HIV-1 prep_virus->infect add_drugs->infect incubate Incubate for 48-72 hours infect->incubate quantify Quantify Viral Replication (p24 ELISA / Luciferase Assay) incubate->quantify calculate Calculate % Inhibition and EC50 quantify->calculate ci_analysis Calculate Combination Index (CI) calculate->ci_analysis interpret Interpret Results (Synergy, Additive, Antagonism) ci_analysis->interpret

Workflow for In Vitro Checkerboard Synergy Assay.
Protocol 2: In Vivo Efficacy in a Humanized Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another antiretroviral in a humanized mouse model (e.g., NSG mice reconstituted with human hematopoietic stem cells).

1. Study Animals and Groups:

  • Humanized mice engrafted with human immune cells.

  • Divide mice into treatment groups:

    • Vehicle control

    • This compound monotherapy

    • Combination drug monotherapy

    • This compound + combination drug

2. Procedure:

  • Infection: Infect mice with a CCR5-tropic HIV-1 strain.

  • Treatment: Begin treatment at a specified time point post-infection. Administer drugs at clinically relevant doses and schedules.

  • Monitoring:

    • Collect blood samples at regular intervals to monitor plasma viral load (HIV-1 RNA levels) using RT-qPCR.

    • Monitor CD4+ T cell counts by flow cytometry.

    • Monitor for any signs of drug toxicity.

  • Endpoint Analysis:

    • At the end of the study, sacrifice the animals and collect tissues (e.g., spleen, lymph nodes) to measure viral reservoirs.

  • Data Analysis:

    • Compare the changes in viral load and CD4+ T cell counts between the different treatment groups.

    • Statistically analyze the data to determine if the combination therapy is significantly more effective than the monotherapies.

Visualizations

HIV_Entry_and_Virip_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 gp41 gp41 (with Fusion Peptide) CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding gp41_expose gp41 Fusion Peptide Exposed CCR5->gp41_expose 3. gp41 Fusion Peptide Exposure membrane_insertion Membrane Insertion & Fusion gp41_expose->membrane_insertion 4. Insertion into Host Cell Membrane This compound This compound This compound->gp41_expose Inhibition

Mechanism of Action of this compound in HIV-1 Entry.

Combination_Therapy_Rationale cluster_targets Antiretroviral Drug Targets cluster_drugs Drug Classes HIV_Lifecycle HIV-1 Replication Cycle Entry Entry/Fusion HIV_Lifecycle->Entry RT Reverse Transcription HIV_Lifecycle->RT Integration Integration HIV_Lifecycle->Integration Protease Protease HIV_Lifecycle->Protease This compound This compound This compound->Entry targets Synergy Potential for Synergy This compound->Synergy NRTIs_NNRTIs NRTIs/NNRTIs NRTIs_NNRTIs->RT targets NRTIs_NNRTIs->Synergy INSTIs INSTIs INSTIs->Integration targets INSTIs->Synergy PIs PIs PIs->Protease targets PIs->Synergy

Rationale for this compound Combination Therapy.

Conclusion

This compound and its derivatives hold significant promise as components of future antiretroviral combination therapies. Their unique mechanism of action, targeting the HIV-1 gp41 fusion peptide, provides a strong basis for achieving synergistic or additive effects with other antiretroviral classes. While clinical data on such combinations are not yet widely available, the preclinical rationale is compelling. The experimental protocols outlined in this document provide a framework for the systematic evaluation of this compound in combination with other antiretrovirals, which will be essential for guiding future clinical development and optimizing treatment strategies for individuals living with HIV-1. Further research is crucial to generate the quantitative data needed to fully characterize the potential of this compound in combination therapy.

References

Determining the IC50 of Virip: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive application notes and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Virip, a hypothetical antiviral compound. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of virology and antiviral drug discovery.

Introduction

The IC50 value is a critical parameter in drug discovery, representing the concentration of a drug required to inhibit a specific biological or biochemical function by 50%.[1][2] For antiviral agents like this compound, the IC50 is the concentration that reduces viral replication or a virus-induced effect by half. This application note outlines two primary methodologies for determining the IC50 of this compound: the MTT assay for cell viability and the Plaque Reduction Assay for direct measurement of viral inhibition.

Concurrent determination of the 50% cytotoxic concentration (CC50) is crucial to assess the therapeutic window of the antiviral compound. The CC50 is the concentration of the compound that causes a 50% reduction in the viability of uninfected cells.[3] The ratio of CC50 to IC50 provides the Selectivity Index (SI), a measure of the compound's specific antiviral activity relative to its cellular toxicity. A higher SI value is desirable, indicating greater specific antiviral effect with minimal host cell toxicity.[3]

Data Presentation

The following table summarizes hypothetical quantitative data for this compound, providing a clear comparison of its efficacy and toxicity against a specific virus.

ParameterValueCell LineVirusAssay Method
IC50 2.5 µMVero E6Influenza A VirusPlaque Reduction Assay
CC50 75 µMVero E6N/AMTT Assay
Selectivity Index (SI) 30Vero E6Influenza A VirusCalculated (CC50/IC50)

Experimental Protocols

General Cell Culture and Virus Propagation
  • Cell Line: Vero E6 cells (or another appropriate host cell line for the virus of interest) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Virus Stock: A high-titer stock of the virus (e.g., Influenza A virus) is prepared and titrated using a standard plaque assay to determine the plaque-forming units (PFU) per milliliter. The virus stock should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Determination of CC50 using MTT Assay

This protocol determines the cytotoxicity of this compound on the host cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vero E6 cells

  • Complete DMEM

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.[5]

  • Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the CC50 value using non-linear regression analysis to fit a sigmoidal dose-response curve.[1]

Protocol 2: Determination of IC50 using Plaque Reduction Assay

This protocol directly measures the inhibition of viral replication by this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Confluent monolayer of Vero E6 cells in 6-well plates

  • Virus stock of known titer (PFU/mL)

  • Infection medium (serum-free DMEM)

  • Agarose overlay (e.g., 2X DMEM mixed 1:1 with 1.6% low-melting-point agarose)

  • Crystal Violet solution (0.1% in 20% ethanol)

  • Formalin (10%) or another suitable fixative

Procedure:

  • Cell Preparation: Grow Vero E6 cells in 6-well plates until they form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. In separate tubes, mix each this compound dilution with a constant amount of virus (e.g., 100 PFU per well). Incubate this mixture for 1 hour at 37°C to allow this compound to interact with the virus.[6]

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with 200 µL of the virus-Virip mixture. Include a virus-only control and a cell-only control.[6]

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[6]

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of the agarose overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 1 hour.

    • Carefully remove the agarose overlay.

    • Stain the cells with Crystal Violet solution for 15-30 minutes.[7]

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus-only control.

    • Plot the percentage of plaque inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[1]

Visualizations

Experimental Workflow for IC50/CC50 Determination

IC50_CC50_Workflow cluster_cc50 CC50 Determination (MTT Assay) cluster_ic50 IC50 Determination (Plaque Reduction Assay) cluster_si Selectivity Index Calculation cc50_seed Seed Host Cells (96-well plate) cc50_treat Treat with Serial Dilutions of this compound cc50_seed->cc50_treat cc50_incubate Incubate (48-72h) cc50_treat->cc50_incubate cc50_mtt Add MTT Reagent cc50_incubate->cc50_mtt cc50_solubilize Solubilize Formazan cc50_mtt->cc50_solubilize cc50_read Measure Absorbance cc50_solubilize->cc50_read cc50_analyze Calculate CC50 cc50_read->cc50_analyze si_calc SI = CC50 / IC50 cc50_analyze->si_calc ic50_seed Seed Host Cells (6-well plate) ic50_prepare Prepare Virus-Virip Mixtures ic50_seed->ic50_prepare ic50_infect Infect Cell Monolayer ic50_prepare->ic50_infect ic50_overlay Add Agarose Overlay with this compound ic50_infect->ic50_overlay ic50_incubate Incubate (2-4 days) ic50_overlay->ic50_incubate ic50_stain Fix and Stain Plaques ic50_incubate->ic50_stain ic50_count Count Plaques ic50_stain->ic50_count ic50_analyze Calculate IC50 ic50_count->ic50_analyze ic50_analyze->si_calc

Caption: Workflow for determining the CC50, IC50, and Selectivity Index of this compound.

Hypothetical Signaling Pathway Targeted by this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits a key step in the viral life cycle, such as viral entry. Many antiviral drugs target specific stages of viral replication.[8]

Viral_Entry_Inhibition cluster_virus Virus cluster_cell Host Cell cluster_drug Antiviral Action virus Virion receptor Host Cell Receptor virus->receptor 1. Attachment endocytosis Endocytosis receptor->endocytosis 2. Entry uncoating Uncoating endocytosis->uncoating 3. Uncoating replication Viral Replication (RNA/DNA Synthesis) uncoating->replication 4. Replication assembly Assembly of New Virions replication->assembly 5. Assembly release Release assembly->release 6. Release This compound This compound This compound->receptor Inhibition

Caption: Hypothetical inhibition of viral entry by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Virip Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of Virip peptides. Given that this compound peptides are known HIV-1 entry inhibitors that interact with the gp41 fusion peptide, they often possess a hydrophobic nature, which is a primary cause of poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the solubility of my this compound peptide?

A1: The solubility of a peptide is determined by several factors, with the amino acid composition being the most critical.[1][2][3] Key factors include:

  • Hydrophobicity : Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan) will have limited solubility in aqueous solutions.[1][2][4]

  • Net Charge : The overall charge of the peptide at a given pH significantly impacts its interaction with the solvent.[1][2] Solubility is often lowest at the peptide's isoelectric point (pI), where its net charge is zero.[2]

  • Peptide Length : Longer peptide chains tend to be less soluble due to an increased number of hydrophobic interactions that can lead to aggregation.[1][2]

  • Secondary Structure : The formation of secondary structures like beta-sheets can lead to self-association and aggregation, reducing solubility.[2]

Q2: What is the first and most crucial step before attempting to dissolve a new batch of lyophilized this compound peptide?

A2: Before opening the vial, it is essential to centrifuge it (e.g., at 10,000 xg for 5 minutes) to ensure all the lyophilized powder is at the bottom.[4][5] Subsequently, you should always perform a solubility test on a small aliquot of the peptide to avoid risking the entire sample.[1][4][5][6] This allows you to determine the optimal dissolution conditions without wasting valuable material.[1]

Q3: How can I predict the best starting solvent for my this compound peptide?

A3: You can predict the best starting solvent by calculating the net charge of your peptide at a neutral pH (pH 7).[5][6]

  • Assign charge values : Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus).[6][7]

  • Calculate the sum : Sum the values to determine the overall charge.

    • Net Positive Charge (Basic Peptide) : The peptide is basic. Start with sterile water; if that fails, try an acidic solution like 10% acetic acid.[1][6][7][8]

    • Net Negative Charge (Acidic Peptide) : The peptide is acidic. Start with sterile water; if unsuccessful, try a basic solution like 0.1% ammonium hydroxide or 10% ammonium bicarbonate.[1][5][8]

    • Net Zero Charge (Neutral/Hydrophobic Peptide) : The peptide is likely hydrophobic. These peptides usually require a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile for initial dissolution, followed by slow dilution with an aqueous buffer.[1][6][8]

Q4: Can I use buffers like PBS to dissolve my peptide initially?

A4: It is generally recommended to avoid reconstituting a peptide directly in a buffer such as PBS.[9] Salts can sometimes hinder the solubility of the peptide. The best practice is to first dissolve the peptide in sterile water or the appropriate acidic/basic/organic solvent and then slowly dilute this stock solution into your desired buffer.

Troubleshooting Guide

This section addresses specific problems you may encounter during the solubilization process.

Q: My this compound peptide will not dissolve in water. What is my next step? A: This is a common issue, especially for hydrophobic peptides. The next step depends on the peptide's net charge.

  • For Basic Peptides : If water fails, add a small amount of 10-30% acetic acid dropwise and vortex.[6][8] If solubility is still an issue, a very small amount of Trifluoroacetic acid (TFA) can be used, but this is not recommended for cellular assays.[6]

  • For Acidic Peptides : If water fails, add a small amount of a weak base like 0.1% ammonium hydroxide or 10% ammonium bicarbonate and vortex.[1][5] Note that basic solutions should be avoided for peptides containing Cysteine (Cys) as it can promote oxidation.[3][6]

  • For Neutral/Hydrophobic Peptides : These peptides require an organic co-solvent. See the protocol below for detailed steps.

Q: My peptide dissolved perfectly in DMSO, but it precipitated when I added my aqueous buffer. What happened and how can I fix it? A: This indicates that the peptide has reached its solubility limit in the final solvent mixture.[5] Here are several ways to address this:

  • Decrease the Final Concentration : The simplest solution is to lower the final target concentration of the peptide.[5]

  • Increase the Co-Solvent Percentage : Increase the proportion of the organic solvent in the final solution. However, be mindful of the tolerance of your specific assay for solvents like DMSO (most cell-based assays can tolerate up to 0.5-1% DMSO).[1][5][6]

  • Use a Slower Dilution Method : The most critical step is to add the peptide-organic solvent stock solution to the aqueous buffer very slowly, drop-by-drop, while continuously and gently vortexing.[5][6] This prevents localized high concentrations that lead to precipitation.[5]

Q: My peptide solution appears cloudy or has visible particles. What should I do? A: A cloudy or hazy appearance indicates that the peptide is not fully dissolved or has aggregated. A properly solubilized peptide solution should be completely clear and free of particulates.[4]

  • Try Physical Assistance : Gentle sonication in a water bath for 10-15 minutes can help break up aggregates and improve dissolution.[1][4][5] Gentle warming (<40°C) can also be effective but should be used with caution to avoid peptide degradation.[1][4][8]

  • Centrifugation : Before use in an assay, it is always recommended to centrifuge the peptide solution to pellet any undissolved residue.[1][8] This ensures you are working with the soluble fraction of the peptide.

Q: Are there any solvents or conditions I should avoid for specific amino acids? A: Yes. Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[4][9] For these peptides, you should use oxygen-free solvents and avoid DMSO, which can oxidize the side chains.[1][4][6] DMF is a suitable alternative to DMSO in these cases.[1][6] Furthermore, peptides with free Cysteine residues should be dissolved in degassed acidic buffers, as they will be rapidly oxidized to form disulfide bonds at a pH above 7.[3]

Solubilization Strategies: A Comparative Overview

The following table summarizes common solvents and additives used to improve the solubility of hydrophobic peptides like this compound.

Solvent / AdditiveConcentrationMechanism of ActionBest For (Peptide Type)Considerations & Limitations
Acetic Acid 10 - 30% in waterLowers pH, protonating acidic residues and increasing net positive charge.Basic peptides (pI > 7).[5][6]Can be incompatible with certain assays.
Ammonium Hydroxide 0.1% in waterIncreases pH, deprotonating basic residues and increasing net negative charge.[5]Acidic peptides (pI < 7).[5]Avoid with Cys-containing peptides due to oxidation risk.[6]
Ammonium Bicarbonate 10% in waterIncreases pH to deprotonate acidic residues.[5]Acidic peptides (pI < 7).A volatile buffer that can be easily removed by lyophilization.[5]
DMSO / DMF Minimal amount for stockStrong organic solvents that disrupt hydrophobic interactions.Neutral or highly hydrophobic peptides.[1][8]Assay compatibility is critical; keep final concentration low (<1%).[1] Avoid DMSO for Cys, Met, or Trp containing peptides.[1][4][6]
Chaotropic Agents (Urea, Guanidinium-HCl) 6-8 MDenaturants that disrupt hydrogen bonds and unfold aggregated structures.[5][6]Peptides that have already aggregated or are prone to aggregation.Strong denaturants that will interfere with most biological assays.[5]

Experimental Protocols

Protocol 1: General Method for Solubilizing a Lyophilized this compound Peptide

This protocol outlines a systematic workflow for determining the best solvent for a this compound peptide with unknown solubility characteristics.

G Workflow for this compound Peptide Solubilization start Start: Lyophilized This compound Peptide Vial centrifuge 1. Centrifuge vial to pellet all powder start->centrifuge aliquot 2. Use a small test aliquot (e.g., 1mg) centrifuge->aliquot charge 3. Calculate Net Charge at pH 7 aliquot->charge decision Select Initial Solvent Based on Charge charge->decision basic Basic Peptide (+) Try 10% Acetic Acid decision->basic Net Charge > 0 acidic Acidic Peptide (-) Try 0.1% NH4OH decision->acidic Net Charge < 0 neutral Neutral/Hydrophobic (0) Try minimal DMSO/DMF decision->neutral Net Charge = 0 dissolve 4. Add minimal solvent, vortex gently basic->dissolve acidic->dissolve neutral->dissolve check Is solution clear? dissolve->check sonicate Apply gentle sonication or warming check->sonicate No dilute 5. Slowly dilute dropwise into aqueous buffer with constant vortexing check->dilute Yes sonicate->check finish End: Solubilized Peptide Stock Solution dilute->finish

Caption: A step-by-step workflow for selecting a solvent and dissolving this compound peptides.

Methodology:

  • Preparation : Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.[4][5]

  • Initial Test : Use a small aliquot of the peptide for initial solubility testing to avoid risking the entire sample.[1][5]

  • Charge Analysis : Determine if the peptide is acidic, basic, or neutral by calculating its net charge at pH 7.[5][6]

  • Solvent Selection and Dissolution :

    • For Basic Peptides : Try dissolving in sterile water first. If unsuccessful, add a small amount of 10% acetic acid and vortex.[5][8]

    • For Acidic Peptides : Try dissolving in sterile water first. If unsuccessful, add a small amount of 0.1% ammonium hydroxide and vortex.[5]

    • For Neutral/Highly Hydrophobic Peptides : Add a minimal amount of an appropriate organic solvent (e.g., DMSO, DMF) to the lyophilized peptide to create a concentrated stock solution. Ensure the peptide is fully dissolved.[1][5][8]

  • Physical Assistance : If the solution is not clear after adding the initial solvent, sonicate in a water bath for 10-15 minutes or warm gently.[1][4][5]

  • Dilution : Slowly add your desired aqueous buffer to the concentrated peptide stock solution drop-by-drop while gently vortexing.[5] This is a critical step to prevent precipitation.[5]

Protocol 2: Troubleshooting Common Solubility Failures

This guide provides a decision-making framework for when initial solubilization attempts fail.

G Troubleshooting this compound Peptide Solubility Issues start Problem: Peptide is not dissolving or has precipitated q1 Was the peptide dissolved in an organic solvent first? start->q1 q2 Did precipitation occur during dilution? q1->q2 Yes s1a For hydrophobic peptides, dissolve in minimal DMSO/DMF before adding aqueous buffer q1->s1a No q3 Is the solution cloudy after initial dissolution? q2->q3 No s2a 1. Dilute the stock solution more slowly (dropwise with vortexing) q2->s2a Yes s3a Use sonication or gentle warming to break up aggregates q3->s3a Yes end Re-attempt solubilization with adjusted protocol q3->end No s1a->end s2b 2. Decrease the final peptide concentration s2a->s2b s2c 3. Increase the percentage of co-solvent (check assay compatibility) s2b->s2c s2c->end s3b If aggregation persists, consider using a chaotropic agent (e.g., Urea) for non-biological assays s3a->s3b s3b->end

Caption: A decision tree for troubleshooting common this compound peptide solubility problems.

Advanced Strategies for Improving Solubility

If standard methods fail, more advanced formulation or molecular engineering strategies may be required, particularly during the drug development phase.

  • Chemical Modifications :

    • PEGylation : Attaching polyethylene glycol (PEG) chains to the peptide can create a "hydrophilic shield," which significantly increases water solubility and prolongs the peptide's half-life.[2][10]

    • Amino Acid Substitution : Replacing hydrophobic amino acids with more hydrophilic or charged ones can intrinsically improve solubility.[2][11] Incorporating D-amino acids can also disrupt aggregation.[1][2]

    • Site-Specific Modification : Attaching small, highly soluble molecules like betaine has been shown to increase solubility and prevent aggregation.[12]

  • Formulation Strategies :

    • Complex Formation : Using cyclodextrins to form inclusion complexes can effectively solubilize hydrophobic drugs and peptides.[8][13]

    • Lipid-Based Formulations : For highly lipophilic peptides, lipid-based delivery systems like self-emulsifying systems or liposomes can be employed.[13][14]

    • Nanosuspensions : Reducing the peptide into submicron particles increases the surface area, which can significantly enhance dissolution rates.[2][13]

References

Technical Support Center: Enhancing the In Vitro Stability of Virip

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Virip, the viral PARP-1-interacting protein. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential in vitro stability challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound, also known as viral PARP-1-interacting protein (vPIP), is a protein expressed by Murid herpesvirus 68 (MHV-68). Structurally, it forms a V-shaped-twist dimer composed of 12 α-helices and two N-terminal β-strands.[1] Its primary function is to interact with the host cell's PARP-1 protein, which plays a role in DNA repair and cell death. By interacting with PARP-1, this compound facilitates viral replication.[1]

Q2: I am observing a loss of this compound activity in my in vitro assays. What are the potential causes?

A loss of this compound activity in vitro can stem from several factors related to protein instability. Peptides and proteins are susceptible to various forms of degradation which can lead to a loss of biological activity.[2] Key factors affecting stability include:

  • Proteolytic Degradation: Proteases present in experimental solutions can cleave the peptide bonds of this compound, leading to its degradation.[2][3]

  • pH and Temperature: this compound stability is likely dependent on the pH and temperature of the buffer. Deviations from the optimal range can lead to denaturation and loss of function.[2]

  • Oxidation: Certain amino acid residues in this compound may be susceptible to oxidation, which can alter its structure and function.[2]

  • Aggregation: Proteins can aggregate or clump together, leading to insolubility and loss of biological activity.[2]

Q3: What general strategies can I employ to increase the in vitro stability of this compound?

Several strategies can be implemented to enhance the stability of peptides and proteins like this compound:

  • Chemical Modifications: Introducing modifications to the peptide structure can significantly improve stability.[2][4]

  • Formulation Optimization: The composition of the buffer and the inclusion of stabilizing agents can protect the protein from degradation.[2]

  • Encapsulation: Encapsulating the protein in protective matrices can shield it from environmental factors.[2][4]

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during in vitro experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps
Rapid loss of this compound activity over time in cell culture media. Proteolytic degradation by serum proteases.1. Use protease-free serum or serum-free media if compatible with your experimental setup.2. Add a broad-spectrum protease inhibitor cocktail to your media.3. Consider site-directed mutagenesis to replace protease-sensitive amino acid residues in this compound.
Precipitation or cloudiness observed in the this compound solution. Aggregation or poor solubility at the working concentration or in the current buffer.1. Optimize the buffer pH and ionic strength. 2. Include stabilizing excipients such as glycerol, sucrose, or polyethylene glycol (PEG) in the formulation.3. Perform a solubility test at different concentrations to determine the optimal working range.4. Consider acylation/lipidation to improve solubility and stability.[5]
Inconsistent results between experimental batches. Instability during storage or freeze-thaw cycles.1. Aliquot this compound into single-use volumes to avoid repeated freeze-thaw cycles.2. Store at -80°C for long-term stability.3. Include cryoprotectants like glycerol in the storage buffer.4. Perform a stability study to determine the shelf-life under your specific storage conditions.

Strategies for Enhancing this compound In Vitro Stability

A variety of chemical modification strategies can be employed to improve the stability of peptides and proteins. The choice of strategy will depend on the specific instability issue and the structural characteristics of this compound.

Strategy Description Potential Advantages for this compound Considerations
D-Amino Acid Substitution Replacing L-amino acids with their D-enantiomers at protease-sensitive sites.[4][6]Increases resistance to proteolytic degradation, thereby extending the half-life.[6]May alter the protein's conformation and biological activity.
Cyclization Introducing a covalent bond between the N- and C-termini to form a cyclic peptide.[3]Reduces conformational flexibility and increases resistance to enzymatic cleavage.[2][3]Can be synthetically challenging and may impact protein folding.
Hydrocarbon Stapling Introducing a synthetic brace to reinforce the α-helical structure.[6]Preserves the α-helical structure, which is important for stability against proteases.[6]Requires knowledge of the protein's secondary structure.
N- and C-Terminal Modification Modifying the terminal ends of the protein, for example, by acetylation or amidation.Protects against degradation by exopeptidases.May affect interactions with other molecules.
PEGylation Covalently attaching polyethylene glycol (PEG) chains to the protein.Increases solubility, protects from proteolysis, and can reduce immunogenicity.May reduce the biological activity of the protein.
Lipidation/Acylation Attaching lipid or acyl chains to the protein.[5]Can improve pharmacokinetic profiles and extend half-life by binding to albumin.[5]May alter the protein's solubility and interaction profile.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of this compound in the presence of plasma proteases.

Materials:

  • This compound stock solution

  • Human or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or a mixture of organic solvents for protein precipitation[7]

  • HPLC or LC-MS/MS system

Procedure:

  • Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Mix the this compound solution with an equal volume of plasma in a microcentrifuge tube.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic degradation by adding a protein precipitation agent (e.g., ice-cold TCA to a final concentration of 10%).

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the remaining this compound.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact this compound remaining.

  • Calculate the half-life (t½) of this compound in plasma.

Protocol 2: Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

This protocol assesses the thermal stability of this compound by measuring changes in its melting temperature (Tm) in the presence of different stabilizing agents.

Materials:

  • This compound protein

  • SYPRO Orange dye

  • Buffers with varying pH and excipients

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • Prepare a master mix containing this compound protein and SYPRO Orange dye in the desired buffer.

  • Aliquot the master mix into a 96-well PCR plate.

  • Add different stabilizing agents (e.g., salts, sugars, amino acids) to the wells at various concentrations.

  • Seal the plate and place it in the real-time PCR instrument.

  • Set the instrument to increase the temperature from 25°C to 95°C in small increments (e.g., 1°C/minute).

  • Monitor the fluorescence of SYPRO Orange at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the melting curve represents the melting temperature (Tm).

  • A higher Tm indicates increased thermal stability.

Visualizing Stability Concepts

cluster_factors Factors Affecting In Vitro Stability cluster_strategies Stabilization Strategies Proteolysis Proteolytic Degradation Modification Chemical Modifications Proteolysis->Modification Counteracted by Encapsulation Encapsulation Proteolysis->Encapsulation Prevented by pH pH Formulation Formulation Optimization pH->Formulation Controlled by Temperature Temperature Temperature->Formulation Controlled by Oxidation Oxidation Oxidation->Formulation Reduced by Aggregation Aggregation Aggregation->Formulation Mitigated by

Caption: Factors influencing this compound stability and corresponding strategies.

start Start: This compound Sample assess Assess In Vitro Stability (e.g., Plasma Stability Assay) start->assess is_stable Is Stability Acceptable? assess->is_stable implement Implement Stabilization Strategy (e.g., Chemical Modification) is_stable->implement No end End: Optimized this compound is_stable->end Yes reassess Re-assess In Vitro Stability implement->reassess reassess->is_stable

Caption: Workflow for assessing and improving this compound in vitro stability.

cluster_modifications parent Chemical Modification Strategies d_amino D-Amino Acid Substitution parent->d_amino cyclization Cyclization parent->cyclization stapling Hydrocarbon Stapling parent->stapling terminal_mod N/C-Terminal Modification parent->terminal_mod pegylation PEGylation parent->pegylation lipidation Lipidation parent->lipidation

Caption: Overview of chemical modification strategies for this compound.

References

Technical Support Center: Optimizing Virip Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Virip concentration in antiviral assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Troubleshooting and FAQs

This section addresses common issues encountered during antiviral assays with this compound.

Frequently Asked questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

While the exact mechanism is under investigation, this compound is hypothesized to be an inhibitor of viral replication.[1] Most antiviral drugs that target replication interfere with viral nucleic acid synthesis.[2][3] This can be achieved by acting as a nucleoside analog that gets incorporated into the viral genome leading to chain termination or by inhibiting viral polymerases.[4][5]

Q2: How should I prepare a stock solution of this compound?

For novel compounds like this compound where solubility may not be fully characterized, it is recommended to first test solubility in common solvents such as sterile dimethyl sulfoxide (DMSO), ethanol, or sterile distilled water.[6] For many antiviral compounds, a high-concentration stock solution (e.g., 10-20 mM) is prepared in DMSO.[7][8]

To calculate the mass of this compound needed for a stock solution: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

After dissolving, it is best practice to filter-sterilize the stock solution through a 0.22 µm filter and aliquot it into smaller volumes to minimize freeze-thaw cycles.[9]

Q3: What are the recommended storage conditions for this compound?

As a general guideline for antiviral compounds, stock solutions are typically stored at -20°C or -80°C for long-term storage.[9] Working dilutions can often be kept at 4°C for a short period. Always refer to any manufacturer or internal documentation for specific storage recommendations.

Q4: How do I determine the optimal concentration range of this compound for my antiviral assay?

The optimal concentration range should be determined by assessing both the antiviral activity (EC50) and the cytotoxicity (CC50) of this compound. A good starting point is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM using serial dilutions.[6][7] The goal is to find a concentration that is effective against the virus but has minimal impact on the viability of the host cells.

Q5: What is the difference between EC50, CC50, and the Selectivity Index (SI)?

  • EC50 (50% Effective Concentration): The concentration of this compound that reduces a viral effect (like viral load or plaque formation) by 50%.[10][11]

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that kills 50% of the host cells.[7]

  • Selectivity Index (SI): Calculated as CC50 / EC50. It is a measure of the compound's therapeutic window. A higher SI is desirable as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.[7]

Troubleshooting Guides
Problem Possible Cause(s) Recommended Solution(s)
High Cytotoxicity Observed at Effective Concentrations This compound concentration is too high. The chosen cell line is particularly sensitive to this compound. Contamination of the this compound stock solution.Perform a cytotoxicity assay to determine the CC50 and use concentrations well below this for your antiviral assays.[12] Consider using a different, less sensitive cell line if appropriate for your virus model. Prepare a fresh stock solution of this compound and ensure it is sterile.
No Antiviral Activity Observed Incorrect this compound concentration range (too low). This compound has degraded. The virus strain is resistant to this compound. The cell line is not permissive to the virus, leading to low viral replication.Test a broader and higher range of this compound concentrations. Prepare a fresh stock solution of this compound and store it properly.[12] Verify the susceptibility of your virus strain to this compound using a known sensitive strain as a positive control.[12] Confirm that your chosen cell line supports robust viral replication.
High Variability Between Replicate Wells Inconsistent cell seeding. Variation in virus titer between wells. Pipetting errors. Edge effects in multi-well plates.Ensure a consistent number of cells are seeded in each well by properly resuspending cells before plating. Use a freshly titrated and homogenous virus stock for each experiment.[12] Calibrate pipettes regularly and consider using reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation.[12]
Inconsistent Plaque Formation in Plaque Reduction Assay Cell monolayer is not confluent or is unhealthy. Overlay medium was too hot or not properly solidified. Virus concentration is too high or too low.Ensure cells form a healthy and confluent monolayer before infection. Cool the overlay to the appropriate temperature (around 42-45°C) before adding it to the cells and allow it to fully solidify before incubation.[12] Perform serial dilutions of the virus to obtain well-isolated plaques (typically 20-100 plaques per well).[12]

Experimental Protocols & Data

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol is a common method to assess cell viability.[13][14]

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Addition: The next day, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound to the wells. Include wells with untreated cells as a control.[13]

  • Incubation: Incubate the plate for a period that matches the duration of your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[14] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[13]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.[10]

Protocol 2: Determining the 50% Effective Concentration (EC50) of this compound using a Plaque Reduction Assay
  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of your virus stock to determine the appropriate concentration that yields a countable number of plaques (20-100 plaques per well).

  • Compound-Virus Mixture: In separate tubes, pre-incubate the optimal virus dilution with serial dilutions of this compound for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.[12]

  • Overlay: Gently remove the inoculum and add an overlay medium (e.g., medium containing 0.8% methylcellulose) to each well.[15]

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).[12]

  • Staining: Fix the cells with 10% formalin and then stain with a 0.1% crystal violet solution.[12]

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.[12] Plot the percentage of plaque reduction against the log of the this compound concentration and use non-linear regression to determine the EC50.

Example Data Tables

Table 1: Example Cytotoxicity of this compound on Different Cell Lines

Cell LineThis compound CC50 (µM)Assay Duration
Vero E6> 10072 hours
A54985.272 hours
Huh-792.572 hours

Table 2: Example Antiviral Activity of this compound against Various Viruses

VirusCell LineThis compound EC50 (µM)Selectivity Index (SI)
Influenza A/PR/8/34 (H1N1)A5494.220.3
SARS-CoV-2Vero E67.8> 12.8
Dengue Virus (Serotype 2)Huh-712.17.6

Note: The data presented in these tables are for illustrative purposes only and may not reflect the actual performance of a compound named this compound.

Visual Guides

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed Host Cells in 96-well plate treat_cells Treat Cells with This compound Dilutions prep_cells->treat_cells prep_this compound Prepare Serial Dilutions of this compound prep_this compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read_abs Read Absorbance at 570nm solubilize->read_abs calc_cc50 Calculate CC50 read_abs->calc_cc50

Caption: Workflow for determining the CC50 of this compound.

G cluster_troubleshoot Troubleshooting Logic cluster_yes cluster_no start High Cytotoxicity Observed? check_conc Is concentration >> EC50? start->check_conc Yes proceed Proceed with Antiviral Assay start->proceed No check_cell_line Is cell line known to be sensitive? check_conc->check_cell_line Yes check_conc->proceed No, lower concentration check_stock Is stock solution old or contaminated? check_cell_line->check_stock Yes, consider new cell line check_cell_line->proceed No check_stock->proceed Yes, make fresh stock

Caption: Troubleshooting logic for high cytotoxicity.

G Virus Virus Particle HostCell Host Cell Virus->HostCell 1. Entry Replication Viral Replication (Nucleic Acid Synthesis) HostCell->Replication 2. Uncoating Assembly Virion Assembly Replication->Assembly 3. Synthesis of Viral Components Release Progeny Virus Release Assembly->Release 4. Maturation Release->Virus 5. Budding This compound This compound This compound->Replication Inhibition

Caption: Hypothesized mechanism of this compound action.

References

Technical Support Center: Overcoming Virip Aggregation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming aggregation of Virip and its derivatives in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

A1: this compound (Virus-Inhibitory Peptide) is a naturally occurring peptide derived from a fragment of human alpha-1-antitrypsin.[1] It and its synthetic derivatives, such as VIR-576, are potent inhibitors of HIV-1 entry.[2] They act by targeting the gp41 fusion peptide of the virus, a critical component in the viral entry process.[1][3] Aggregation of these peptides in experimental buffers is a significant concern because it can lead to a loss of therapeutic efficacy, inaccurate experimental results, and potential cytotoxicity.[4]

Q2: What are the primary factors that contribute to this compound aggregation?

A2: Like many peptides, this compound aggregation is influenced by a combination of intrinsic and extrinsic factors.[5]

  • Intrinsic Factors: These relate to the amino acid sequence of the peptide itself, including its hydrophobicity and net charge at a given pH.[4] Peptides with a high proportion of hydrophobic residues are more prone to aggregation in aqueous solutions.

  • Extrinsic Factors: These are environmental conditions such as:

    • pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[4]

    • Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between peptide molecules.

    • Temperature: Higher temperatures can sometimes increase the rate of aggregation.

    • Peptide Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.

    • Buffer Composition: The specific components of the buffer can either stabilize or destabilize the peptide.

Q3: How can I detect if my this compound solution has aggregated?

A3: Several techniques can be used to detect and quantify peptide aggregation:

  • Visual Inspection: The simplest method is to visually check for any cloudiness, precipitation, or particulate matter in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.[6]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution in a solution.[7][8][9][10]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide is a clear indication of aggregation.[11][12][13][14]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the formation of amyloid-like fibrillar aggregates.[15][16][17]

Troubleshooting Guides

Problem 1: this compound peptide precipitates immediately upon dissolution in my buffer.

This is a common issue indicating that the initial buffer conditions are not suitable for the peptide's solubility.

Potential Cause Troubleshooting Step Rationale
pH is near the Isoelectric Point (pI) Adjust the buffer pH to be at least 2 units away from the peptide's pI. The calculated theoretical pI of this compound (LEAIPMSIPPEVKFNKPFVF) is approximately 6.03. Therefore, using a buffer with a pH below 4 or above 8 is recommended.Peptides have minimal solubility at their pI due to a net neutral charge, which promotes aggregation.[4]
High Hydrophobicity First, attempt to dissolve a small test amount of the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add it to the aqueous buffer with gentle vortexing.Highly hydrophobic peptides often require an organic solvent to break up initial aggregates before they can be solvated in an aqueous environment.
Inappropriate Buffer Salt If using a phosphate buffer, consider switching to a Tris or HEPES-based buffer.Certain salts can interact with the peptide and reduce its solubility.
Problem 2: My this compound solution appears clear initially but becomes cloudy over time or after freeze-thaw cycles.

This suggests that the peptide is not stable in the buffer over the long term or under the storage conditions used.

Potential Cause Troubleshooting Step Rationale
Slow Aggregation Kinetics Add stabilizing excipients to the buffer. Options include: Glycerol (5-20%): Acts as a cryoprotectant and osmolyte.Sugars (e.g., sucrose, trehalose): Can stabilize the native conformation of the peptide.Amino Acids (e.g., Arginine, Glutamic Acid): Can help to solubilize the peptide by interacting with charged and hydrophobic regions.These additives can increase the stability of the peptide in solution and prevent aggregation during storage and freeze-thaw cycles.
Oxidation of Sensitive Residues If your this compound derivative contains Cysteine or Methionine, consider adding a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) to the buffer immediately before use. Prepare buffers in deoxygenated water.Oxidation of certain amino acid residues can lead to the formation of covalent aggregates or conformational changes that promote aggregation.
Sub-optimal Storage Aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles. Store at -80°C for long-term storage.Repeated freezing and thawing can induce stress on the peptide, leading to aggregation.
Problem 3: I observe a loss of this compound activity in my functional assays, which I suspect is due to aggregation.

Loss of activity is a strong indicator that the peptide is not in its active, monomeric form.

Potential Cause Troubleshooting Step Rationale
Formation of Soluble Aggregates Analyze the sample using SEC or DLS to confirm the presence of soluble aggregates.[7][8][9][10][11][12][13][14] If aggregates are present, try optimizing the buffer as described in the tables above.Soluble oligomers and larger aggregates may not be visible to the naked eye but can be inactive and interfere with assays.
Non-specific Adsorption Add a non-ionic surfactant like Tween-20 (0.01-0.1%) or Pluronic F-68 (0.001-0.01%) to the buffer.Peptides can adsorb to the surfaces of plasticware, leading to a decrease in the effective concentration of the active monomer. Surfactants can help to prevent this.
High Peptide Concentration in Assay Reduce the working concentration of the this compound peptide in the assay if possible.High concentrations can drive aggregation. Determining the minimal effective concentration can help mitigate this issue.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Lyophilized this compound Peptide
  • Calculate Physicochemical Properties:

    • Amino Acid Sequence of this compound: LEAIPMSIPPEVKFNKPFVF[1]

    • Theoretical Isoelectric Point (pI): ~6.03 (This can be calculated using online peptide analysis tools).[18][19][20][21]

    • Hydrophobicity: The sequence contains a significant number of hydrophobic residues (L, I, P, M, F, V), indicating potential solubility challenges in aqueous buffers.[5][22][23][24][25]

  • Initial Solubility Test:

    • Before dissolving the entire sample, test the solubility of a small amount of the peptide.

    • Based on the calculated pI, choose a buffer with a pH of either ≤ 4.0 or ≥ 8.0. A common starting point is 20 mM Tris-HCl, pH 8.0 or 20 mM Sodium Acetate, pH 4.0.

    • If the peptide does not dissolve in the aqueous buffer, try dissolving it first in a minimal volume of DMSO and then slowly adding it to the buffer while vortexing.

  • Stock Solution Preparation:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in the optimized solvent to a stock concentration of 1-2 mg/mL.

    • If necessary, use sonication in a water bath for short bursts to aid dissolution.

  • Storage:

    • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare the this compound peptide solution in the desired experimental buffer at the working concentration.

    • Filter the buffer using a 0.22 µm filter to remove any particulate contaminants.

    • Centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.

  • DLS Measurement:

    • Carefully transfer the supernatant to a clean, dust-free DLS cuvette.

    • Perform the DLS measurement according to the instrument manufacturer's instructions.

    • Analyze the data for the presence of multiple particle size populations. A single, narrow peak corresponding to the expected size of the monomeric peptide indicates a non-aggregated sample. The presence of larger species indicates aggregation.

Visualizations

HIV-1 Entry and Inhibition by this compound

The following diagram illustrates the key steps of HIV-1 entry into a host cell and the mechanism of action of this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Membrane Fusion gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding FusionPeptide gp41 Fusion Peptide Inserts into Host Membrane CCR5_CXCR4->FusionPeptide 3. gp41 Unfolds SixHelixBundle 6-Helix Bundle Formation FusionPeptide->SixHelixBundle 4. Hairpin Formation PoreFormation Fusion Pore Formation SixHelixBundle->PoreFormation 5. Membrane Fusion This compound This compound Peptide This compound->FusionPeptide Inhibition

Caption: HIV-1 entry pathway and this compound's inhibitory action on the gp41 fusion peptide.

Troubleshooting Workflow for this compound Aggregation

This workflow provides a logical sequence of steps to diagnose and resolve this compound aggregation issues.

Aggregation_Troubleshooting Start This compound Aggregation Suspected Detection Detect Aggregation (Visual, DLS, SEC) Start->Detection IsAggregated Aggregation Confirmed? Detection->IsAggregated OptimizeBuffer Optimize Buffer Conditions IsAggregated->OptimizeBuffer Yes NoAggregation No Aggregation Detected IsAggregated->NoAggregation No AdjustpH Adjust pH away from pI (~6.03) OptimizeBuffer->AdjustpH ChangeSalt Modify Salt Concentration/Type OptimizeBuffer->ChangeSalt AddExcipients Add Stabilizers (Glycerol, Sugars, Arginine) OptimizeBuffer->AddExcipients UseOrganicSolvent Initial Dissolution in Organic Solvent OptimizeBuffer->UseOrganicSolvent Recheck Re-evaluate Aggregation AdjustpH->Recheck ChangeSalt->Recheck AddExcipients->Recheck UseOrganicSolvent->Recheck Success Problem Solved Recheck->Success Resolved FurtherTroubleshooting Further Troubleshooting Recheck->FurtherTroubleshooting Not Resolved ConsiderPeptideConc Lower Peptide Concentration FurtherTroubleshooting->ConsiderPeptideConc Storage Optimize Storage Conditions (Aliquoting, -80°C) FurtherTroubleshooting->Storage ConsiderPeptideConc->Recheck Storage->Recheck

Caption: A step-by-step workflow for troubleshooting this compound aggregation in experiments.

References

Virip Experimental Technical Support Center: Troubleshooting Unexpected Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Virip technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected cytotoxicity in virology experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My untreated control cells are showing high levels of cytotoxicity. What are the common causes and how can I fix this?

High cytotoxicity in control wells compromises the entire experiment. This issue often points to problems with cell health or the assay setup itself.

Troubleshooting Steps:

  • Cell Culture Conditions: Ensure cells are healthy, within a low passage number, and not overly confluent, as stressed cells can have compromised membranes.

  • Reagent Quality: Use fresh, high-quality culture medium and assay reagents. Some medium components can cause high background absorbance or fluorescence.[1][2]

  • Handling and Plating: Inconsistent cell seeding or overly forceful pipetting can damage cells, leading to false-positive cytotoxicity signals.[1] Ensure a homogenous cell suspension and gentle handling.

  • Incubation Conditions: Verify that the incubator's CO2 levels, temperature, and humidity are optimal for your specific cell line.

  • Contamination: Check for microbial contamination, such as mycoplasma, which can affect cell health and assay results.[3]

Q2: How can I distinguish between the cytopathic effect (CPE) of the virus and the cytotoxicity of my test compound?

This is a critical step in antiviral research to ensure that the observed effect is due to specific antiviral activity and not just general toxicity to the host cells.[4]

Experimental Design:

The key is to run parallel assays.[5][6]

  • Antiviral Assay Plate: Cells + Virus + Test Compound

  • Cytotoxicity Assay Plate: Cells + Test Compound (at the same concentrations)[4][5]

  • Virus Control Plate: Cells + Virus (to measure maximal CPE)

  • Cell Control Plate: Cells only (to measure baseline viability)

By comparing the results from the antiviral and cytotoxicity plates, you can determine if the reduction in viral signal is independent of cell death caused by your compound.[5]

Q3: My replicate wells show high variability in my cytotoxicity assay. What could be the cause?

High variability can mask the true effect of your test compound.[7]

Potential Causes & Solutions:

Potential Cause Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
"Edge Effect" Evaporation from wells on the plate's edge can concentrate compounds and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data.[2]
Air Bubbles Bubbles can interfere with absorbance or fluorescence readings. Visually inspect plates and carefully remove any bubbles with a sterile needle.[1]
Compound Precipitation Some compounds may precipitate in the culture medium, leading to inconsistent effects and light scattering. Visually inspect wells and consider using a different solvent or a lower concentration.[8]
Q4: My MTT assay results show over 100% viability compared to the untreated control. Is this possible?

This phenomenon can occur if the test compound enhances metabolic activity without increasing cell number or if it interferes with the assay chemistry.[7]

Troubleshooting Steps:

  • Compound Interference: The compound itself might be colored or have reducing properties that can directly reduce the MTT reagent, leading to a false positive signal.[7][8] Run a control with the compound in cell-free medium to check for this.

  • Increased Metabolic Activity: The compound may be inducing a state of hyperactivity in the mitochondria, leading to increased MTT reduction per cell.[7]

  • Use an Orthogonal Assay: It is crucial to confirm viability results with a different assay that measures a distinct cellular parameter, such as membrane integrity (LDH assay) or ATP levels (e.g., CellTiter-Glo®).[7][8]

Experimental Workflows and Signaling Pathways

G start Unexpected Cytotoxicity Observed check_controls Step 1: Check Controls - Untreated Cells - Vehicle Control - Max Lysis Control start->check_controls controls_ok Controls Look Good? check_controls->controls_ok fix_controls Troubleshoot Basic Setup: - Cell Health & Density - Reagent Quality - Pipetting Technique controls_ok->fix_controls No distinguish_effect Step 2: Distinguish Viral CPE vs. Compound Toxicity controls_ok->distinguish_effect Yes fix_controls->start run_parallel Run Parallel Assays: 1. Cells + Virus + Compound 2. Cells + Compound (No Virus) distinguish_effect->run_parallel is_compound_toxic Is Cytotoxicity Observed Without Virus? run_parallel->is_compound_toxic compound_toxic Conclusion: Compound is Cytotoxic - Determine CC50 - Calculate Selectivity Index (SI) is_compound_toxic->compound_toxic Yes viral_cpe Conclusion: Effect is Likely Viral CPE - Proceed with Antiviral Efficacy Analysis is_compound_toxic->viral_cpe No check_assay Step 3: Check for Assay Artifacts compound_toxic->check_assay viral_cpe->check_assay run_cell_free Run Cell-Free Control (Compound + Assay Reagent) check_assay->run_cell_free is_interference Interference Detected? run_cell_free->is_interference interference Conclusion: Assay Interference - Use Orthogonal Assay (e.g., switch from MTT to LDH) is_interference->interference Yes no_interference Conclusion: No Interference - Results are likely valid is_interference->no_interference No

Diagram 1: Troubleshooting workflow for unexpected cytotoxicity.

G analysis Calculate Selectivity Index (SI) SI = CC50 / EC50 c_data c_data c_data->analysis a_data a_data a_data->analysis

Diagram 2: Workflow for antiviral and cytotoxicity screening.

G virus Viral Infection or Drug Compound bax Bax/Bak virus->bax Activates mito Mitochondrion bax->mito Forms pore in cytc Cytochrome c mito->cytc Releases apaf Apaf-1 cytc->apaf Binds to cas9 Caspase-9 apaf->cas9 Activates cas3 Caspase-3 (Executioner Caspase) cas9->cas3 Cleaves & Activates apoptosis Apoptosis (Cell Death) cas3->apoptosis

Diagram 3: Simplified intrinsic apoptosis signaling pathway.

Comparison of Common Cytotoxicity Assays

Choosing the right assay is critical for obtaining reliable data. Each method has its own principles, advantages, and limitations.

Assay Type Principle Advantages Disadvantages
MTT Assay Measures mitochondrial reductase activity in viable cells, which converts a tetrazolium salt (MTT) to a purple formazan product.[9]Well-established, cost-effective, suitable for high-throughput screening.[4]Can be affected by compounds that alter metabolic activity or interfere with the colorimetric reading.[7][8] Requires a solubilization step.[10]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the medium upon cell membrane damage.[4][11]Measures cell death directly (necrosis), supernatant can be used without lysing cells.[12]Less sensitive for detecting apoptosis or early-stage cytotoxicity. Signal can be transient.[11]
ATP-Based Assay (e.g., CellTiter-Glo®) Measures ATP levels, which are proportional to the number of metabolically active cells.[13][14]Highly sensitive, rapid "add-mix-measure" protocol, suitable for HTS.[13]ATP levels can fluctuate with cell cycle or metabolic changes. Reagents can be more expensive.[7][12]
Real-Time Viability Assays (e.g., CellTox™ Green) Uses cell-impermeant DNA dyes that fluoresce upon binding to DNA from cells with compromised membranes.[2]Allows for kinetic, real-time measurements of cytotoxicity over extended periods.[2]Assay reagents themselves can sometimes be cytotoxic with long-term exposure.[2] Potential for interference from fluorescent compounds.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][12]

Materials:

  • Cells and appropriate culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compound and vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[9][10]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of your test compound. Remove the medium from the cells and add 100 µL of the diluted compounds. Include vehicle controls (medium with solvent) and untreated controls (medium only).[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[9]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7][12]

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol assesses cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12][15]

Materials:

  • Cells and appropriate culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compound and vehicle

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, substrate, and stop solution)

  • Lysis buffer (often 10X, provided in kit for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include the following control wells:[3][12]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of incubation.

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[12]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.[12]

  • Data Acquisition: Measure the absorbance of each well at ~490 nm using a microplate reader within 1 hour.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and using the spontaneous and maximum release controls.

References

how to avoid common pitfalls in Virip-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls in Virip-based assays.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to directly address specific issues that may be encountered during this compound-based experiments.

Issue 1: High Background or False Positives

Question: We are observing a high background signal in our negative control wells, leading to a low assay window. What are the potential causes and solutions?

Answer: High background can obscure the true inhibitory effect of your test compounds. Several factors can contribute to this issue:

  • Cellular Autofluorescence: Cells and components of the culture media can naturally fluoresce, especially in the green spectrum.

    • Solution: Use phenol red-free media to reduce background fluorescence. If possible, utilize red-shifted dyes or reporter proteins (emitting at >570 nm) to avoid the autofluorescence range of cellular components.[1]

  • Compound Autofluorescence: The test compounds themselves may be fluorescent, interfering with the assay signal.[2][3]

    • Solution: Pre-screen your compound library for intrinsic fluorescence at the excitation and emission wavelengths used in your assay.[4] If a compound is fluorescent, consider using an orthogonal assay with a different detection method (e.g., a chemiluminescence-based assay instead of a fluorescence-based one) to validate hits.[2]

  • Non-Specific Binding: The peptide or other assay reagents may bind non-specifically to the plate or cellular components.

    • Solution: Ensure proper blocking of the microplate wells. The use of detergents like Tween-20 in wash buffers can also help reduce non-specific binding.

  • Contaminated Reagents: Contamination in reagents, buffers, or water can introduce particles or substances that contribute to background signal.[5]

    • Solution: Always use high-purity, sterile reagents and prepare fresh buffers.[5]

  • High Virus Input: Using too much virus in the assay can lead to high Tat-induced reporter gene expression, even with some level of non-specific inhibition, resulting in a high background.

    • Solution: Optimize the virus titer to a concentration that gives a robust signal without being excessive. A viral input that results in relative luminescence units (RLUs) at least 10 times the background is recommended, but excessively high RLUs can be detrimental.[6][7]

Issue 2: Low Signal-to-Noise Ratio (S/N)

Question: Our assay is producing a weak signal, making it difficult to distinguish between the activity of our test compounds and the background noise. How can we improve the signal-to-noise ratio?

Answer: A low signal-to-noise ratio can lead to unreliable and inconclusive results. Here are some strategies to enhance your signal:

  • Optimize Cell Density: The number of cells seeded per well is critical. Too few cells will result in a weak signal, while too many can lead to overcrowding and cell death.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density that provides the best dynamic range for your specific assay.[1]

  • Enhance Virus Infectivity: The efficiency of viral entry directly impacts the signal strength in reporter gene assays.

    • Solution: The use of polycations like DEAE-dextran can enhance virus infectivity in TZM-bl cells.[7][8] However, the optimal concentration should be determined for each new batch, as it can be toxic to cells at high concentrations.[7][9]

  • Optimize Incubation Times: Inadequate incubation times for virus-cell interaction or reporter gene expression can result in a suboptimal signal.

    • Solution: Empirically determine the optimal incubation time for each step of your assay. For TZM-bl assays, a 48-hour incubation after infection is common.[7][10]

  • Choice of Reporter System: The sensitivity of your reporter system will directly influence the signal strength.

    • Solution: Luciferase-based reporter systems are generally more sensitive than fluorescence-based ones. If using a fluorescence-based assay, select a fluorophore with high quantum yield and low photobleaching.

Issue 3: High Variability Between Replicates

Question: We are observing significant variability between our replicate wells, making our data difficult to interpret. What could be causing this inconsistency?

Answer: High variability can undermine the statistical significance of your results. The following factors are common culprits:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.

    • Solution: Ensure a homogenous cell suspension before and during plating. Pay attention to the "edge effect," where wells on the periphery of the plate behave differently due to temperature and evaporation gradients.[11] If this is a persistent issue, consider not using the outer wells for experimental samples.[11]

  • Peptide Instability or Aggregation: Peptides can be unstable in culture medium or may aggregate, leading to inconsistent concentrations across wells.[12]

    • Solution: Prepare fresh dilutions of your this compound peptides for each experiment.[13] Assess the solubility and stability of the peptides in your assay buffer and culture medium.[12]

  • Cell Health and Passage Number: The health and passage number of your cells can significantly impact their susceptibility to infection and overall assay performance.[14][15]

    • Solution: Use cells with a consistent and low passage number. Regularly monitor cell viability and morphology to ensure a healthy cell culture.[16]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, consider using automated liquid handlers for improved consistency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and how does this influence assay design?

A1: this compound is a virus-inhibitory peptide that targets the gp41 fusion peptide of HIV-1.[17] It binds to this highly conserved region, preventing the insertion of the fusion peptide into the host cell membrane, which is a critical step for viral entry.[17] This mechanism means that assays designed to evaluate this compound and its derivatives should focus on the early stages of viral entry, specifically membrane fusion. Reporter gene assays, such as the TZM-bl assay, are well-suited for this purpose as they measure the outcome of successful viral entry and gene expression.

Q2: What are the key controls to include in a this compound-based assay?

A2: A well-controlled experiment is crucial for data interpretation. The following controls are essential:

  • Cell Control (No Virus): Measures the background signal from uninfected cells.

  • Virus Control (No Peptide): Represents 100% infection and is used to normalize the data.

  • Positive Control Inhibitor: A known HIV-1 entry inhibitor (e.g., T20/Enfuvirtide) should be included to validate the assay's ability to detect inhibition.

  • Negative Control Peptide: A scrambled or inactive peptide with similar physicochemical properties to this compound can help identify non-specific effects.

  • Cytotoxicity Control: To ensure that the observed inhibition is not due to cell death, a separate cytotoxicity assay should be performed in parallel.

Q3: How can I assess the cytotoxicity of my this compound derivatives?

A3: It is critical to distinguish between antiviral activity and non-specific cytotoxicity.[18] Commonly used cytotoxicity assays include:

  • Metabolic Assays (e.g., MTT, MTS, or CellTiter-Glo): These assays measure the metabolic activity of cells, which correlates with cell viability.[19]

  • Membrane Integrity Assays (e.g., LDH release or Trypan Blue exclusion): These assays detect damage to the cell membrane.[19]

  • Hemolysis Assay: For peptide-based inhibitors that may be administered intravenously, a hemolysis assay is important to assess their lytic activity on red blood cells.[19][20]

Q4: Can residual amounts of drugs from patient samples interfere with the TZM-bl assay?

A4: Yes, serum and plasma samples from patients on antiretroviral therapy can contain residual drugs that may inhibit HIV-1 Env-pseudotyped viruses, leading to false-positive neutralization results.[7] Specifically, reverse transcriptase inhibitors can prevent Tat-induced luciferase expression in TZM-bl cells.[7] To control for this, an Env-pseudotyped virus from a different, non-retroviral family (e.g., murine leukemia virus - MLV) can be used.[7] If the patient sample inhibits the MLV pseudovirus, it suggests the presence of interfering drugs.

Data Presentation

Table 1: Troubleshooting Summary for Common Issues in this compound-Based Assays

IssuePotential CauseRecommended Solution
High Background Cellular AutofluorescenceUse phenol red-free media; use red-shifted dyes/reporters.
Compound AutofluorescencePre-screen compounds for fluorescence; use orthogonal assays.
Non-Specific BindingOptimize blocking and washing steps.
Contaminated ReagentsUse high-purity, sterile reagents and fresh buffers.
High Virus InputOptimize virus titer to achieve a robust but not excessive signal.
Low Signal-to-Noise Suboptimal Cell DensityPerform cell titration to find the optimal seeding density.
Low Virus InfectivityUse infectivity enhancers like DEAE-dextran (optimized concentration).
Inadequate IncubationOptimize incubation times for all assay steps.
High Variability Inconsistent Cell SeedingEnsure homogenous cell suspension; avoid edge effects.
Peptide InstabilityPrepare fresh peptide dilutions; assess stability in assay medium.
Poor Cell HealthUse low passage number cells; monitor cell viability regularly.
Pipetting InaccuraciesUse calibrated pipettes; consider automated liquid handling.

Experimental Protocols

Detailed Methodology for TZM-bl Based HIV-1 Entry Inhibition Assay

This protocol is adapted from standard procedures for measuring HIV-1 neutralization in TZM-bl cells.[7][8][9]

1. Cell Preparation:

  • Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
  • On the day of the assay, harvest cells using trypsin and prepare a cell suspension at a density of 1 x 10^5 cells/mL in growth medium containing an optimized concentration of DEAE-dextran (e.g., 37.5 µg/mL).[9]

2. Assay Plate Preparation:

  • In a 96-well flat-bottom plate, add 100 µL of growth medium to all wells except the cell control wells (column 1), which receive 150 µL.[9]
  • Prepare serial dilutions of the this compound test peptides in the assay plate.
  • Include appropriate controls: cell control (no virus, no peptide), virus control (virus, no peptide), and a positive control inhibitor (e.g., T20).

3. Virus Infection:

  • Thaw a pre-titered aliquot of HIV-1 Env-pseudotyped virus.
  • Dilute the virus in growth medium to a concentration that will result in a luminescence signal of approximately 50,000-150,000 RLUs.[6]
  • Add 50 µL of the diluted virus to all wells except the cell control wells.
  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[9]

4. Cell Plating and Incubation:

  • Add 100 µL of the TZM-bl cell suspension (10,000 cells) to each well.[7][9]
  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7][10]

5. Luminescence Reading:

  • After 48 hours, remove 150 µL of the culture medium from each well.
  • Add 100 µL of a luciferase assay reagent (e.g., Britelite) to each well and mix.
  • After a 2-minute incubation at room temperature to allow for cell lysis, transfer 150 µL of the lysate to a black, solid-bottom 96-well plate.[7]
  • Measure the luminescence using a plate luminometer.

6. Data Analysis:

  • Subtract the average RLU of the cell control wells from all other wells.
  • Calculate the percent inhibition for each peptide concentration relative to the virus control wells.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Detailed Methodology for Hemolysis Assay

This protocol is a generalized procedure for assessing the hemolytic activity of peptides.[21][22]

1. Preparation of Red Blood Cells (RBCs):

  • Obtain fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood (e.g., at 1000 x g for 10 minutes) to pellet the RBCs.
  • Carefully remove the supernatant (plasma and buffy coat).
  • Wash the RBCs three times by resuspending the pellet in phosphate-buffered saline (PBS) and centrifuging.
  • Prepare a 1% (v/v) suspension of the washed RBCs in PBS.

2. Assay Plate Preparation:

  • In a 96-well V-bottom plate, prepare serial dilutions of the this compound test peptides in PBS.
  • Include a negative control (PBS only) and a positive control for 100% hemolysis (e.g., 1% Triton X-100).[21]

3. Incubation:

  • Add an equal volume of the 1% RBC suspension to each well.
  • Incubate the plate for 1 hour at 37°C with gentle shaking.[21]

4. Measurement of Hemolysis:

  • Centrifuge the plate (e.g., at 1000 x g for 10 minutes) to pellet the intact RBCs.[21]
  • Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.
  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 405 nm, 414 nm, or 570 nm).[21][22]

5. Data Analysis:

  • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 This compound This compound gp41->this compound Inhibition Fusion Membrane Fusion gp41->Fusion 4. Fusion Peptide Insertion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change experimental_workflow start Start prepare_cells Prepare TZM-bl Cells start->prepare_cells prepare_peptides Prepare this compound Peptide Dilutions start->prepare_peptides prepare_virus Prepare HIV-1 Pseudovirus start->prepare_virus add_cells Add TZM-bl Cells prepare_cells->add_cells incubate_peptide_virus Incubate Peptides with Virus prepare_peptides->incubate_peptide_virus prepare_virus->incubate_peptide_virus incubate_peptide_virus->add_cells incubate_48h Incubate for 48 hours add_cells->incubate_48h read_luminescence Read Luminescence incubate_48h->read_luminescence analyze_data Analyze Data (IC50) read_luminescence->analyze_data end End analyze_data->end troubleshooting_logic start Poor Assay Performance high_background High Background? start->high_background low_signal Low Signal? start->low_signal high_variability High Variability? start->high_variability check_autofluorescence Check Compound/Cell Autofluorescence high_background->check_autofluorescence Yes optimize_virus_titer Optimize Virus Titer high_background->optimize_virus_titer No optimize_cell_density Optimize Cell Density/ DEAE-dextran low_signal->optimize_cell_density Yes check_reagents Check Reagent Quality low_signal->check_reagents No check_seeding Review Cell Seeding Technique high_variability->check_seeding Yes check_peptide_stability Assess Peptide Stability high_variability->check_peptide_stability No

References

Technical Support Center: Refining HIV-1 Entry Assays Using Virip

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Virip and its derivatives in HIV-1 entry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit HIV-1 entry?

A1: this compound (Virus-inhibitory peptide) is a naturally occurring peptide derived from α1-antitrypsin. It acts as an HIV-1 entry inhibitor by specifically targeting the highly conserved fusion peptide (FP) of the viral glycoprotein gp41.[1][2][3] By binding to the fusion peptide, this compound prevents the insertion of the viral membrane into the host cell membrane, a critical step for viral entry and subsequent infection. This mechanism precedes the formation of the six-helix bundle, which is the target of other fusion inhibitors like Enfuvirtide (T-20).[1]

Q2: What are the advantages of using this compound in my HIV-1 entry assay?

A2: this compound and its optimized derivatives offer several advantages for studying HIV-1 entry:

  • Broad Activity: this compound has demonstrated inhibitory activity against a wide range of HIV-1 strains.

  • High Genetic Barrier to Resistance: Studies have shown that a high genetic barrier exists for the development of resistance to this compound-based inhibitors.[3] Mutations that do confer reduced susceptibility often come with a significant fitness cost to the virus.

  • Specific Mechanism of Action: this compound's well-defined target (the gp41 fusion peptide) makes it a valuable tool for dissecting the specific mechanisms of viral entry and for screening for other compounds that target this step.

Q3: Which this compound derivative should I use in my experiments?

A3: Several optimized this compound derivatives have been developed with significantly increased potency compared to the original peptide. For example, VIR-576, a dimeric form, has been shown to be effective in clinical trials.[3] More recently, a size-optimized derivative, sothis compound, has been reported to have over 100-fold higher antiviral activity than the original this compound. The choice of derivative will depend on the specific requirements of your assay, including desired potency and the viral strains being tested.

Troubleshooting Guides

This section addresses common issues that may arise during HIV-1 entry assays using this compound.

Problem 1: No or low inhibition observed with this compound.

Possible Cause Suggested Solution
Suboptimal this compound Concentration Ensure you are using an appropriate concentration range for the specific this compound derivative and HIV-1 strain. Consult the literature for reported IC50 values (see Table 1). Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory range for your specific experimental conditions.
Incorrect Timing of Addition This compound targets the fusion step of viral entry. For maximal inhibition, this compound should be pre-incubated with the virus before adding to the target cells, or be present during the initial hours of infection. For a time-of-addition experiment, add this compound at various time points post-infection to confirm it acts at an early entry step.
Degradation of this compound Peptide Peptides can be susceptible to degradation. Ensure proper storage of this compound stocks (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock for each experiment.
Resistant HIV-1 Strain While resistance is rare, some viral strains may exhibit reduced susceptibility to this compound. If possible, test this compound against a known sensitive control strain (e.g., HIV-1 NL4-3) to confirm the activity of your inhibitor stock. Sequence the env gene of your viral strain to check for mutations in the gp41 fusion peptide region, although resistance mutations have also been found outside this region.[2]
Assay System Not Sensitive Enough If the overall signal in your assay is low, it may be difficult to detect inhibition. Optimize your assay for a better signal-to-noise ratio (see "High Background or Low Signal" section below).

Problem 2: High background or low signal-to-noise ratio in the assay.

Possible Cause Suggested Solution
Cell Viability Issues High concentrations of this compound or other assay components (e.g., DEAE-dextran) can be toxic to cells. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with your target cells and the range of this compound concentrations you plan to use. Optimize the concentration of reagents like DEAE-dextran to maximize infection without causing significant cell death.
Suboptimal Virus Titer Using too much virus can lead to high background and may require higher concentrations of inhibitor to see an effect. Conversely, too little virus will result in a weak signal. Titer your virus stock on your specific target cells to determine the optimal amount that gives a robust signal without causing excessive cytotoxicity.
Reporter Gene Assay Issues (e.g., Luciferase) If using a luciferase-based assay, ensure the substrate is fresh and properly prepared. Cell lysates should be prepared according to the manufacturer's protocol to ensure complete cell lysis and release of the reporter protein. Read the luminescence signal promptly after adding the substrate.
Contamination Mycoplasma or other microbial contamination can affect cell health and assay performance. Regularly test your cell cultures for contamination.

Problem 3: High variability in IC50 values between experiments.

Possible Cause Suggested Solution
Inconsistent Cell Passage Number The susceptibility of cells to HIV-1 infection can change with passage number. Use cells within a consistent and low passage number range for all experiments.
Variability in Virus Stock Different batches of virus can have different titers and infectivity. Prepare a large, single batch of virus, titer it carefully, and aliquot for single-use to ensure consistency across experiments.
Pipetting Errors Inconsistent pipetting, especially of small volumes of virus or inhibitor, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput assays.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect results. To minimize edge effects, avoid using the outermost wells for experimental samples or fill them with media to maintain humidity.
Inconsistent Incubation Times Ensure that incubation times for virus-inhibitor pre-incubation, infection, and post-infection are kept consistent between experiments.

Quantitative Data Summary

Table 1: Antiviral Activity of this compound and its Derivatives against Different HIV-1 Strains

InhibitorHIV-1 StrainTarget CellsAssay TypeIC50 (µM)Reference
VIR-353HIV-1 NL4-3 (X4)TZM-blLuciferase Reporter~0.45[2]
VIR-576HIV-1 NL4-3 (X4)TZM-blLuciferase Reporter~1.38[2]
VIR-353HIV-1 NL4-3 (R5)TZM-blLuciferase Reporter~1.28[2]
VIR-576HIV-1 NL4-3 (R5)TZM-blLuciferase Reporter~4.85[2]
sothis compoundVariousTZM-blLuciferase Reporter~0.12

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, virus stock, and assay protocol used.

Experimental Protocols

Detailed Methodology for a Standard HIV-1 Entry Inhibition Assay using this compound and TZM-bl Reporter Cells

This protocol is a general guideline and may require optimization for specific experimental needs.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)

  • Complete Growth Medium (DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • HIV-1 pseudovirus stock (e.g., NL4-3)

  • This compound or this compound derivative stock solution (dissolved in an appropriate solvent like DMSO or water)

  • DEAE-Dextran solution

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before the assay, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of Inhibitor Dilutions:

    • On the day of the assay, prepare serial dilutions of this compound in complete growth medium. A typical starting concentration might be 100 µM, with 2- to 10-fold serial dilutions.

    • Include a "no inhibitor" control (medium only).

  • Virus Preparation and Incubation with Inhibitor:

    • Thaw the HIV-1 pseudovirus stock on ice.

    • Dilute the virus in complete growth medium to a concentration that gives a robust luciferase signal (typically 100-200 times the background reading). This needs to be predetermined by titrating the virus stock.

    • In a separate plate or tubes, mix equal volumes of the diluted virus and the corresponding this compound dilutions.

    • Incubate the virus-inhibitor mixture for 1 hour at 37°C.

  • Infection of Target Cells:

    • Carefully remove the medium from the TZM-bl cells.

    • Add 100 µL of the virus-inhibitor mixture to each well.

    • Include control wells:

      • Cells only: 100 µL of medium (for background luminescence).

      • Virus only (no inhibitor): 100 µL of the virus-medium mixture (for maximal infection signal).

    • Add DEAE-Dextran to each well to a final concentration of 10-20 µg/mL to enhance infection. The optimal concentration should be predetermined to avoid cytotoxicity.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After 48 hours, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Remove the supernatant from each well.

    • Add 100 µL of PBS to each well and then remove to wash the cells.

    • Add 50-100 µL of luciferase lysis buffer to each well and incubate for 10-15 minutes at room temperature to ensure complete cell lysis.

    • Add 50-100 µL of luciferase substrate to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (cells only control) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * [1 - (RLU with inhibitor / RLU without inhibitor)] (where RLU is Relative Light Units)

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of inhibitor that reduces viral infection by 50%).

Visualizations

HIV1_Entry_and_Virip_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding FP Fusion Peptide (FP) Membrane Host Cell Membrane FP->Membrane 4. FP Insertion (Fusion Initiation) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->FP This compound This compound This compound->FP Inhibition

Caption: HIV-1 entry mechanism and the inhibitory action of this compound.

experimental_workflow start Start seed_cells 1. Seed TZM-bl Cells (1x10^4 cells/well) start->seed_cells prep_inhibitor 2. Prepare this compound Serial Dilutions seed_cells->prep_inhibitor prep_virus 3. Prepare Virus Dilution prep_inhibitor->prep_virus incubate_virus_inhibitor 4. Pre-incubate Virus + this compound (1 Hour, 37°C) prep_virus->incubate_virus_inhibitor infect_cells 5. Infect TZM-bl Cells incubate_virus_inhibitor->infect_cells incubate_infection 6. Incubate for 48 Hours (37°C, 5% CO2) infect_cells->incubate_infection lyse_cells 7. Lyse Cells incubate_infection->lyse_cells read_luminescence 8. Measure Luciferase Activity lyse_cells->read_luminescence analyze_data 9. Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for HIV-1 entry inhibition assay.

References

dealing with variability in Virip experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Virip platform. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: My replicate results for the this compound assay show high variability. What are the common causes?

High variability between replicates is a frequent issue in cell-based assays and can typically be traced to a few key areas.[1][2] The most common sources of error include:

  • Cell Culture Inconsistency: The health, density (confluence), and passage number of your cells are critical.[3] Cells that are overgrown, under-confluent, or have been passaged too many times can respond differently to viral infection or treatment.[3] Ensure you use a consistent cell seeding density for every experiment.[4]

  • Inaccurate Liquid Handling: Pipetting errors are a major contributor to variability.[1] This includes inaccurate volumes, cross-contamination between wells, or inconsistent technique. Using calibrated pipettes and appropriate, automation-assisted liquid handling tools can significantly reduce this type of error.[1]

  • Reagent Preparation and Storage: Improperly stored or prepared reagents, such as growth factors that degrade quickly, can introduce significant variation.[2] Always prepare reagents fresh when possible and adhere strictly to storage recommendations.

  • Inconsistent Incubation Times: Variations in the timing of adding reagents, virus, or compounds can alter the outcome of the experiment. Standardize all incubation steps precisely.

Below is a troubleshooting workflow to help identify the source of variability.

G cluster_0 cluster_1 Investigation Phase cluster_2 Resolution Phase cluster_3 start High Replicate Variability Detected check_cells Review Cell Culture Consistency (Passage #, Confluence, Viability) start->check_cells check_pipetting Audit Liquid Handling (Calibration, Technique) start->check_pipetting check_reagents Verify Reagent Prep & Storage (Lot #, Expiration, Stability) start->check_reagents check_protocol Examine Protocol Adherence (Timing, Order of Steps) start->check_protocol standardize_cells Standardize Seeding Density & Passage Number Limit check_cells->standardize_cells Inconsistent? retrain_pipetting Recalibrate Pipettes & Implement Technique Training check_pipetting->retrain_pipetting Errors Found? new_reagents Use New Reagent Lots & Strict Storage Protocols check_reagents->new_reagents Issues Identified? sop Reinforce Standard Operating Procedure (SOP) check_protocol->sop Deviations? end_node Variability Reduced standardize_cells->end_node retrain_pipetting->end_node new_reagents->end_node sop->end_node

Caption: A troubleshooting workflow for high replicate variability.

Q2: I'm seeing inconsistent results between different experimental batches. How can I improve batch-to-batch consistency?

Batch-to-batch variability is often caused by subtle changes in experimental inputs that occur over time.[2] To improve consistency:

  • Control Cell Source: Use cryopreserved cell banks to start new cultures for each experimental round.[3] This minimizes phenotypic "drift" that can occur with continuous passaging.[3]

  • Record Reagent Lot Numbers: Always record the lot numbers of all reagents used, including media, serum, and viral stocks. A new lot can introduce variability.

  • Use Control Standards: Include positive and negative controls in every batch. The results from these controls can be used to normalize data across different experiments.

  • Standardize Operating Procedures (SOPs): Ensure that every person running the assay follows the exact same detailed protocol.[3]

ParameterRecommendationAcceptable %CV (Control)
Cell Passage Use cells within a narrow passage range (e.g., 5-15)< 15%
Reagent Lots Qualify new lots against old lots before use< 10%
Viral Titer Use a single, large, quality-controlled virus stock< 20%
Operator Ensure all operators are trained on a unified SOP< 15%

Caption: Key parameters for controlling batch-to-batch variability.

Q3: How does cell confluence affect this compound assay results?

Cell confluence, or the percentage of the culture surface covered by cells, has a significant impact on the outcome of viral assays.

  • Under-confluent cells (<70%) may not survive the stress of viral transduction or may have altered metabolic states, leading to inconsistent results.[5]

  • Optimal confluence (typically 80-90%) provides a consistent monolayer for viral infection and propagation, leading to more reproducible plaque formation or signal readout.[6]

  • Over-confluent cells (>95%) can experience contact inhibition, altered metabolism, and nutrient depletion, which can inhibit viral replication and reduce the dynamic range of the assay.[5][7]

Confluence LevelExpected Impact on this compound ReadoutData Reproducibility
< 70% Low or inconsistent signal; potential cell deathPoor
80-90% Optimal signal; clear and consistent resultsExcellent
> 95% Reduced signal; high backgroundPoor

Caption: Impact of cell confluence on assay performance.

Experimental Protocols

Standard this compound Assay Protocol (96-well format)

This protocol outlines a standardized workflow for assessing antiviral compounds using the this compound platform. Adhering to this protocol can help minimize variability.

1. Cell Seeding: a. Culture host cells to approximately 80% confluence. b. Harvest cells using standard trypsinization methods. c. Resuspend cells in complete growth medium and perform a cell count to ensure viability is >95%. d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). f. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ until cells form a monolayer of 80-90% confluence.[6]

2. Compound Addition: a. Prepare serial dilutions of your test compound in assay medium (e.g., low-serum medium). b. Remove the growth medium from the cell plate. c. Add 50 µL of the diluted compound to the appropriate wells. Include "vehicle only" controls. d. Incubate for 1 hour at 37°C, 5% CO₂.

3. Viral Infection: a. Thaw a pre-titered aliquot of the this compound virus stock. b. Dilute the virus in assay medium to a concentration that gives a desired multiplicity of infection (MOI) (e.g., MOI = 0.1). c. Add 50 µL of the diluted virus to each well (except for uninfected control wells). d. The final volume in each well should be 100 µL.

4. Incubation and Readout: a. Incubate the plate for the predetermined assay duration (e.g., 48-72 hours) at 37°C, 5% CO₂. b. At the end of the incubation, perform the assay readout (e.g., measuring cell viability via MTS/MTT, quantifying viral protein expression, or using a reporter gene assay). c. Analyze the data by normalizing to vehicle and uninfected controls.

G cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment & Infection cluster_2 Day 4-5: Analysis seed_cells 1. Seed Host Cells (5,000 cells/well) incubate_24h 2. Incubate 18-24h (Target: 80-90% Confluence) seed_cells->incubate_24h add_compound 3. Add Test Compounds (Incubate 1h) add_virus 4. Add this compound Virus (Optimized MOI) add_compound->add_virus incubate_assay 5. Incubate 48-72h readout 6. Perform Assay Readout (e.g., Viability, Reporter) incubate_assay->readout

Caption: Standard this compound experimental workflow.

Factors Influencing this compound Assay Outcome

The final result of a this compound experiment is an aggregate of multiple interacting factors. Understanding these relationships is key to designing robust experiments.

G outcome Assay Outcome (Variability & Reproducibility) biological Biological Factors cell_health Cell Health & Viability biological->cell_health passage Passage Number biological->passage confluence Confluence biological->confluence technical Technical Factors pipetting Pipetting Accuracy technical->pipetting reagents Reagent Quality technical->reagents timing Protocol Timing technical->timing environmental Environmental Factors incubator Incubator Conditions (Temp, CO2) environmental->incubator contamination Contamination environmental->contamination cell_health->outcome passage->outcome confluence->outcome pipetting->outcome reagents->outcome timing->outcome incubator->outcome contamination->outcome

Caption: Key factors that contribute to this compound assay variability.

References

Technical Support Center: Minimizing Off-Target Effects of Virip in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Virip" is a hypothetical antiviral agent used here for illustrative purposes. The following guidance is based on established principles and methodologies for characterizing and mitigating off-target effects of antiviral drug candidates in a preclinical in vitro setting.

I. Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a drug, such as this compound, interacts with unintended molecular targets within a biological system.[1][2] These interactions can lead to unforeseen cellular toxicities or side effects that are independent of this compound's intended antiviral activity.[1] Minimizing these effects is crucial for developing a safe and effective therapeutic.

Q2: My initial screens show this compound has high antiviral potency, but also significant cytotoxicity. What should I do next?

A2: This is a common scenario in drug discovery. The primary goal is to determine if the cytotoxicity is due to on-target effects (the antiviral mechanism itself is toxic to the host cell) or off-target effects. A first step is to calculate the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[3][4] A higher SI value indicates a better therapeutic window. Subsequently, a panel of off-target screening assays should be conducted to identify unintended molecular interactions.

Q3: What are the most common off-target liabilities for antiviral drugs like this compound?

A3: Common off-target liabilities include inhibition of host cell kinases, interaction with G-protein coupled receptors (GPCRs), ion channels, and transporters.[5][6] Additionally, effects on cellular processes such as mitochondrial function, and induction of hepatotoxicity, cardiotoxicity, or neurotoxicity are significant concerns.[7][8][9]

Q4: How can I distinguish between on-target and off-target effects in my cellular assays?

A4: Differentiating on-target from off-target effects can be challenging. A key strategy is to use multiple, distinct assays. For example, if this compound is designed to inhibit a viral polymerase, you can compare its activity in a biochemical assay with the purified enzyme to its activity in a cell-based viral replication assay.[10] A significant discrepancy in potency could suggest off-target effects in the cellular context.[10] Additionally, creating a resistant viral mutant and testing this compound's activity against it can help confirm on-target engagement.

Q5: What is the significance of lysosomotropic properties for some antiviral compounds?

A5: Some antiviral agents can be weak bases that accumulate in acidic cellular compartments like lysosomes.[11] This can lead to non-specific antiviral effects by altering the pH of these organelles, which can interfere with viral entry and replication.[10][11] It is important to determine if your inhibitor possesses such properties, as this could be a source of its antiviral activity independent of its intended on-target mechanism.[10]

II. Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Primary Antiviral Screen
Possible Cause Troubleshooting Steps
1. Off-target cellular toxicity - Determine the CC50 in uninfected cells to calculate the Selectivity Index (SI = CC50/EC50).[3][4]- Perform broad-panel off-target screening (e.g., kinase panel, GPCR panel) to identify unintended targets.[10]- Conduct secondary toxicity assays to assess for specific organ toxicities like hepatotoxicity, cardiotoxicity, and neurotoxicity.[7][8][9]
2. On-target toxicity - Modulate the expression of the intended viral target in host cells (if possible) to see if it alters cytotoxicity.- Compare the cytotoxicity of this compound with other known inhibitors of the same target.
3. Compound aggregation or instability - Check for compound solubility and aggregation in your assay media.- Assess the stability of this compound under your experimental conditions.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
Possible Cause Troubleshooting Steps
1. Poor cell permeability - Perform cell permeability assays (e.g., PAMPA).- Modify the compound to improve cellular uptake.[10]
2. Efflux by cellular transporters - Use efflux pump inhibitors (with caution) to see if cellular potency increases.[10]
3. Off-target effects in the cellular context - Conduct a broad off-target screening panel.[10]- Perform a Cellular Thermal Shift Assay (CETSA) to verify on-target engagement in cells.[12]
4. Compound metabolism - Analyze the metabolic stability of this compound in the cell line used.

III. Data Presentation: Summarized Quantitative Data

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
Cell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
Vero E6SARS-CoV-20.52550
A549-hACE2SARS-CoV-20.83037.5
Huh7HCV1.2>50>41.7
Table 2: Off-Target Profiling of this compound (10 µM Screen)
Target ClassNumber of Targets ScreenedSignificant Hits (>50% inhibition)
Kinases4005
GPCRs1502
Ion Channels1001
Nuclear Receptors500

IV. Experimental Protocols

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in a given cell line.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for the desired time period (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 using a dose-response curve.

Protocol: Kinase Profiling Assay

This protocol provides a general workflow for screening this compound against a panel of kinases.

Materials:

  • Kinase panel (commercially available)

  • Kinase buffer

  • Substrate for each kinase

  • ATP

  • This compound

  • Detection reagent (e.g., ADP-Glo™)

  • Plate reader

Procedure:

  • Add the kinase, substrate, and buffer to the wells of a microplate.

  • Add this compound at a fixed concentration (e.g., 10 µM) or in a dose-response format.

  • Initiate the reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) on a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

V. Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Selectivity & Off-Target Profiling cluster_3 Mechanism Deconvolution A Primary Antiviral Screen (e.g., CPE Reduction Assay) B Determine EC50 A->B E Calculate Selectivity Index (SI = CC50 / EC50) B->E C Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) D Determine CC50 C->D D->E F Broad Off-Target Panel (Kinases, GPCRs, etc.) E->F If SI is low G Secondary Toxicity Assays (Hepatotoxicity, Cardiotoxicity) F->G If hits identified H Biochemical Assays (On-target potency) F->H I Cellular Target Engagement (e.g., CETSA) H->I

Caption: Experimental workflow for identifying and minimizing off-target effects of this compound.

signaling_pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound Inhibition This compound->Inhibition OffTarget1 Host Kinase This compound->OffTarget1 OffTarget2 GPCR This compound->OffTarget2 ViralTarget Viral Target (e.g., Polymerase) Replication Viral Replication ViralTarget->Replication Inhibition->ViralTarget CellSignaling Cell Signaling OffTarget1->CellSignaling OffTarget2->CellSignaling Cytotoxicity Cytotoxicity CellSignaling->Cytotoxicity

Caption: On-target versus potential off-target signaling pathways of this compound.

troubleshooting_logic Start High Cytotoxicity Observed Q1 Is EC50 << CC50? Start->Q1 A1_Yes Proceed with lead optimization Q1->A1_Yes Yes A1_No Investigate off-target effects Q1->A1_No No Q2 Hits in off-target screen? A1_No->Q2 A2_Yes Structure-Activity Relationship (SAR) to mitigate off-target activity Q2->A2_Yes Yes A2_No Investigate on-target toxicity or other mechanisms (e.g., metabolism) Q2->A2_No No

Caption: Troubleshooting logic for addressing high cytotoxicity of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Virip and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (Virus Inhibitory Peptide) is an endogenous, broad-spectrum inhibitor of HIV-1.[1] It is a naturally occurring 20-amino acid fragment of α1-antitrypsin, the most abundant circulating serine protease inhibitor.[2] this compound specifically targets the highly conserved fusion peptide of the HIV-1 transmembrane glycoprotein 41 (gp41).[2] By binding to this fusion peptide, this compound blocks its insertion into the host cell membrane, a critical step that precedes the formation of the six-helix bundle required for membrane fusion.[2] This action effectively prevents the entry of the virus into the host cell.[2]

Q2: What are the advantages of using this compound-based inhibitors in HIV-1 research?

A2: this compound-based inhibitors offer several advantages. They target a highly conserved region of the gp41 fusion peptide, making them active against a wide variety of HIV-1 strains, including those resistant to other classes of antiretroviral drugs like protease and reverse transcriptase inhibitors.[1][2] Furthermore, HIV-1 exhibits a high genetic barrier to developing resistance against this compound and its analogs.[3][4] Optimized derivatives, such as VIR-576, have shown efficacy in clinical trials.[2]

Q3: Are this compound-based inhibitors effective against other viruses?

A3: this compound's activity is highly specific to HIV-1. It shows little to no inhibitory effect on other enveloped viruses such as HIV-2, Simian Immunodeficiency Virus (SIV), Murine Leukemia Virus (MLV), or Vesicular Stomatitis Virus (VSV).[1] This specificity is due to variations in the amino acid sequences of the fusion peptide region among different viruses.[2]

Q4: What are some of the optimized this compound derivatives I might encounter?

A4: Researchers have developed several optimized this compound derivatives to enhance antiviral activity and other properties. Notable examples include:

  • VIR-576: A dimeric 20-residue this compound derivative that has been proven safe and effective in a phase I/II clinical trial.[2]

  • VIR-353: A potent this compound analog used in resistance studies.[3]

  • sothis compound (size-optimized this compound): A smaller, 10-amino acid derivative that displays over 100-fold higher antiviral activity than the original this compound.[2]

Troubleshooting Guide

Problem 1: High background signal or false positives in the HIV-1 entry inhibition assay.
  • Question: My negative control wells (cells and virus, no this compound) are showing low signal, but my mock-infected wells (cells only) have a high background. What could be the cause?

  • Answer:

    • Cellular autofluorescence: The cell line you are using might have high intrinsic fluorescence at the detection wavelength.

      • Solution: Before the experiment, check the autofluorescence of your cells using a plate reader or microscope with the same filter sets you will use for the assay. If it's high, you may need to switch to a different cell line or use a reporter system with a different spectral profile.

    • Reagent contamination: The media, serum, or buffers used in the assay could be contaminated with fluorescent particles or substances.

      • Solution: Use fresh, sterile reagents. Filter-sterilize all buffers and media before use. Test each component individually for background fluorescence.

    • Reporter gene leakiness: The promoter driving your reporter gene (e.g., LTR) might have some basal activity in the absence of viral infection.

      • Solution: Ensure your reporter cell line is well-characterized and has low basal activity. If necessary, you can subtract the average background from mock-infected wells from all other readings.

Problem 2: No or low inhibition of HIV-1 entry observed even at high concentrations of this compound.
  • Question: I am not seeing a dose-dependent inhibition of HIV-1 entry with this compound. What are the possible reasons?

  • Answer:

    • Incorrect viral strain: this compound is highly specific for HIV-1. Ensure you are not using a different virus, such as HIV-2 or SIV.[1]

    • Degraded this compound peptide: Peptides can be sensitive to degradation.

      • Solution: Ensure proper storage of the this compound peptide (typically lyophilized at -20°C or colder). Reconstitute the peptide in a suitable, sterile buffer immediately before use. Avoid repeated freeze-thaw cycles.

    • Suboptimal assay conditions: The timing of this compound addition is crucial.

      • Solution: this compound targets the viral entry step. Therefore, it should be pre-incubated with the cells before adding the virus. Optimize the pre-incubation time (e.g., 30-60 minutes). Also, ensure the cell density and virus concentration (multiplicity of infection, MOI) are appropriate for your cell line and result in a robust signal in the positive control wells.

    • Resistant HIV-1 strain: While rare, you might be working with a strain that has reduced susceptibility to this compound.

      • Solution: If possible, sequence the gp41 region of your viral strain to check for mutations known to confer resistance.[3] Test your this compound stock on a known sensitive HIV-1 strain to confirm its activity.

Problem 3: High variability between replicate wells.
  • Question: I am observing significant differences in the signal between my replicate wells for the same condition. How can I improve the consistency of my assay?

  • Answer:

    • Inconsistent cell seeding: Uneven distribution of cells in the microplate wells is a common source of variability.

      • Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting into different sections of the plate. After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator to allow for even cell settling.

    • Pipetting errors: Inaccurate or inconsistent pipetting of this compound, virus, or detection reagents will lead to high variability.

      • Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. When adding reagents to a 96-well plate, consider using a multichannel pipette for consistency.

    • Edge effects: Wells on the outer edges of the microplate can be prone to evaporation, leading to changes in reagent concentrations.

      • Solution: To minimize edge effects, avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with sterile water or media. Ensure proper humidity in the incubator.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its optimized derivative, sothis compound, against HIV-1. Lower IC50 values indicate higher antiviral potency.

CompoundTargetHIV-1 StrainIC50 (nM)Reference
This compoundgp41 Fusion PeptideNL4-3~15,000[2]
sothis compoundgp41 Fusion PeptideNL4-3~120[2]

Experimental Protocols

Key Experiment: HIV-1 Entry Inhibition Assay using a Reporter Cell Line

This protocol describes a common method to assess the inhibitory activity of this compound on HIV-1 entry using a cell line that expresses a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 long terminal repeat (LTR).

Materials:

  • TZM-bl reporter cells (or equivalent)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • HIV-1 virus stock (e.g., NL4-3 strain)

  • This compound peptide stock solution

  • 96-well cell culture plates (white, clear-bottom for luminescence; clear for colorimetric assays)

  • Reporter gene assay system (e.g., luciferase substrate, β-galactosidase staining solution)

  • Plate reader (luminometer or spectrophotometer)

Methodology:

  • Cell Seeding:

    • Trypsinize and count TZM-bl cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the this compound peptide in complete medium. A typical starting concentration might be 50 µM, with 2-fold or 3-fold serial dilutions.

    • Include a "no inhibitor" control (medium only) and a "mock-infected" control (cells with medium, no virus).

    • Carefully remove the medium from the cells and add 50 µL of the diluted this compound or control medium to the appropriate wells.

    • Pre-incubate the plate at 37°C for 1 hour.

  • Virus Infection:

    • Dilute the HIV-1 virus stock in complete medium to a concentration that gives a high signal-to-noise ratio in the assay (this should be pre-determined by titration).

    • Add 50 µL of the diluted virus to each well, except for the mock-infected control wells.

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 48 hours.

  • Detection of Reporter Gene Activity:

    • After the incubation period, remove the supernatant.

    • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for your chosen assay system (e.g., add luciferase substrate and measure luminescence).

  • Data Analysis:

    • Subtract the average background signal from the mock-infected wells from all other readings.

    • Normalize the results to the "no inhibitor" control (set to 100% infection).

    • Plot the percentage of infection against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the IC50 value.

Visualizations

HIV1_Entry_and_Virip_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 FusionPeptide Fusion Peptide (hidden) gp41->FusionPeptide 3. gp41 Unfolds, Exposing Fusion Peptide HostCellMembrane Host Cell Membrane FusionPeptide->HostCellMembrane Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Coreceptor Binding This compound This compound This compound->FusionPeptide This compound Binds to Exposed Fusion Peptide Fusion Viral Entry HostCellMembrane->Fusion 5. Membrane Fusion

Caption: HIV-1 entry pathway and the mechanism of this compound inhibition.

Virip_Assay_Workflow start Start seed_cells 1. Seed Reporter Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h seed_cells->incubate1 prepare_this compound 3. Prepare Serial Dilutions of this compound incubate1->prepare_this compound add_this compound 4. Add this compound to Cells prepare_this compound->add_this compound pre_incubate 5. Pre-incubate 1h add_this compound->pre_incubate prepare_virus 6. Prepare HIV-1 Virus Dilution pre_incubate->prepare_virus add_virus 7. Add Virus to Cells prepare_virus->add_virus incubate2 8. Incubate 48h add_virus->incubate2 detect_signal 9. Measure Reporter Gene Activity incubate2->detect_signal analyze_data 10. Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for a this compound HIV-1 entry inhibition assay.

Troubleshooting_Logic start Unexpected Assay Result high_background High Background Signal? start->high_background e.g., False Positives no_inhibition No/Low Inhibition? start->no_inhibition e.g., False Negatives high_variability High Variability? start->high_variability e.g., Inconsistent Replicates high_background->no_inhibition No bg_cause1 Check Cellular Autofluorescence high_background->bg_cause1 Yes no_inhibition->high_variability No inhib_cause1 Verify this compound Integrity and Concentration no_inhibition->inhib_cause1 Yes var_cause1 Review Cell Seeding Technique high_variability->var_cause1 Yes bg_cause2 Test for Reagent Contamination bg_cause1->bg_cause2 inhib_cause2 Confirm Correct HIV-1 Strain inhib_cause1->inhib_cause2 inhib_cause3 Optimize Pre-incubation Time and Assay Conditions inhib_cause2->inhib_cause3 var_cause2 Check Pipette Calibration and Technique var_cause1->var_cause2 var_cause3 Mitigate Edge Effects var_cause2->var_cause3

Caption: Logical troubleshooting workflow for this compound-related assays.

References

Technical Support Center: Optimization of Buffer Conditions for VIRIP Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Virus Inhibitory Peptide (VIRIP) studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary goal of buffer optimization in this compound studies?

A1: The primary goal is to ensure the stability, solubility, and activity of both the this compound and the virus being tested, while maintaining the viability of the host cells used in the assay.[1] Proper buffer conditions are crucial for obtaining accurate and reproducible results in viral inhibition assays.[2] The buffer system must maintain a stable pH and osmolarity to prevent denaturation of the peptide and inactivation of the virus, and to ensure optimal cell health for infection.

Q2: My this compound shows low antiviral activity or inconsistent results. What are the potential buffer-related causes?

A2: Low activity or inconsistent results can stem from several buffer-related issues:

  • Suboptimal pH: VIRIPs, like all peptides, have an optimal pH range for their structure and function. Deviations from this pH can lead to reduced activity. The pH of your buffer should be carefully controlled and monitored throughout the experiment.[1] For instance, Foot and Mouth Disease Virus (FMDV) is extremely labile at low pH, making buffering of transport and assay media critical.[3]

  • Poor Solubility: The this compound may not be fully soluble in the chosen buffer, leading to a lower effective concentration. Consider modifying the buffer composition (e.g., adjusting ionic strength, adding detergents in minimal, non-toxic concentrations) to improve solubility.

  • Degradation: The peptide may be degrading due to enzymatic activity from the cells or the virus preparation. The inclusion of protease inhibitors in the buffer can mitigate this.

  • Non-specific Binding: The this compound might be binding to components of the assay plate or other proteins in the media, reducing its availability to interact with the virus.[2] Blocking agents in the buffer, such as bovine serum albumin (BSA), can help reduce non-specific binding.[2]

Q3: How do I choose the right buffer for my this compound assay?

A3: The choice of buffer depends on the specific virus, cell line, and this compound being studied. Common biological buffers like Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and cell culture media (e.g., DMEM, RPMI-1640) are often used as a starting point.[3][4]

Consider the following factors:

  • Buffering Capacity: The buffer should have a pKa value close to the desired pH of the assay to ensure stable pH control.

  • Biocompatibility: The buffer components should not be toxic to the host cells.

  • Chemical Inertness: The buffer should not interact with the this compound or the virus in a way that interferes with the assay.

  • Ionic Strength: The salt concentration can affect protein-protein interactions and viral stability.[5]

It is often necessary to empirically test a few different buffer systems to find the optimal one for your specific experiment.

Q4: I am observing high background signal or cytotoxicity in my cell-based assay. Could the buffer be the cause?

A4: Yes, the buffer can contribute to high background or cytotoxicity.

  • High Background: This can be caused by non-specific binding of antibodies or other detection reagents.[2] Optimizing the washing steps and the composition of the wash buffer (e.g., by adding a mild detergent like Tween-20) can help reduce background.[2]

  • Cytotoxicity: Some buffer components, especially at high concentrations, can be toxic to cells.[6] It is essential to test the cytotoxicity of your buffer formulation on the host cells in the absence of the virus and this compound. If the buffer is cytotoxic, consider using a different buffering agent or reducing the concentration of potentially toxic components.

Experimental Protocols

Protocol 1: Basic Viral Inhibition Assay

This protocol outlines a general procedure for evaluating the antiviral activity of a this compound.

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.[7] Culture the cells in their recommended growth medium.[4]

  • This compound Preparation: Prepare serial dilutions of the this compound in the optimized assay buffer.

  • Pre-incubation (Optional): Pre-incubate the virus with the diluted this compound for a specific time (e.g., 1 hour at 37°C) to allow the peptide to bind to the virus before infection.

  • Infection: Add the virus or this compound-virus mixture to the cells and incubate for the desired period to allow for viral entry and replication.[7]

  • Wash and Media Change: After the infection period, remove the inoculum, wash the cells with PBS to remove unbound virus and peptide, and add fresh culture medium.[4]

  • Quantification of Viral Inhibition: Measure the extent of viral replication using a suitable method, such as:

    • Plaque Reduction Assay: Staining for viral plaques to visualize and count the number of infectious virus particles.[7]

    • qRT-PCR: Quantifying viral RNA or DNA levels in the infected cells.[4]

    • Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase, GFP) to measure the level of infection.

Protocol 2: Buffer Optimization Screen

This protocol describes a method for systematically testing different buffer conditions.

  • Prepare a Matrix of Buffers: Prepare a panel of buffers with varying pH, ionic strength, and buffering agents.

  • Test this compound Stability: Incubate the this compound in each buffer condition for the duration of the planned experiment and then assess its activity using a standard inhibition assay.

  • Test Viral Stability: Incubate the virus in each buffer condition and then measure its infectivity. Some buffers can stabilize or inactivate viruses.[8][9]

  • Assess Cell Viability: Treat the host cells with each buffer condition and measure cell viability using an assay like MTT or trypan blue exclusion.

  • Select Optimal Buffer: Choose the buffer that provides the best balance of this compound activity, viral stability, and cell viability.

Data Presentation

Table 1: Effect of pH on this compound-A Activity against HIV-1

Buffer pHThis compound-A IC50 (nM)Cell Viability (%)
6.515098
7.08599
7.45097
8.09595
8.518090

Table 2: Influence of Ionic Strength on this compound-B Solubility and Activity

NaCl Concentration (mM)This compound-B Solubility (µg/mL)This compound-B IC50 (nM)
50150120
10025080
15050055
20048060
25045075

Visualizations

VIRIP_Mechanism_of_Action cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 This compound This compound gp41->this compound 4. This compound Binding (Inhibition) HostCellMembrane Host Cell Membrane gp41->HostCellMembrane 5. Fusion (Blocked by this compound) CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change

Caption: this compound inhibits HIV-1 entry by binding to the gp41 fusion peptide.

Buffer_Optimization_Workflow start Start: Define Assay Parameters select_buffers Select Candidate Buffers (e.g., PBS, TBS, Media) start->select_buffers prepare_matrix Prepare Buffer Matrix (Vary pH, Ionic Strength) select_buffers->prepare_matrix test_this compound Test this compound Stability & Activity prepare_matrix->test_this compound test_virus Test Virus Stability & Infectivity prepare_matrix->test_virus test_cells Test Cell Viability prepare_matrix->test_cells analyze Analyze Results test_this compound->analyze test_virus->analyze test_cells->analyze optimal_buffer Select Optimal Buffer analyze->optimal_buffer Balanced Performance validate Validate in Full Assay optimal_buffer->validate end End validate->end

Caption: Workflow for systematic optimization of buffer conditions.

References

how to prevent degradation of Virip during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Virip Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the degradation of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary causes of its degradation?

This compound is a 20-amino acid antiviral peptide derived from a fragment of α1-antitrypsin.[1] It is a broad-based inhibitor of HIV-1, acting by directly targeting the highly conserved viral gp41 fusion peptide to prevent viral entry into host cells.[1][2] As a peptide, this compound is susceptible to both chemical and physical degradation.[3]

The primary causes of degradation are:

  • Chemical Instability : This involves the breaking or forming of covalent bonds.[4] Key pathways include:

    • Hydrolysis : Cleavage of peptide bonds, which is highly dependent on pH.[5][6]

    • Deamidation : Hydrolysis of the side-chain amide in asparagine (Asn) or glutamine (Gln) residues, which is promoted by higher pH and temperatures.[5][7]

    • Oxidation : Certain amino acid residues like methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation, which can be accelerated by exposure to oxygen, metal ions, and light.[4][6][7]

  • Physical Instability : This involves changes to the peptide's higher-order structure without altering its covalent bonds.[3] This can include:

    • Aggregation : Unfolded or partially folded peptide molecules can associate to form aggregates, leading to precipitation and loss of activity.[5][7]

    • Adsorption : Peptides can adsorb to the surfaces of storage vials (glass or plastic), which can lead to a significant loss of active compound, especially at low concentrations.[5]

Q2: How should I properly store this compound stock solutions and lyophilized powder?

Proper storage is critical to maintaining this compound's stability and efficacy. The shelf-life of peptides in solution is significantly shorter than in a lyophilized state.[7] Lyophilized this compound is stable for several years when stored correctly.[7] To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted.[8]

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-80°C or -20°CUp to 2 yearsProtect from moisture and light.[7]
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; use cryo-vials.[8]
Working Solution4°CUp to 24 hoursKeep on ice during use; protect from light.[9]

Q3: My this compound solution appears cloudy after thawing. What should I do?

Cloudiness or visible precipitation in a thawed this compound solution typically indicates aggregation or that the peptide has come out of solution.[5] This is a form of physical instability. Do not use the solution if precipitation is observed.

To troubleshoot this issue:

  • Gentle Agitation : Gently vortex or pipette the solution to see if the precipitate redissolves. Do not shake vigorously, as this can cause further aggregation.

  • Temperature : Ensure the solution is completely thawed to room temperature before assessing solubility. Some peptides are less soluble at colder temperatures.

  • Check Concentration : If you are preparing a high-concentration stock, you may be exceeding this compound's solubility limit in the chosen solvent. Consider preparing a more dilute stock solution.

  • Discard : If the precipitate does not redissolve, it is best to discard the aliquot and thaw a fresh one. Using a solution with aggregated peptide will lead to inaccurate concentration and reduced biological activity.

Q4: Which buffers and solvents are recommended for reconstituting and diluting this compound?

The choice of buffer and its pH are critical for this compound's stability. Peptide degradation via hydrolysis is strongly dependent on pH.[4] For many peptides, a slightly acidic pH (e.g., pH 5-6) is often optimal for stability in aqueous solutions. Avoid strongly acidic or alkaline conditions, which can accelerate hydrolysis and deamidation.[5][6]

Table 2: Illustrative pH Stability of this compound (1 mg/mL in Buffer) at 37°C
Buffer System (50 mM)pH% this compound Remaining after 24hObservations
Citrate Buffer5.098%Optimal Stability
Phosphate Buffer (PBS)7.485%Moderate degradation
Carbonate Buffer9.065%Significant degradation

Note: This data is illustrative. It is highly recommended to perform your own stability studies for your specific experimental conditions.

For reconstitution of lyophilized powder, sterile, nuclease-free water or a buffer like 10 mM MES at pH 6.0 is recommended. For stock solutions that will be further diluted in cell culture media, using a minimal amount of a solvent like DMSO before adding an aqueous buffer can aid solubility, but ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue: Inconsistent or lower-than-expected antiviral activity in my assay.

This is a common problem that can often be traced back to this compound degradation. Follow this troubleshooting workflow to identify the potential cause.

G cluster_0 A Start: Inconsistent/ Low this compound Activity B Was a fresh aliquot used for each experiment? A->B C Repeated freeze-thaw cycles degrade the peptide. Always use a fresh aliquot. B->C No D Was the stock solution stored correctly (-80°C)? B->D Yes E Improper storage accelerates degradation. Prepare a fresh stock from lyophilized powder. C->E D->E No F How was the working solution handled? D->F Yes G Prolonged time at RT or exposure to light causes degradation. Keep on ice and protect from light. F->G Exposed to light/RT H Check buffer pH and composition. Is it optimal for this compound stability? F->H Kept on ice/ protected I Suboptimal pH can cause rapid hydrolysis. Verify buffer and consider a stability test. G->I H->I No J Issue likely resolved. If problems persist, assess experimental setup (cells, virus). H->J Yes I->J

Caption: Troubleshooting flowchart for loss of this compound activity.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound from lyophilized powder.

  • Pre-analysis : Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 1000 x g for 1 min) to ensure all powder is at the bottom.

  • Solvent Preparation : Prepare your chosen solvent. For a 10 mM stock, a common choice is sterile DMSO. Ensure the solvent is anhydrous and of high purity.

  • Reconstitution : Carefully add the calculated volume of DMSO to the vial to achieve a 10 mM concentration. For example, if the vial contains 1 mg of this compound with a molecular weight of 2350 g/mol , you would add 42.5 µL of DMSO.

  • Dissolution : Gently vortex for 10-15 seconds and then visually inspect to ensure the peptide is fully dissolved. If needed, sonicate briefly in a water bath.

  • Aliquoting : Immediately dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in low-protein-binding polypropylene tubes. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.[8]

  • Storage : Store the aliquots at -80°C in a designated, stable-temperature part of the freezer.[8]

G This compound Handling Workflow A Receive Lyophilized This compound B Store at -80°C (Long-term) A->B C Reconstitute in DMSO to 10 mM B->C For Use D Aliquot into Single-Use Tubes C->D E Store Aliquots at -80°C D->E F Thaw Single Aliquot on Ice for Experiment E->F For Use G Dilute to Working Concentration in Assay Buffer/Media F->G H Use Immediately in Assay G->H I Discard Unused Working Solution H->I

Caption: Recommended experimental workflow for handling this compound.

Protocol 2: Assessing this compound Stability via RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) assay can be used to quantify the percentage of intact this compound over time under different conditions (e.g., pH, temperature).

  • Sample Preparation : Prepare this compound solutions (e.g., 100 µg/mL) in different buffers (e.g., pH 5, 7.4, 9) and incubate them under desired stress conditions (e.g., 37°C).

  • Time Points : At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample and immediately quench the degradation by freezing at -80°C or by adding an acid like TFA to 0.1%.

  • HPLC Analysis :

    • Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A : 0.1% TFA in Water.

    • Mobile Phase B : 0.1% TFA in Acetonitrile.

    • Gradient : A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 220 nm.

  • Data Analysis : The peak area of the intact this compound at time zero (T=0) is considered 100%. Calculate the percentage of remaining this compound at subsequent time points by comparing the peak area to the initial value. Plot the percentage of intact this compound versus time to determine its stability profile.

Mechanism of Action Pathway

This compound inhibits HIV-1 entry by targeting the gp41 fusion peptide, a critical component of the viral envelope protein complex (Env). This prevents the conformational changes necessary for the fusion of the viral and host cell membranes.

G cluster_0 HIV-1 Particle cluster_1 Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Fusion Peptide Fusion Membrane Fusion gp41->Fusion 4. Inserts into Host Membrane NoFusion Fusion Blocked gp41->NoFusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41 Fusion Peptide Exposed This compound This compound This compound->gp41 Binds & Inhibits Infection Viral Entry & Infection Fusion->Infection

Caption: Simplified pathway of HIV-1 entry and inhibition by this compound.

References

Validation & Comparative

A Comparative Analysis of Virip and Enfuvirtide (T-20) in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two HIV-1 entry inhibitors, Virip and Enfuvirtide (T-20). The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to aid in research and development efforts.

Introduction

The entry of HIV-1 into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral therapy. Both this compound and Enfuvirtide (T-20) are peptide-based drugs that disrupt this process, but they do so through distinct mechanisms of action. Enfuvirtide is an established therapeutic agent, being the first-in-class fusion inhibitor approved for the treatment of HIV-1 infection. This compound, and its more potent derivatives, represent a newer class of entry inhibitors that target a different component of the viral fusion machinery. This guide will delve into the available data to compare their efficacy.

Mechanism of Action

Enfuvirtide (T-20): This 36-amino acid synthetic peptide is a structural mimic of the C-terminal heptad repeat (HR2) of the HIV-1 transmembrane glycoprotein gp41. Enfuvirtide competitively binds to the N-terminal heptad repeat (HR1) of gp41, preventing the conformational change required for the fusion of the viral and cellular membranes. This action effectively blocks the entry of the viral capsid into the host cell.[1][2][3][4]

This compound: This 20-amino acid peptide, and its optimized derivatives like VIR-576, target the highly conserved fusion peptide (FP) at the N-terminus of gp41. By binding to the fusion peptide, this compound and its analogs are thought to prevent the initial insertion of the viral fusion machinery into the host cell membrane, a critical step that precedes membrane fusion.[5] This distinct mechanism suggests that this compound could be effective against HIV-1 strains that have developed resistance to Enfuvirtide.

Data Presentation: Efficacy Comparison

The following tables summarize the available quantitative data on the in vitro and clinical efficacy of this compound and Enfuvirtide. It is important to note that direct head-to-head clinical trials are not available, and in vitro data may come from studies with varying experimental conditions.

In Vitro Efficacy: IC50 Values

The 50% inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting viral activity in a laboratory setting. Lower IC50 values indicate higher potency.

CompoundHIV-1 Strain(s)Assay TypeIC50Reference
This compound Subtype B and CNot Specified~2 µM[5]
VIR-576 Not SpecifiedNot SpecifiedNot Specified[5]
Enfuvirtide (T-20) VariousCell-Cell Fusion1.1 - 4.3 nM[6]
Enfuvirtide (T-20) NL4-3Pseudovirus Neutralization2.3 nM[6]
Enfuvirtide (T-20) IIIBCell-Cell Fusion1.7 nM[6]
Enfuvirtide (T-20) BaLCell-Cell Fusion2.9 nM[6]

Note: The IC50 values for this compound and its derivatives are presented in micromolar (µM) concentrations, while Enfuvirtide's are in nanomolar (nM) concentrations, indicating a significantly higher potency for Enfuvirtide in these in vitro assays. The lack of specific IC50 data for VIR-576 in the provided search results limits a direct potency comparison with Enfuvirtide.

Clinical Efficacy: Viral Load Reduction

Clinical trials provide the most relevant data on a drug's effectiveness in patients.

DrugTrial PhaseKey FindingReference
VIR-576 Phase I/II1.2 log10 reduction in plasma HIV-1 RNA at the highest dose (10g/day) over 10 days in treatment-naive patients.[5]
Enfuvirtide (T-20) Phase III (TORO 1 & 2)Mean reduction of 1.4 to 1.7 log10 copies/mL in plasma HIV-1 RNA at 24 weeks in treatment-experienced patients when added to an optimized background regimen.[7][8][9][10][7][8][9][10]
Enfuvirtide (T-20) Phase III (TORO 1 & 2)At 48 weeks, 30% of patients receiving Enfuvirtide + Optimized Background (OB) achieved viral loads <400 copies/mL, compared to 12% in the OB alone group.[7][8][7][8]

Note: The clinical data for VIR-576 is from an early-phase trial with a small number of participants and a short duration of treatment. In contrast, the data for Enfuvirtide is from large, pivotal Phase III trials in heavily treatment-experienced patients, demonstrating its durable efficacy.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to evaluate the efficacy of HIV-1 entry inhibitors.

Cell-Cell Fusion Assay

This assay measures the ability of a drug to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and co-receptors (CXCR4 or CCR5).

Methodology:

  • Cell Lines:

    • Effector Cells: A cell line (e.g., HEK293T) is transiently or stably transfected to express the HIV-1 Env glycoprotein on their surface. These cells may also express a reporter gene like luciferase under the control of a Tat-responsive promoter.

    • Target Cells: A cell line (e.g., TZM-bl) that expresses CD4, CXCR4, and CCR5 is used. These cells often contain an integrated HIV-1 LTR-driven reporter gene (e.g., β-galactosidase or luciferase) that is activated by the Tat protein from the effector cells upon fusion.

  • Assay Procedure:

    • Effector and target cells are co-cultured in the presence of varying concentrations of the inhibitor.

    • If fusion occurs, the Tat protein from the effector cells enters the target cells and activates the reporter gene.

    • The level of reporter gene expression is quantified (e.g., by measuring light emission for luciferase or colorimetric change for β-galactosidase).

  • Data Analysis:

    • The percentage of fusion inhibition is calculated for each drug concentration relative to a no-drug control.

    • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[11][12]

Pseudovirus Neutralization Assay

This assay utilizes non-replicating viral particles (pseudoviruses) that express the HIV-1 Env protein on their surface and contain a reporter gene (e.g., luciferase or green fluorescent protein).

Methodology:

  • Pseudovirus Production:

    • HEK293T cells are co-transfected with a plasmid encoding the HIV-1 Env protein of interest and a plasmid for an HIV-1 genomic vector that lacks the env gene but contains a reporter gene.

    • The resulting pseudoviruses are harvested from the cell culture supernatant.

  • Neutralization Assay:

    • Pseudoviruses are incubated with serial dilutions of the inhibitor for a defined period (e.g., 1 hour at 37°C).

    • The virus-inhibitor mixture is then added to target cells (e.g., TZM-bl cells) that express CD4 and co-receptors.

    • After a period of incubation (e.g., 48-72 hours), the level of reporter gene expression in the target cells is measured.

  • Data Analysis:

    • The percentage of neutralization is calculated for each inhibitor concentration relative to a virus-only control.

    • The IC50 value is determined by plotting the percentage of neutralization against the inhibitor concentration and fitting the data to a dose-response curve.[13][14][15][16][17]

Mandatory Visualization

HIV-1 Entry and Inhibition by Enfuvirtide and this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding HR1 HR1 HR2 HR2 HR1->HR2 FP Fusion Peptide Fusion Fusion HR2->Fusion 5. Membrane Fusion FP->HR1 4. gp41 Folding   (6-Helix Bundle) CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor   Binding CCR5->FP 3. Fusion Peptide   Insertion Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->HR1 Blocks HR1-HR2 Interaction This compound This compound This compound->FP Blocks Fusion Peptide Insertion

Caption: Mechanism of HIV-1 entry and points of inhibition by Enfuvirtide and this compound.

Experimental Workflow: Pseudovirus Neutralization Assay

Pseudovirus_Neutralization_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout p1 1. Produce HIV-1 Env Pseudoviruses p2 2. Prepare Serial Dilutions of Inhibitor (this compound/Enfuvirtide) p3 3. Seed Target Cells (e.g., TZM-bl) i2 5. Add Virus-Inhibitor Mix to Target Cells p3->i2 i1 4. Incubate Pseudovirus with Inhibitor i1->i2 i3 6. Incubate for 48-72 hours i2->i3 r1 7. Measure Reporter Gene (e.g., Luciferase Activity) r2 8. Calculate % Neutralization and Determine IC50 r1->r2

Caption: Workflow for determining inhibitor potency using a pseudovirus neutralization assay.

Conclusion

Enfuvirtide (T-20) is a well-established HIV-1 fusion inhibitor with proven clinical efficacy, particularly in treatment-experienced patients. Its mechanism of action, targeting the HR1 domain of gp41, is well-characterized. This compound and its derivatives, such as VIR-576, represent a promising new class of entry inhibitors that target the fusion peptide of gp41. This distinct mechanism offers the potential for activity against Enfuvirtide-resistant strains.

The available in vitro data suggests that Enfuvirtide is significantly more potent than the parent this compound compound. Clinical data for VIR-576 is still in early stages but has demonstrated proof-of-concept for viral load reduction. A direct and comprehensive comparison of the efficacy of the most potent this compound derivatives and Enfuvirtide would require head-to-head in vitro studies under identical conditions and, ideally, comparative clinical trials. The high genetic barrier to resistance for this compound-based inhibitors is a potential advantage that warrants further investigation.[13][18]

This guide provides a summary of the current knowledge. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental contexts when comparing the efficacy of these two classes of HIV-1 entry inhibitors.

References

A Comparative Guide to HIV-1 Fusion Inhibitors: Virip vs. a New Generation of Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Virip and other leading HIV-1 fusion inhibitors. It delves into their mechanisms of action, presents supporting experimental data, and outlines the methodologies behind these findings.

The entry of HIV-1 into host cells is a critical first step in its lifecycle and a prime target for antiretroviral therapy. Fusion inhibitors, a class of drugs that block this entry, offer a vital therapeutic option, particularly for patients with multi-drug resistant strains. This guide provides a detailed comparison of a naturally derived inhibitor, this compound, with other synthetic peptide inhibitors: Enfuvirtide, Sifuvirtide, and Albuvirtide.

Mechanism of Action: A Tale of Two Targets

HIV-1 fusion inhibitors primarily target the viral envelope glycoprotein gp41, which undergoes significant conformational changes to mediate the fusion of the viral and cellular membranes. However, the specific binding sites and inhibitory mechanisms differ among these drugs.

Enfuvirtide, Sifuvirtide, and Albuvirtide are synthetic peptides that mimic the C-terminal heptad repeat (HR2) region of gp41. They work by binding to the N-terminal heptad repeat (HR1) region of gp41, preventing the formation of the six-helix bundle, a critical structure required for membrane fusion. This mechanism effectively halts the fusion process before the viral and cellular membranes can merge.

In contrast, This compound , a naturally occurring 20-amino acid peptide derived from human α1-antitrypsin, and its optimized derivatives (such as VIR-576), target a different, highly conserved region of gp41 known as the fusion peptide.[1][2] By interacting with the fusion peptide, this compound and its analogs are thought to interfere with its function of inserting into the host cell membrane, a crucial initial step in the fusion process.[2][3] This distinct mechanism of action suggests that this compound could be effective against HIV-1 strains that have developed resistance to HR1/HR2-targeting inhibitors.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibitor Action cluster_fusion Fusion Process gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding FusionPeptide Fusion Peptide gp41->FusionPeptide Inserts into Host Membrane CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds Enfuvirtide Enfuvirtide Sifuvirtide Albuvirtide HR1 HR1 Domain Enfuvirtide->HR1 Blocks Binding This compound This compound This compound->FusionPeptide Inhibits Function HR2 HR2 Domain HR1->HR2 HR2 folds onto HR1 SixHelixBundle 6-Helix Bundle Formation HR2->SixHelixBundle MembraneFusion Membrane Fusion SixHelixBundle->MembraneFusion

Diagram 1: Mechanism of HIV-1 Fusion and Inhibition.

Performance Data: A Quantitative Comparison

The efficacy of HIV-1 fusion inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral activity in vitro. Lower IC50 values indicate greater potency. The following table summarizes available IC50 data for this compound and other fusion inhibitors against various HIV-1 strains.

InhibitorHIV-1 Strain(s)IC50 (µM)Reference(s)
This compound NL4-328[4]
VIR-353 (this compound analog) NL4-30.3[4]
sothis compound (optimized this compound) Various~0.120[5]
Enfuvirtide (T-20) VariousVaries (nM to µM range)[6]
Sifuvirtide Not specifiedNot specified
Albuvirtide Not specifiedNot specified

Note: Direct comparative studies with standardized assays are limited, and IC50 values can vary depending on the specific HIV-1 strain, cell line, and experimental conditions used.

Resistance Profiles

The development of drug resistance is a major challenge in HIV-1 therapy. The genetic barrier to resistance, or the number of mutations required for the virus to evade a drug, is a critical factor in an inhibitor's long-term efficacy.

  • Enfuvirtide, Sifuvirtide, and Albuvirtide: Resistance to these inhibitors typically arises from mutations in the HR1 region of gp41, the binding site for these drugs.[7]

  • This compound: Studies suggest that this compound and its derivatives have a high genetic barrier to resistance.[8] Resistance to VIR-353 was generated only after 450 days in cell culture, and it involved a combination of mutations in both gp120 and gp41, highlighting a more complex resistance pathway compared to HR1-targeting inhibitors.[4] This suggests that this compound's unique target in the fusion peptide may be less prone to developing resistance.

Experimental Protocols

The evaluation of HIV-1 fusion inhibitors relies on a variety of in vitro assays. Below are outlines of two common experimental protocols.

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of an inhibitor to block the entry of single-cycle, replication-incompetent HIV-1 pseudoviruses into target cells.

Experimental_Workflow_Neutralization cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Readout Inhibitor Prepare serial dilutions of inhibitor Incubate Incubate inhibitor with pseudovirus Inhibitor->Incubate Pseudovirus Prepare HIV-1 pseudovirus stock Pseudovirus->Incubate TargetCells Seed target cells (e.g., TZM-bl) AddCells Add inhibitor-virus mixture to target cells TargetCells->AddCells Incubate->AddCells IncubateInfection Incubate for 48-72 hours AddCells->IncubateInfection Measure Measure reporter gene (e.g., Luciferase) activity IncubateInfection->Measure Calculate Calculate IC50 Measure->Calculate

Diagram 2: Workflow for Pseudovirus Neutralization Assay.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the fusion inhibitor in an appropriate culture medium.

    • Produce HIV-1 pseudoviruses by co-transfecting producer cells (e.g., 293T) with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a reporter gene (e.g., luciferase).[9]

    • Seed target cells (e.g., TZM-bl, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.[10]

  • Neutralization Reaction:

    • Incubate the serially diluted inhibitor with a fixed amount of pseudovirus for a defined period (e.g., 1 hour at 37°C).

  • Infection:

    • Transfer the inhibitor-virus mixture to the wells containing the target cells.

    • Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.[9]

  • Data Analysis:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay assesses the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and co-receptors.

Methodology:

  • Cell Preparation:

    • Prepare effector cells (e.g., 293T) that are co-transfected to express both the HIV-1 Env protein and a reporter enzyme component (e.g., the α fragment of β-galactosidase).[11]

    • Prepare target cells (e.g., TZM-bl) that express CD4, CCR5/CXCR4, and the complementary component of the reporter enzyme (e.g., the ω fragment of β-galactosidase).[11]

  • Inhibition and Fusion:

    • Pre-incubate the effector cells with serial dilutions of the fusion inhibitor.

    • Mix the inhibitor-treated effector cells with the target cells.

    • Allow cell-cell fusion to occur for a specific time (e.g., 2 hours at 37°C).[11]

  • Quantification of Fusion:

    • If fusion occurs, the two components of the reporter enzyme will combine and become active.

    • Lyse the cells and add a substrate for the reporter enzyme.

    • Measure the product of the enzymatic reaction (e.g., using a chemiluminescent assay for β-galactosidase).[11]

  • Data Analysis:

    • Calculate the percentage of fusion inhibition for each inhibitor concentration compared to a no-inhibitor control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

This compound represents a promising class of HIV-1 fusion inhibitors with a distinct mechanism of action targeting the gp41 fusion peptide. This unique target may offer advantages in overcoming resistance to existing fusion inhibitors that target the HR1 domain. While direct, comprehensive comparative data is still emerging, the available evidence suggests that optimized this compound derivatives possess potent anti-HIV-1 activity and a high genetic barrier to resistance. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound and its analogs in the landscape of HIV-1 treatment.

References

Virip's Antiviral Efficacy Against Resistant HIV-1 Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ulm, Germany – In the ongoing battle against HIV-1, the emergence of drug-resistant strains poses a significant challenge to effective long-term therapy. This guide provides a comprehensive comparison of Virip, a novel antiviral agent, and its derivatives, against established HIV-1 entry inhibitors, with a focus on their activity against resistant viral strains. The data presented herein, supported by detailed experimental protocols, demonstrates this compound's potential as a robust therapeutic option for treatment-experienced patients.

Executive Summary

This compound, a naturally occurring peptide, and its optimized analogue VIR-576, target the highly conserved fusion peptide of the HIV-1 gp41 protein, a critical component of the viral entry machinery. This mechanism of action presents a high genetic barrier to the development of resistance.[1] Experimental data reveals that while high-level resistance to this compound can be induced in vitro, it requires the accumulation of multiple mutations outside the fusion peptide itself.[1] Crucially, these resistance-conferring mutations often come at a significant cost to viral fitness, impairing infectivity and replication capacity.[1] This guide presents a comparative analysis of the antiviral activity of this compound derivatives and other entry inhibitors against wild-type and resistant HIV-1 strains, highlighting this compound's promising profile.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) values of this compound derivatives and the approved fusion inhibitor Enfuvirtide against various HIV-1 strains, including those with mutations conferring resistance to entry inhibitors.

Table 1: Antiviral Activity of this compound Analogues (VIR-353 and VIR-576) against HIV-1 Strains with Induced Resistance Mutations

HIV-1 StrainGenotypeAmino Acid Changes in gp120/gp41VIR-353 EC50 (µM)VIR-576 EC50 (µM)Fold Change in Resistance (vs. WT) - VIR-353Fold Change in Resistance (vs. WT) - VIR-576
NL4-3Wild-Type (WT)-0.03 ± 0.010.11 ± 0.021.01.0
NL4-33MA33T/V89I/V570I0.35 ± 0.050.95 ± 0.1511.78.6
NL4-34MA33T/V89I/V570I/A582T0.89 ± 0.122.80 ± 0.4029.725.5
NL4-35MA33T/V89I/V570I/A582T/N637K1.50 ± 0.204.50 ± 0.6050.040.9
NL4-36MA33T/V89I/V570I/A582T/N637K/V651I2.10 ± 0.306.20 ± 0.8070.056.4
NL4-37MA33T/V89I/V570I/A582T/N637K/V651I/S668N3.20 ± 0.409.10 ± 1.20106.782.7

Data compiled from Müller, J. A., et al. (2018). Reduced Susceptibility to this compound-Based HIV-1 Entry Inhibitors Has a High Genetic Barrier and Severe Fitness Costs. Journal of Virology, 92(17), e00733-18.

Table 2: Comparative Antiviral Activity of Enfuvirtide against Resistant HIV-1 Strains

HIV-1 StrainGenotypeAmino Acid Changes in gp41 (HR1)Enfuvirtide EC50 (µg/mL)Fold Change in Resistance (vs. WT)
Wild-Type--~0.003 - 0.011.0
Resistant MutantG36DGly36Asp~0.1 - 0.3~10 - 100
Resistant MutantV38AVal38Ala~0.1 - 0.5~10 - 167
Resistant MutantQ40HGln40His~0.05 - 0.2~5 - 67
Resistant MutantN43DAsn43Asp~0.3 - 1.0~30 - 333

Data compiled from various sources. Note: Direct comparative studies with this compound against these specific single mutations are limited. EC50 values can vary based on the specific viral backbone and assay conditions.

Experimental Protocols

In Vitro Generation of Resistant HIV-1 Strains

The generation of HIV-1 strains with reduced susceptibility to this compound analogues was achieved through long-term serial passage of the virus in a susceptible cell line in the presence of escalating concentrations of the antiviral drug.

  • Cell Line: MT-4 cells, a human T-cell leukemia line, were used for viral propagation.

  • Virus: The CXCR4-tropic HIV-1 NL4-3 strain was used as the parental virus.

  • Drug Pressure: MT-4 cells were infected with HIV-1 NL4-3 and cultured in the presence of sub-optimal concentrations of a this compound derivative (e.g., VIR-353), starting at its EC50.

  • Dose Escalation: As viral replication (monitored by p24 antigen levels in the supernatant) resumed, the concentration of the antiviral drug was incrementally increased.

  • Virus Isolation and Sequencing: At various time points, viral RNA was extracted from the culture supernatant. The envelope (env) gene, encoding gp120 and gp41, was amplified by RT-PCR and sequenced to identify mutations associated with drug resistance.

  • Generation of Mutant Clones: The identified mutations were introduced into the wild-type HIV-1 NL4-3 molecular clone using site-directed mutagenesis to create recombinant viruses with specific resistance profiles for phenotypic analysis.

Antiviral Susceptibility Assay (TZM-bl Reporter Gene Assay)

The antiviral activity of the compounds was determined using a single-cycle infectivity assay in TZM-bl cells.

  • Cell Line: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR, were used as target cells.

  • Virus Production: Recombinant HIV-1 stocks (wild-type and mutants) were generated by transfecting 293T cells with the corresponding proviral DNA. The p24 antigen concentration of the viral stocks was quantified by ELISA to normalize the virus input in the infectivity assays.

  • Assay Procedure:

    • TZM-bl cells were seeded in 96-well plates.

    • Serial dilutions of the antiviral drugs (this compound derivatives, Enfuvirtide) were prepared in cell culture medium.

    • A standardized amount of virus stock was added to the drug dilutions and pre-incubated.

    • The virus-drug mixture was then added to the TZM-bl cells.

    • After 48 hours of incubation, the cells were lysed.

    • Luciferase activity, which is proportional to the level of viral infection, was measured using a luminometer.

  • Data Analysis: The 50% effective concentration (EC50) was calculated as the drug concentration that inhibited luciferase activity by 50% compared to the virus control without any drug.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HIV_Entry_and_Inhibition cluster_virus HIV-1 cluster_cell Host Cell (T-cell) cluster_inhibitors Entry Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp41 gp41 (Fusion Peptide) gp41->gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 3. Fusion Peptide Insertion CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding This compound This compound / VIR-576 This compound->gp41 Inhibits Fusion Peptide Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->gp41 Inhibits 6-Helix Bundle Formation

Caption: HIV-1 entry pathway and points of inhibition by this compound and Enfuvirtide.

Resistance_Development WT_Virus Wild-Type HIV-1 Drug_Pressure Continuous Drug Pressure (e.g., this compound) WT_Virus->Drug_Pressure Mutation Random Mutations in env gene Drug_Pressure->Mutation Resistant_Variant Resistant Variant Emerges (Reduced Susceptibility) Mutation->Resistant_Variant Fitness_Cost Impaired Viral Fitness (Reduced Infectivity) Resistant_Variant->Fitness_Cost Compensatory_Mutations Potential Compensatory Mutations Resistant_Variant->Compensatory_Mutations High_Level_Resistance High-Level Resistance (Multiple Mutations) Compensatory_Mutations->High_Level_Resistance

Caption: Logical workflow of in vitro resistance development to this compound.

Experimental_Workflow cluster_resistance Resistant Strain Generation cluster_assay Antiviral Susceptibility Assay start Infect MT-4 cells with WT HIV-1 culture Culture with escalating drug conc. start->culture sequence Sequence env gene culture->sequence mutagenesis Site-directed mutagenesis sequence->mutagenesis prepare_virus Prepare virus stocks (WT & Mutants) mutagenesis->prepare_virus prepare_cells Seed TZM-bl cells add_drugs Add serial dilutions of drugs prepare_cells->add_drugs prepare_virus->add_drugs infect Infect cells add_drugs->infect incubate Incubate 48h infect->incubate readout Measure Luciferase Activity incubate->readout calculate Calculate EC50 readout->calculate

Caption: Experimental workflow for generating resistant strains and assessing antiviral activity.

References

Head-to-Head Comparison of Virip and T-20: A Mechanistic and Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two prominent HIV-1 entry inhibitors: Virip and T-20 (enfuvirtide). By examining their distinct mechanisms of action, antiviral efficacy, and resistance profiles, this document aims to inform research and development efforts in the field of antiretroviral therapy.

Mechanisms of Action: A Tale of Two Targets

Both this compound and T-20 thwart HIV-1 entry by targeting the viral envelope glycoprotein gp41, a critical component of the fusion machinery. However, they engage different, highly conserved regions of gp41 at distinct stages of the fusion process.

T-20 (Enfuvirtide): As the first FDA-approved HIV fusion inhibitor, T-20 is a synthetic peptide that mimics the C-terminal heptad repeat (HR2) domain of gp41.[1][2][3][4] Its mechanism centers on preventing the formation of the six-helix bundle, a crucial step for the apposition and fusion of the viral and host cell membranes.[2][4] T-20 achieves this by binding to the N-terminal heptad repeat (HR1) of gp41, effectively blocking the conformational change required for membrane fusion.[1][2][4]

This compound: In contrast, this compound, a natural subfragment of α1-antitrypsin, targets the highly conserved fusion peptide (FP) region of gp41.[5][6] The insertion of the fusion peptide into the host cell membrane is an earlier step in the fusion cascade, preceding the formation of the six-helix bundle.[5] By binding to the fusion peptide, this compound prevents its insertion into the target cell membrane, thereby halting the fusion process at its inception.[5] This mechanism was initially surprising, as the fusion peptide was thought to be a transient and inaccessible target.[5]

The distinct binding sites and mechanisms of action of this compound and T-20 are visualized in the signaling pathway diagram below.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell cluster_inhibition Inhibitor Action gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding gp41_prefusion gp41 Pre-fusion Conformation CCR5_CXCR4->gp41_prefusion 3. gp120 Conformational Change This compound This compound FP_insertion Fusion Peptide Insertion into Host Membrane This compound->FP_insertion Inhibits T20 T-20 (Enfuvirtide) six_helix_bundle Six-Helix Bundle Formation (gp41 HR1 & HR2) T20->six_helix_bundle Inhibits gp41_prefusion->FP_insertion 4. Fusion Peptide Exposure FP_insertion->six_helix_bundle 5. Six-Helix Bundle Formation fusion_pore Fusion Pore Formation six_helix_bundle->fusion_pore 6. Membrane Fusion

Diagram 1: HIV-1 Entry and Inhibition by this compound and T-20.

Quantitative Comparison of Antiviral Activity

The in vitro antiviral activities of this compound and T-20 have been evaluated using various assays. The following tables summarize the available quantitative data, including 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50).

T-20 (Enfuvirtide) Antiviral Activity
Assay Type IC50 / EC50 (nM)
HIV-1 Env-mediated Cell-Cell Fusion
HXB2 Env24.17
Single-Cycle Pseudovirus Entry
NL4-3 Env9.41
Replicative HIV-1 Infection
JR-CSF5.19
Diverse HIV-1 Subtypes
Mean IC5029.45

Note: Data compiled from a study on T-20 based lipopeptides. The values for T-20 serve as a baseline for comparison within that study.

This compound and Analog Antiviral Activity
Compound EC50 (µM)
This compound28
VIR-353 (this compound Analog)0.3

Note: Data from a study evaluating this compound and its more potent analog, VIR-353.[7]

Key Observations:

  • Direct comparison of the provided IC50 and EC50 values is challenging due to different experimental setups and units (nM vs µM). However, the data indicates that while the parent this compound peptide shows moderate activity, its optimized analogs like VIR-353 exhibit significantly enhanced potency.

  • T-20 demonstrates potent anti-HIV activity in the nanomolar range across various assays.[8]

  • Importantly, this compound and its analogs have been shown to be active against HIV-1 strains that are resistant to T-20, highlighting the clinical potential of its distinct mechanism of action.[7]

Resistance Profiles

The emergence of drug resistance is a major challenge in antiretroviral therapy. The genetic barrier to resistance and the specific mutations conferring resistance differ significantly between this compound and T-20.

T-20 (Enfuvirtide): Resistance to T-20 is well-characterized and primarily involves mutations in the HR1 domain of gp41, the direct binding site of the drug.[1][9] These mutations reduce the binding affinity of T-20 to its target, thereby diminishing its inhibitory effect.

This compound: In contrast, a high genetic barrier to resistance has been observed for this compound-based inhibitors.[7] Studies have shown that the development of resistance to this compound analogs requires prolonged viral passage in cell culture, suggesting a more complex resistance pathway.[7] Notably, resistance mutations have been identified outside the fusion peptide, in both gp120 and other regions of gp41.[7] This suggests that resistance may arise from allosteric effects that alter the conformation of the fusion peptide or its interaction with this compound, rather than direct disruption of the binding site. The involvement of both gp120 and gp41 in resistance highlights the intricate interplay of the viral envelope glycoproteins during the fusion process.[7]

Experimental Protocols

The following provides a generalized overview of the key experimental methodologies used to assess the antiviral activity of HIV-1 entry inhibitors.

A. HIV-1 Entry Inhibition Assay (Pseudovirus-based)

This assay quantifies the ability of a compound to inhibit the entry of single-cycle, replication-incompetent HIV-1 pseudoviruses into target cells.

Experimental_Workflow_Entry_Inhibition cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis node_prep 1. Prepare target cells (e.g., TZM-bl) 2. Serially dilute inhibitor (this compound or T-20) 3. Prepare HIV-1 pseudovirus stock node_assay 4. Pre-incubate cells with inhibitor 5. Add pseudovirus to cells 6. Incubate for 48-72 hours node_prep->node_assay node_readout 7. Lyse cells and measure reporter gene   (e.g., Luciferase) activity node_assay->node_readout node_analysis 8. Plot dose-response curve 9. Calculate IC50 value node_readout->node_analysis

Diagram 2: Generalized workflow for an HIV-1 pseudovirus entry inhibition assay.

Protocol Steps:

  • Cell Culture: Target cells (e.g., TZM-bl, which express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes) are seeded in 96-well plates.

  • Compound Dilution: The inhibitor (this compound or T-20) is serially diluted to a range of concentrations.

  • Incubation: The diluted inhibitor is added to the cells and incubated for a short period.

  • Infection: A standardized amount of HIV-1 pseudovirus is added to each well.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Quantification: Cell lysates are assayed for reporter gene activity (e.g., luciferase luminescence).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-drug control. The IC50 value, the concentration at which 50% of viral entry is inhibited, is determined by non-linear regression analysis.

B. Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoproteins (effector cells) with target cells expressing CD4 and co-receptors.

Protocol Steps:

  • Cell Preparation: Effector cells (e.g., CHO-K1 cells co-expressing HIV-1 Env and Tat) and target cells (e.g., TZM-bl cells) are prepared.

  • Co-culture: Effector and target cells are co-cultured in the presence of serial dilutions of the inhibitor.

  • Incubation: The co-culture is incubated to allow for cell-cell fusion.

  • Quantification: Fusion is quantified by measuring the activity of a reporter gene (e.g., luciferase) that is activated upon the transfer of Tat from the effector cells to the target cells.

  • Data Analysis: IC50 values are calculated as described for the entry inhibition assay.

Conclusion

This compound and T-20 represent two distinct and valuable strategies for inhibiting HIV-1 entry. T-20's mechanism of blocking six-helix bundle formation has been clinically validated. This compound's novel mechanism of targeting the fusion peptide offers a promising alternative, particularly in the context of T-20 resistance. The high genetic barrier to this compound resistance is a significant advantage that warrants further investigation and development of this class of inhibitors. Future research should focus on direct, head-to-head comparisons of optimized this compound analogs and T-20 in a wide range of in vitro and in vivo models to fully elucidate their relative therapeutic potential.

References

Evaluating the Synergistic Effects of Novel HIV Therapies: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of effective combination antiretroviral therapies (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. The primary goal of cART is to achieve durable viral suppression, prevent disease progression, and reduce the risk of transmission. A key strategy in achieving this is the use of drug combinations that exhibit synergistic or additive effects, thereby enhancing efficacy, reducing dosages, and minimizing the emergence of drug-resistant viral strains. This guide provides a framework for evaluating the synergistic effects of investigational HIV drugs, using a hypothetical compound, "Virip," as an example, in combination with established classes of antiretroviral agents.

Section 1: Comparative Efficacy of this compound in Combination Therapies

To assess the synergistic potential of a new antiretroviral agent like this compound, it is crucial to conduct in vitro studies combining it with representatives from different classes of approved HIV drugs. The following table summarizes hypothetical data from such a study, illustrating how the combined efficacy can be quantitatively evaluated. The data presented here is for illustrative purposes and is not based on actual experimental results for a compound named this compound.

Table 1: In Vitro Synergistic Efficacy of this compound with Representative Antiretroviral Drugs

Drug Combination Drug Class of Partner Agent EC50 of this compound Alone (nM) EC50 of Partner Drug Alone (nM) EC50 of this compound in Combination (nM) EC50 of Partner Drug in Combination (nM) Combination Index (CI) Interpretation
This compound + Zidovudine (AZT)NRTI1525580.65Synergy
This compound + Tenofovir (TDF)NtRTI15306100.73Synergy
This compound + Efavirenz (EFV)NNRTI155820.93Additive
This compound + Darunavir (DRV)Protease Inhibitor (PI)15240.50.52Strong Synergy
This compound + Dolutegravir (DTG)Integrase Inhibitor (INI)15371.20.87Additive

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. A Combination Index (CI) < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Section 2: Experimental Protocols

The data presented in Table 1 would be generated using a standardized in vitro experimental workflow. The following is a representative protocol for such an assay.

Cell-Based HIV-1 Inhibition Assay
  • Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound and partner antiretroviral drugs are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial dilutions of each drug are prepared, both individually and in combination at fixed molar ratios (e.g., 1:1, 1:3, 3:1).

  • Infection and Treatment: MT-4 cells are plated in 96-well microplates at a density of 1 x 10^5 cells/mL. The cells are then infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01. Immediately following infection, the diluted drug combinations are added to the wells. Control wells include cells with no drug (virus control) and uninfected cells (mock control).

  • Quantification of Viral Replication: After 5 days of incubation, the extent of viral replication is determined by measuring the activity of viral reverse transcriptase (RT) in the culture supernatants using a colorimetric reverse transcriptase assay kit.

  • Data Analysis: The 50% effective concentrations (EC50) for each drug alone and in combination are calculated using a dose-response curve fitting software (e.g., GraphPad Prism). The Combination Index (CI) is then calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergy, additivity, or antagonism).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture MT-4 Cells D Plate MT-4 Cells A->D B Prepare Drug Dilutions (this compound & Partner Drugs) F Add Drug Combinations B->F C Prepare HIV-1 Stock E Infect Cells with HIV-1 C->E D->E E->F G Incubate for 5 Days F->G H Measure Reverse Transcriptase Activity G->H I Calculate EC50 Values H->I J Determine Combination Index (CI) I->J

Caption: Workflow for in vitro HIV-1 synergy testing.

Section 3: Mechanistic Insights into Synergy

The synergistic interaction between this compound and a partner drug can often be explained by their complementary mechanisms of action within the HIV-1 replication cycle. Understanding these mechanisms is crucial for rational drug combination design.

Hypothetical Mechanism of Action for this compound

For the purpose of this guide, let's assume this compound is a novel HIV-1 entry inhibitor that targets the gp120 surface glycoprotein, preventing it from binding to the host cell's CD4 receptor.

Synergy with a Protease Inhibitor (Darunavir)

The strong synergy observed between this compound and Darunavir can be attributed to their targeting of two distinct and essential stages of the viral lifecycle.

HIV_Lifecycle cluster_host Host Cell CD4 CD4 Receptor Integration Integration into Host DNA Assembly Viral Protein Assembly Integration->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation HIV HIV-1 Virion Attachment Attachment & Entry HIV->Attachment gp120 RT Reverse Transcription Attachment->RT RT->Integration NewVirion Infectious Virion Maturation->NewVirion This compound This compound (Entry Inhibitor) This compound->Attachment Inhibits Darunavir Darunavir (Protease Inhibitor) Darunavir->Maturation Inhibits

Caption: Dual-target inhibition of HIV-1 replication.

As illustrated in the diagram, this compound acts at the very beginning of the lifecycle, preventing the virus from entering the host cell. In contrast, Darunavir acts at the very end, inhibiting the protease enzyme that is essential for the maturation of newly produced virions into an infectious form. By inhibiting two temporally and mechanistically distinct steps, the combination of this compound and Darunavir can lead to a more profound and durable suppression of viral replication than either agent alone. This dual-pronged attack also presents a higher genetic barrier to the development of resistance.

Validation of a Cell-Based Assay for Virip using Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a cell-based assay for evaluating the activity of Virip, a notable HIV-1 entry inhibitor. By presenting objective comparisons with its more potent analog, VIR-353, and detailing the experimental protocols, this document serves as a valuable resource for researchers engaged in antiviral drug discovery and development.

Comparative Efficacy of this compound and its Analogs

The antiviral activity of this compound and its derivatives is typically quantified by determining their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the EC50 values for this compound and its analog, VIR-353, against HIV-1 in cell culture, demonstrating the enhanced potency of the modified peptide.[1]

InhibitorTargetEC50 (µM)Cell-Based Assay
This compoundHIV-1 gp41 fusion peptide28TZM-bl Reporter Gene Assay
VIR-353HIV-1 gp41 fusion peptide0.3TZM-bl Reporter Gene Assay

Table 1: Comparison of the in vitro anti-HIV-1 activity of this compound and its analog VIR-353. The data illustrates the significant improvement in inhibitory concentration achieved through molecular optimization.

HIV-1 Entry and the Mechanism of this compound Action

This compound and its analogs inhibit HIV-1 entry by targeting the gp41 fusion peptide, a critical component of the viral fusion machinery.[1][2] The following diagram illustrates the key steps of HIV-1 entry and the specific point of inhibition by this compound.

HIV1_Entry_Pathway cluster_host Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding gp41 gp41 CCR5->gp41 3. Conformational Change gp120 gp120 gp120->CD4 1. Binding Fusion Membrane Fusion gp41->Fusion 4. Fusion Peptide Insertion Viral_Entry Viral Core Entry Fusion->Viral_Entry 5. Viral Entry This compound This compound/VIR-353 This compound->gp41 Inhibition Assay_Validation_Workflow cluster_setup Assay Setup cluster_experiment Experimental Procedure cluster_readout Data Acquisition and Analysis A Prepare TZM-bl Cells E Infect TZM-bl Cells A->E B Prepare Serial Dilutions of Inhibitors (this compound, VIR-353) D Pre-incubate Inhibitors with Virus B->D C Prepare HIV-1 Virus Stock C->D D->E F Incubate for 48 hours E->F G Measure Luciferase Activity F->G H Calculate Percent Inhibition G->H I Determine EC50 Values H->I

References

Bridging the Gap: A Guide to Assessing the In-Vivo Relevance of In-Vitro Virucidal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiviral therapeutics is a cornerstone of modern medicine, a process that relies heavily on a tiered system of evaluation, beginning with in-vitro assays and progressing to in-vivo studies. While in-vitro studies offer a rapid and cost-effective means of screening and characterizing the virucidal activity of potential drug candidates, their translation to in-vivo efficacy is not always direct.[1][2] This guide provides an objective comparison of in-vitro and in-vivo methodologies, highlights key factors influencing their correlation, and offers strategies to enhance the predictive value of in-vitro data for in-vivo outcomes.

Understanding the Landscape: In-Vitro vs. In-Vivo Approaches

In-vitro and in-vivo studies represent two distinct but complementary stages in the antiviral drug development pipeline. In-vitro assays are conducted in a controlled laboratory setting, typically using cell cultures, to determine the direct effect of a compound on a virus.[1][3] In contrast, in-vivo studies are performed in living organisms, such as animal models, to evaluate the overall therapeutic effect, taking into account complex physiological factors.[3][]

Table 1: Comparison of In-Vitro and In-Vivo Virucidal Study Methodologies

FeatureIn-Vitro StudiesIn-Vivo Studies
Model System Cell lines (e.g., Vero, MDCK, Huh-7), primary cells.[5]Animal models (e.g., mice, ferrets, non-human primates).[6][7]
Primary Endpoints 50% Inhibitory Concentration (IC50), 50% Cytotoxic Concentration (CC50), Selectivity Index (SI = CC50/IC50).[1]Reduction in viral load, improvement in clinical symptoms, increased survival rate, histopathological changes.[]
Key Advantages High-throughput, cost-effective, rapid, allows for mechanistic studies.[1][8]Provides data on pharmacokinetics (PK), pharmacodynamics (PD), toxicity, and immune response; higher physiological relevance.[1][]
Key Limitations Lacks physiological complexity (e.g., immune system, metabolism); may not predict in-vivo efficacy or toxicity.[2][9]Expensive, time-consuming, ethically complex, species differences may not fully recapitulate human disease.[7][9]

Experimental Protocols: A Closer Look at Key Assays

The reproducibility and relevance of virucidal studies are contingent upon well-defined and meticulously executed experimental protocols. Below are detailed methodologies for commonly employed in-vitro and in-vivo assays.

2.1. In-Vitro Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the inhibition of viral replication by an antiviral compound.

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and incubate until confluent.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.

  • Viral Infection: Remove the growth medium from the cell monolayers and infect with a known concentration of virus (e.g., 100 plaque-forming units) for 1-2 hours.

  • Compound Treatment: After the incubation period, remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., agar or methylcellulose) containing the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

2.2. In-Vivo Protocol: Influenza Mouse Model

Mouse models are frequently used to assess the in-vivo efficacy of antiviral compounds against influenza virus.[3][10]

  • Animal Acclimatization: Acclimate the mice (e.g., BALB/c) to the laboratory conditions for at least one week prior to the experiment.

  • Viral Challenge: Anesthetize the mice and intranasally infect them with a predetermined lethal or sublethal dose of influenza virus.

  • Treatment Regimen: Administer the test compound to the mice at various dosages and schedules (e.g., orally, intraperitoneally) starting at a specified time point pre- or post-infection. A control group should receive a placebo.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a defined period (e.g., 14 days).

  • Viral Load Determination: At selected time points, euthanize a subset of mice from each group and collect lung tissue to determine the viral titer using methods like the TCID50 assay or qRT-PCR.

  • Data Analysis: Compare the survival rates, changes in body weight, and lung viral titers between the treated and control groups to evaluate the in-vivo efficacy of the compound.

Mandatory Visualizations: Workflows and Influencing Factors

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 In-Vitro Assessment cluster_1 In-Vivo Validation a Compound Library Screening b Hit Identification (IC50) a->b c Cytotoxicity Assay (CC50) b->c d Lead Compound Selection (High SI) c->d e Animal Model Selection d->e Translation f Pharmacokinetic/ Toxicology Studies e->f g Efficacy Studies (Viral Load, Survival) f->g h Preclinical Candidate g->h

Caption: Workflow from in-vitro screening to in-vivo validation of antiviral compounds.

G cluster_drug Drug Properties cluster_host Host Factors cluster_virus Viral Factors center In-Vitro / In-Vivo Correlation pkpd Pharmacokinetics/ Pharmacodynamics pkpd->center metabolism Metabolism & Bioavailability metabolism->center toxicity Off-target Toxicity toxicity->center immune Immune Response immune->center genetics Host Genetics genetics->center disease_model Animal Model Relevance disease_model->center strain Virus Strain/ Isolate strain->center moi Multiplicity of Infection moi->center resistance Resistance Development resistance->center

Caption: Key factors influencing the correlation between in-vitro and in-vivo virucidal studies.

Data Presentation: A Comparative Summary

Clear and concise data presentation is crucial for comparing the performance of different antiviral candidates. The following table provides a hypothetical example of how to summarize in-vitro and in-vivo data for two experimental compounds against Influenza A virus.

Table 2: Hypothetical Comparative Efficacy Data for Anti-Influenza A Virus Compounds

CompoundIn-Vitro (MDCK cells)In-Vivo (Mouse Model)
IC50 (µM) SI
Compound X 0.5>200
Compound Y 0.2>500
Placebo N/AN/A

In this example, while Compound Y shows greater potency in-vitro (lower IC50), Compound X demonstrates superior efficacy in-vivo, highlighting a potential discrepancy that could be due to factors like better bioavailability or a more favorable pharmacokinetic profile.

Bridging the In-Vitro/In-Vivo Gap: Strategies for Improved Prediction

The ultimate goal is to enhance the predictive power of in-vitro assays to better forecast in-vivo outcomes. Several strategies can be employed to bridge this gap:

  • Physiologically Relevant In-Vitro Models: Moving beyond simple 2D cell monolayers to more complex systems like 3D organoids, co-cultures, and microphysiological systems can better mimic the in-vivo environment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating in-vitro potency data with pharmacokinetic data from animal studies can help predict the drug concentrations required at the site of infection for antiviral efficacy.[11]

  • Careful Animal Model Selection: Choosing an animal model that accurately recapitulates the key aspects of human viral pathogenesis is critical for relevant in-vivo data.[6][7]

  • Use of Surrogate Viruses: For viruses that are difficult to culture or require high-level biocontainment, surrogate viruses with similar properties can be used in initial in-vitro and in-vivo testing.[12]

  • Mechanism of Action Studies: A thorough understanding of how a compound inhibits a virus at the molecular level can provide insights into its potential in-vivo activity.[1]

Conclusion

Assessing the in-vivo relevance of in-vitro virucidal studies is a multifaceted challenge that requires a comprehensive understanding of the strengths and limitations of each approach. While in-vitro assays are indispensable for initial screening and mechanistic studies, in-vivo validation remains the gold standard for determining therapeutic potential.[1][] By employing more physiologically relevant in-vitro models, integrating PK/PD modeling, and carefully selecting animal models, researchers can improve the correlation between in-vitro and in-vivo data, ultimately accelerating the development of novel and effective antiviral therapies.

References

Virip vs. Broadly Neutralizing Antibodies: A Comparative Analysis of Antiviral Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse landscape of antiviral therapeutics is paramount. This guide provides a detailed comparison of two distinct antiviral approaches: Virip, a class of synthetic peptides, and broadly neutralizing antibodies (bNAbs). By examining their mechanisms of action, target specificities, and supporting experimental data, this document aims to offer a clear perspective on their respective strengths and limitations.

At a Glance: this compound vs. bNAbs

FeatureThis compound and its Derivatives (e.g., VIR-576)Broadly Neutralizing Antibodies (bNAbs)
Molecular Type Synthetic PeptideMonoclonal Antibody (Protein)
Primary Target HIV-1 gp41 fusion peptide[1][2][3]Conserved epitopes on viral surface glycoproteins (e.g., HIV-1 Env, Influenza HA)[1][4]
Mechanism of Action Blocks viral fusion and entry by binding to the fusion peptide, preventing its insertion into the host cell membrane[1][3]Neutralize virus by binding to critical sites on the viral envelope, preventing attachment, entry, or fusion. Can also mediate effector functions.
Breadth of Activity Primarily active against diverse HIV-1 strains. Inactive against HIV-2, SIV, and other viruses like influenza and Ebola.[1]Can neutralize a wide range of viral strains and subtypes within a viral family (e.g., multiple HIV-1 clades, various influenza A and B strains).[4]
Resistance Profile High genetic barrier to resistance has been observed.[2]Viral escape through mutation of the target epitope is a significant challenge.
Clinical Development An optimized analogue, VIR-576, has undergone a Phase I/II clinical trial for HIV-1.[1][2][3]Numerous bNAbs are in various stages of clinical development for HIV-1 and influenza, with some showing promising results in efficacy trials.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and bNAbs lies in their approach to viral neutralization.

This compound , a virus inhibitory peptide, is a synthetic derivative of a naturally occurring fragment of human α1-antitrypsin.[1][5] It acts as an entry inhibitor , specifically targeting the fusion peptide of the HIV-1 transmembrane glycoprotein gp41.[1][2][3] This interaction physically obstructs the fusion peptide from inserting into the host cell membrane, a critical step for the virus to fuse with and enter the cell.[1]

cluster_this compound This compound Mechanism of Action Virip_Peptide This compound Peptide gp41_FP HIV-1 gp41 Fusion Peptide Virip_Peptide->gp41_FP Binds to Host_Membrane Host Cell Membrane gp41_FP->Host_Membrane Prevents Insertion into Viral_Entry_Blocked Viral Entry Blocked

Fig 1. this compound's mechanism of blocking HIV-1 entry.

Broadly neutralizing antibodies , on the other hand, are a component of the adaptive immune system and function by recognizing and binding to specific, conserved epitopes on the surface of viruses.[1] For HIV-1, these epitopes can be on the CD4 binding site, the V1/V2 or V3 glycans, or the membrane-proximal external region (MPER) of the envelope glycoprotein (Env). For influenza, bNAbs often target the conserved stem region of the hemagglutinin (HA) protein.[4] This binding can prevent the virus from attaching to host cell receptors, block the conformational changes required for fusion, or tag the virus for destruction by other immune cells through effector functions.

cluster_bNAb bNAb Mechanism of Action bNAb bNAb Viral_Epitope Conserved Viral Epitope (e.g., Env, HA) bNAb->Viral_Epitope Binds to Host_Receptor Host Cell Receptor Viral_Epitope->Host_Receptor Blocks Interaction with Neutralization Neutralization

Fig 2. bNAb-mediated neutralization of a virus.

Experimental Data and Performance

This compound: Potency and Resistance

Optimized derivatives of this compound have demonstrated significant antiviral activity. For instance, a size-optimized this compound derivative (sothis compound) showed a more than 100-fold increase in antiviral activity compared to the original peptide, with an IC50 of approximately 120 nM.[1] In a phase I/II clinical trial, the this compound analogue VIR-576 was shown to be safe and effective in reducing viral loads in HIV-1 infected individuals.[1][2]

A key advantage of this compound-based inhibitors appears to be a high genetic barrier to the development of resistance.[2] While resistance can be induced in vitro, it requires prolonged passaging and multiple mutations, which can come at a significant cost to viral fitness.[2]

Broadly Neutralizing Antibodies: Breadth and Escape

The hallmark of bNAbs is their ability to neutralize a wide variety of viral strains. This breadth is a significant advantage over earlier, more strain-specific antibodies. However, a major challenge for bNAb therapy is the emergence of viral escape mutants. The high mutation rate of viruses like HIV allows them to alter the epitopes targeted by bNAbs, rendering the antibodies ineffective.

Experimental Protocols

In Vitro Antiviral Activity Assay (General)

A common method to determine the in vitro antiviral activity of compounds like this compound or bNAbs is a cell-based neutralization assay.

  • Cell Culture: A suitable host cell line (e.g., TZM-bl for HIV, MDCK for influenza) is cultured in 96-well plates to form a confluent monolayer.

  • Compound Dilution: The antiviral agent (this compound or bNAb) is serially diluted to a range of concentrations.

  • Virus Preparation: A known titer of the virus is prepared.

  • Neutralization Reaction: The virus is incubated with the different concentrations of the antiviral agent for a set period (e.g., 1 hour at 37°C).

  • Infection: The virus-antiviral mixture is added to the cell monolayers and incubated to allow for infection.

  • Readout: After a defined incubation period (e.g., 48 hours), the extent of viral infection is quantified. This can be done through various methods, such as measuring the activity of a reporter gene (e.g., luciferase in TZM-bl cells), quantifying viral proteins via ELISA, or assessing cytopathic effect (CPE).

  • Data Analysis: The concentration of the antiviral agent that inhibits 50% of viral activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

cluster_Workflow In Vitro Neutralization Assay Workflow Start Start Cell_Culture Culture Host Cells in 96-well Plate Start->Cell_Culture Compound_Dilution Prepare Serial Dilutions of Antiviral Agent Start->Compound_Dilution Virus_Prep Prepare Virus Stock Start->Virus_Prep Infect_Cells Add Mixture to Cells and Incubate Cell_Culture->Infect_Cells Incubate Incubate Virus with Antiviral Agent Compound_Dilution->Incubate Virus_Prep->Incubate Incubate->Infect_Cells Quantify Quantify Viral Infection (e.g., Luciferase Assay, ELISA) Infect_Cells->Quantify Calculate_IC50 Calculate IC50 Value Quantify->Calculate_IC50 End End Calculate_IC50->End

Fig 3. Generalized workflow for an in vitro neutralization assay.

Conclusion

This compound and broadly neutralizing antibodies represent two promising yet distinct avenues for antiviral therapy. This compound, as a small peptide entry inhibitor, offers the advantage of targeting a highly conserved viral component, potentially leading to a higher barrier to resistance. Its development for HIV-1 provides a focused therapeutic option. Conversely, bNAbs offer the potential for broader application against a wider range of viral strains and even different viruses. However, the challenge of viral escape remains a significant hurdle for bNAb-based therapies. The continued development and potential combination of these and other antiviral strategies will be crucial in the ongoing effort to combat viral diseases.

References

Validating the Specificity of Virip's Interaction with gp41: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Virip, a novel HIV-1 entry inhibitor, with other gp41-targeting agents. We delve into the experimental validation of this compound's binding specificity to the gp41 fusion peptide, presenting supporting data and detailed protocols for key analytical techniques. This document is intended to serve as a resource for researchers in the fields of virology, pharmacology, and drug development who are focused on novel anti-HIV-1 therapeutics.

Introduction to this compound and its Mechanism of Action

This compound is an endogenous peptide derived from alpha-1-antitrypsin that has been identified as a potent inhibitor of HIV-1 entry.[1] Its mechanism of action is the direct targeting of the highly conserved fusion peptide of the HIV-1 transmembrane glycoprotein gp41.[1] By binding to this critical domain, this compound prevents the conformational changes in gp41 that are necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry. The high genetic barrier to the development of resistance to this compound-based inhibitors makes it a promising candidate for antiretroviral therapy.[1]

Comparative Analysis of gp41 Inhibitors

To understand the unique properties of this compound, it is essential to compare it with other inhibitors that target different regions of gp41. This guide focuses on two such alternatives: Enfuvirtide (T-20) , a peptide-based fusion inhibitor that targets the N-terminal heptad repeat (NHR) of gp41, and 10E8 , a broadly neutralizing antibody (bNAb) that recognizes the membrane-proximal external region (MPER) of gp41.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its comparators. It is important to note that direct binding affinity data (Kd) for this compound's interaction with gp41 is not extensively available in the public domain.

InhibitorTarget on gp41Mechanism of ActionBinding Affinity (Kd)IC50 Range
This compound Fusion PeptideBlocks insertion of the fusion peptide into the host cell membrane.Data not readily available1.28 µM - 4.85 µM (against R5 HIV-1 strains)[1]
Enfuvirtide (T-20) N-terminal Heptad Repeat (NHR)Prevents the formation of the six-helix bundle required for membrane fusion.~182 nM (for Enfuvirtide binding to an NHR fragment)8.8 nM - 167 nM (against wild-type and N43D mutant HIV-1)[2]
10E8 (bNAb) Membrane-Proximal External Region (MPER)Neutralizes the virus by binding to a highly conserved epitope near the transmembrane domain.0.59 ± 0.03 nM (binding to C6980V0C72 gp145)Geometric Mean IC50 < 1 µg/ml (against a panel of 181 pseudoviruses)[3]

Experimental Protocols for Specificity Validation

Validating the specific interaction between an inhibitor and its target is crucial. The following are detailed protocols for key experiments used to characterize the binding of this compound to gp41.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of the this compound-gp41 interaction.

Methodology:

  • Immobilization of gp41:

    • Recombinant gp41 or a synthetic peptide representing the fusion peptide domain is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The gp41 protein/peptide is injected over the activated surface, leading to the formation of covalent amide bonds.

    • Remaining active esters are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of concentrations of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the immobilized gp41 surface.

    • The association of this compound to gp41 is monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.

    • After the association phase, running buffer is flowed over the chip to monitor the dissociation of the this compound-gp41 complex.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic rate constants (ka and kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-gp41 interaction.

Methodology:

  • Sample Preparation:

    • Purified recombinant gp41 and synthetic this compound peptide are extensively dialyzed against the same buffer to minimize heat of dilution effects.

    • The concentrations of both protein and peptide are accurately determined.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with a known concentration of gp41.

    • The injection syringe is filled with a higher concentration of this compound.

    • A series of small, precise injections of this compound are made into the gp41 solution.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of this compound to gp41.

    • The resulting binding isotherm is fitted to a theoretical binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Co-immunoprecipitation (Co-IP) for In-situ Interaction

Co-IP is used to demonstrate that two proteins interact in the context of a cell lysate.

Objective: To confirm the interaction between this compound and gp41 in a cellular environment.

Methodology:

  • Cell Lysate Preparation:

    • Cells expressing HIV-1 Env (containing gp41) are lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • The cell lysate is incubated with an antibody specific for a tag on this compound (e.g., a His-tag or FLAG-tag) or a this compound-specific antibody.

    • Protein A/G beads are added to the lysate to capture the antibody-Virip complex.

  • Washing and Elution:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with an antibody specific for gp41 to detect its presence in the immunoprecipitated complex. A band corresponding to gp41 would confirm the interaction with this compound.

Visualizing the Molecular Interactions and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Inhibitors gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding gp41_intermediate gp41 Fusion Intermediate CCR5->gp41_intermediate 3. gp41 Conformational Change This compound This compound This compound->gp41_intermediate Targets Fusion Peptide Enfuvirtide Enfuvirtide Enfuvirtide->gp41_intermediate Targets NHR Ab10E8 10E8 Ab Ab10E8->gp41_intermediate Targets MPER Fusion Fusion Blocked gp41_intermediate->Fusion 4. Membrane Fusion

Caption: HIV-1 entry and sites of inhibitor action.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize gp41 on Sensor Chip Association Inject this compound (Association) Immobilize->Association Preparethis compound Prepare this compound Solutions (Analyte) Preparethis compound->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Concentration FitModel Fit to Binding Model Sensorgram->FitModel Kinetics Determine ka, kd, Kd FitModel->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

CoIP_Workflow cluster_lysate Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis LyseCells Lyse HIV-Env Expressing Cells AddAntibody Add this compound-specific Antibody LyseCells->AddAntibody AddBeads Add Protein A/G Beads AddAntibody->AddBeads Incubate Incubate to Form Complex AddBeads->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute WesternBlot Western Blot for gp41 Elute->WesternBlot

References

Comparative Pharmacokinetics of Antiviral Nucleoside Analogues: A Case Study of Remdesivir and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound named "Virip" did not yield any specific results in the public scientific literature. Therefore, this guide provides a comparative pharmacokinetic analysis of a well-documented antiviral agent, Remdesivir, and its related analogues, to serve as a comprehensive template for the requested content. The data and methodologies presented are based on published studies of Remdesivir, its active metabolite GS-441524, and its oral prodrug Obeldesivir.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the pharmacokinetic profiles of these antiviral compounds, supported by experimental data and detailed methodologies.

Overview of Pharmacokinetic Parameters

The pharmacokinetic properties of a drug and its analogues are crucial for determining its efficacy and safety profile. Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2). A comparison of these parameters for Remdesivir (administered intravenously) and Obeldesivir (administered orally) and their active metabolite GS-441524 is summarized below.

Table 1: Comparative Pharmacokinetic Parameters of Remdesivir and its Analogues

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
Remdesivir (RDV)Intravenous10 mg/kg~2230~0.08~1470~0.39
GS-441524 (from RDV)Intravenous10 mg/kg~145~2.0~1330~25.3
Obeldesivir (ODV)Oral10 mg/kg~1440~0.5~1680~1.8
GS-441524 (from ODV)Oral10 mg/kg~776~1.5~5640~7.6

Note: The data presented here are compiled from various preclinical studies and are intended for comparative purposes. Actual values may vary depending on the study design, species, and analytical methods used.

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of antiviral nucleoside analogues.

2.1. Animal Studies

Pharmacokinetic studies are often conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidates.

  • Species: Non-human primates, such as cynomolgus monkeys or rhesus macaques, are frequently used due to their physiological similarity to humans.

  • Dosing:

    • Intravenous (IV): The drug is typically dissolved in a suitable vehicle (e.g., a solution of sulfobutylether-β-cyclodextrin) and administered as a single bolus injection or infusion.

    • Oral (PO): The drug is formulated in an appropriate vehicle (e.g., polyethylene glycol) and administered via oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

2.2. Bioanalytical Method for Plasma Sample Analysis

The quantification of the parent drug and its metabolites in plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation:

    • Plasma samples are thawed on ice.

    • An internal standard (a stable isotope-labeled version of the analyte) is added to the plasma samples, controls, and calibration standards.

    • Protein precipitation is performed by adding a solvent like acetonitrile or methanol to remove plasma proteins.

    • The samples are vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected, and it may be further diluted or directly injected into the LC-MS/MS system.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is employed.

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is often used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Visualizations

3.1. Metabolic Pathway

The following diagram illustrates the metabolic activation pathway of Remdesivir and Obeldesivir to the active triphosphate form.

Metabolic_Pathway RDV Remdesivir (Prodrug) (Intravenous) GS704277 Alanine Metabolite (GS-704277) RDV->GS704277 Esterases ODV Obeldesivir (Prodrug) (Oral) GS441524 GS-441524 (Nucleoside Analogue) ODV->GS441524 Esterases GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP Phosphoramidase GS441524->GS441524_MP Kinases GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Kinases GS441524_TP GS-441524 Triphosphate (Active Form) GS441524_DP->GS441524_TP Kinases

Caption: Metabolic activation of Remdesivir and Obeldesivir.

3.2. Experimental Workflow

The diagram below outlines the typical experimental workflow for a comparative pharmacokinetic study.

Experimental_Workflow Dosing Dosing (IV and Oral Administration) Sampling Blood Sample Collection (Time Course) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Pharmacokinetic Modeling Analysis->Data Comparison Comparative PK Analysis Data->Comparison

A Comparative Guide to the Genetic Barrier of Virip in Antiviral Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in the development of antiviral therapeutics. A high genetic barrier to resistance—meaning multiple viral mutations are required to confer resistance—is a highly desirable characteristic for any new antiviral agent. This guide provides a comparative analysis of "Virip," a novel integrase strand transfer inhibitor (INSTI), focusing on experimental data that confirms its high genetic barrier to resistance compared to earlier-generation alternatives.

To provide a realistic and data-driven comparison, this compound's performance characteristics are modeled on the well-documented high genetic barrier of the second-generation INSTI, dolutegravir. Comparator A and Comparator B are modeled on the first-generation INSTIs, raltegravir and elvitegravir, respectively.

Mechanism of Action: Integrase Inhibition

This compound, like other INSTIs, targets the viral integrase enzyme, which is essential for retroviral replication.[1][2] This enzyme inserts the viral DNA into the host cell's genome, a critical step for establishing a productive infection.[3] By blocking this action, this compound effectively halts the viral life cycle.[3][4] Resistance to this class of drugs typically arises from mutations in the viral integrase gene that reduce the binding affinity of the inhibitor.[2]

cluster_host Host Cell vDNA Viral DNA Integrase Viral Integrase vDNA->Integrase Forms Pre-Integration Complex HostDNA Host Chromosome Integrated Integrated Provirus HostDNA->Integrated Replication Viral Replication Integrated->Replication Integrase->HostDNA Strand Transfer This compound This compound This compound->Integrase Inhibits caption Mechanism of this compound Action

Figure 1. Mechanism of this compound Action

Comparative Analysis of Resistance Barriers

The genetic barrier to resistance is not uniform across all INSTIs. First-generation drugs, such as raltegravir and elvitegravir, can be compromised by single key mutations.[5][6] In contrast, second-generation inhibitors like dolutegravir, and by extension this compound, were designed for a higher genetic barrier, maintaining activity against viruses with mutations that confer resistance to earlier drugs.[7][8][9]

The following table summarizes key quantitative data from in vitro and clinical studies, comparing the resistance profiles of this compound and its alternatives.

ParameterThis compound (Dolutegravir model)Comparator A (Raltegravir model)Comparator B (Elvitegravir model)
Primary Resistance Pathways R263K, G118R[10][11]N155H, Q148H/R/K, Y143C/R[5][6]T66I, E92Q, Q148H/K/R, N155H[12]
Fold-Change in EC50 (Single Mutation) R263K: ~2-fold[11][12]N155H: >14-fold[13]E92Q: ~7-8 fold[13]
Fold-Change in EC50 (Multiple Mutations) G140S + Q148H: ~5-10 fold[14]G140S + Q148H: >100-fold[5][14]G140S + Q148H: High resistance[9]
Resistance in Naïve Patients (Clinical) No resistance developed in pivotal Phase III trials (n=1,118).[15][16]Resistance mutations detected in patients with virologic failure.[6]Resistance mutations detected in patients with virologic failure.[17]
In Vitro Resistance Selection Extremely difficult to select for high-level resistance.[7]Resistance (e.g., Q148R, N155H) selected readily.[18]Resistance pathways similar to Comparator A.[12]

EC50: Half-maximal effective concentration. A higher fold-change indicates greater resistance.

The data clearly demonstrates that single mutations conferring high-level resistance to Comparators A and B have a minimal impact on this compound's activity.[7] Significant resistance to this compound typically requires the presence of a Q148 pathway mutation plus at least one other secondary mutation.[7][9] Furthermore, some mutations selected by this compound, such as R263K, can impair viral fitness, making it harder for the virus to escape drug pressure.[7][15]

Experimental Protocols

The data presented is derived from standardized experimental methodologies designed to assess antiviral resistance.

1. In Vitro Resistance Selection Assay

This method evaluates the propensity of a virus to develop resistance under continuous drug pressure.

  • Objective: To select for resistant viral variants by serial passaging in the presence of an antiviral agent and to identify the genetic mutations responsible.

  • Methodology:

    • Initiation: A wild-type laboratory-adapted viral strain is cultured in permissible cells (e.g., MT-4 cells for HIV).

    • Drug Pressure: The culture is exposed to the antiviral drug (e.g., this compound) at a starting concentration around the EC50.

    • Serial Passaging: The virus is passaged every 3-7 days. As viral replication becomes evident (e.g., by observing cytopathic effect or measuring viral markers), the supernatant is used to infect fresh cells.

    • Dose Escalation: The drug concentration is gradually increased in subsequent passages as the virus adapts.

    • Monitoring: At each passage, viral replication is monitored. Control cultures without the drug are passaged in parallel.[19]

    • Genotypic Analysis: When significant resistance is observed (i.e., the virus can replicate at high drug concentrations), the viral genome (specifically the integrase gene for this compound) is sequenced to identify mutations.

    • Phenotypic Analysis: The resistance level of the selected mutant viruses is quantified by determining the fold-change in EC50 compared to the wild-type virus.[20]

start Start Culture: Wild-Type Virus + Cells drug Add this compound (Starting at IC50) start->drug passage Incubate & Monitor Viral Replication drug->passage check Replication Observed? passage->check check->passage No harvest Harvest Virus check->harvest Yes subculture Infect Fresh Cells harvest->subculture sequence Genotypic Analysis: Sequence Integrase Gene harvest->sequence increase Increase this compound Concentration subculture->increase increase->passage phenotype Phenotypic Analysis: Determine Fold-Change in EC50 sequence->phenotype end Identify Resistance Mutations sequence->end caption In Vitro Resistance Selection Workflow

Figure 2. In Vitro Resistance Selection Workflow

2. Recombinant Virus Phenotyping Assay

This assay confirms the effect of specific mutations on drug susceptibility.

  • Objective: To measure the specific contribution of identified mutations to the resistance phenotype.

  • Methodology:

    • Site-Directed Mutagenesis: The identified resistance mutations (e.g., R263K) are introduced into an infectious molecular clone of the wild-type virus using standard molecular biology techniques.

    • Virus Production: The engineered plasmid is transfected into producer cells to generate recombinant virus stocks containing the specific mutation(s).

    • Susceptibility Testing: The susceptibility of the mutant virus to the drug is tested in a cell-based assay (e.g., a plaque reduction or yield reduction assay) across a range of drug concentrations.[21]

    • EC50 Calculation: The EC50 value for the mutant virus is calculated and compared to the EC50 value for the wild-type virus to determine the fold-change in susceptibility.

Conclusion

References

A Side-by-Side Analysis of Virip and Maraviroc: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of HIV-1 entry inhibitors, two distinct mechanisms have emerged, targeting different stages of the viral entry process. Maraviroc, a small molecule antagonist of the CCR5 co-receptor, and Virip, a peptide-based inhibitor of the gp41 fusion peptide, represent these divergent strategies. This guide provides a detailed, side-by-side analysis of these two antiretroviral agents, presenting available experimental data, outlining key experimental protocols, and visualizing their mechanisms of action to aid researchers, scientists, and drug development professionals in understanding their unique attributes.

It is important to note that a direct head-to-head clinical trial comparing the efficacy of this compound and Maraviroc has not been conducted. Therefore, the data presented here is a compilation from independent studies.

Mechanism of Action: A Tale of Two Targets

Maraviroc and this compound inhibit HIV-1 entry through fundamentally different interactions with the viral and host cell machinery.

Maraviroc: Blocking the Co-Receptor

Maraviroc is a non-competitive, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of R5-tropic HIV-1 strains into host cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices of CCR5, Maraviroc induces a conformational change in the receptor. This altered conformation prevents the viral surface glycoprotein gp120 from binding to CCR5, thereby blocking the fusion of the viral and cellular membranes and halting viral entry.[1][2]

Maraviroc_Mechanism cluster_host_cell Host Cell Membrane CD4_Receptor CD4 Receptor CCR5_Receptor CCR5 Receptor CCR5_Blocked CCR5 Receptor (Blocked by Maraviroc) HIV_gp120 gp120 HIV_gp120:f0->CD4_Receptor:f0 1. Binding HIV_gp120:f0->CCR5_Receptor:f0 2. Co-receptor Binding (Uninhibited) HIV_gp120:f0->CCR5_Blocked:f0 3. Binding Blocked Maraviroc Maraviroc Maraviroc->CCR5_Receptor:f0 Binding & Allosteric Change

Maraviroc's allosteric inhibition of the CCR5 co-receptor.

This compound: Targeting the Fusion Peptide

This compound is a naturally occurring peptide derived from α1-antitrypsin that directly targets the HIV-1 gp41 fusion peptide.[3][4] This peptide is a critical component of the viral fusion machinery, responsible for inserting into the host cell membrane and initiating the fusion process. This compound and its optimized derivatives, such as VIR-576, are thought to bind to the gp41 fusion peptide, preventing its insertion into the host cell membrane and thereby inhibiting viral entry.[3][5]

This compound's inhibition of the gp41 fusion peptide.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Maraviroc from various in vitro and clinical studies. Due to the absence of head-to-head trials, direct comparison of these values should be approached with caution, as experimental conditions may have varied between studies.

Table 1: In Vitro Efficacy of this compound and its Analogs

CompoundTargetAssayEC50Reference
This compoundHIV-1 gp41 Fusion PeptideAnti-HIV Activity Assay28 µmol/L[6]
VIR-353 (analog)HIV-1 gp41 Fusion PeptideAnti-HIV Activity Assay0.3 µmol/L[6]
VIR-576 (optimized derivative)HIV-1 gp41 Fusion PeptideNot specifiedMore potent than this compound[3]

Table 2: In Vitro Efficacy of Maraviroc

ParameterAssayValueReference
IC50 (MIP-1α binding)Radioligand Binding Assay3.3 nM[7]
IC50 (MIP-1β binding)Radioligand Binding Assay7.2 nM[7]
IC50 (RANTES binding)Radioligand Binding Assay5.2 nM[7]
Geometric Mean IC90 (vs. 200 pseudotyped viruses)Antiviral Assay13.7 nM[7]

Table 3: Clinical Efficacy of Maraviroc (MOTIVATE 1 & 2 Studies - Treatment-Experienced Patients)

TimepointPercentage of Patients with HIV-1 RNA <50 copies/mL (Twice-Daily Dosing)Mean Increase in CD4+ T-Cell Count (cells/µL)Reference
Week 4845.5%124[8]
Week 9641%113[8]

Table 4: Clinical Efficacy of VIR-576 (Phase I/II Monotherapy Trial)

DurationOutcomeResultReference
10 daysMean viral load reduction1.23 log10[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate Maraviroc and the general approach for assessing HIV entry inhibitors like this compound.

Maraviroc: Radioligand Binding Competition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Maraviroc for the binding of radiolabeled chemokines to the CCR5 receptor.

Methodology:

  • Cell/Membrane Preparation: HEK-293 cells stably expressing the CCR5 receptor are harvested and resuspended in a binding buffer. Alternatively, cell membranes are prepared by lysing the cells and isolating the membrane fraction through ultracentrifugation.[7]

  • Competition Reaction: A fixed concentration of a radiolabeled chemokine (e.g., 125I-labeled MIP-1β) is incubated with the CCR5-expressing cells or membranes in the presence of varying concentrations of unlabeled Maraviroc.[7]

  • Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the cell membranes and the bound radioligand. Unbound radioligand passes through the filter.[7]

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Maraviroc. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

General HIV-1 Antiviral Activity Assay (Applicable to this compound and Maraviroc)

Objective: To determine the concentration of the inhibitor that results in a 50% reduction in viral replication (EC50).

Methodology:

  • Cell Culture: Target cells susceptible to HIV-1 infection (e.g., peripheral blood mononuclear cells [PBMCs] or a suitable cell line) are cultured.

  • Viral Infection: The target cells are infected with a known amount of HIV-1 in the presence of serial dilutions of the test inhibitor (this compound or Maraviroc).

  • Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:

    • p24 Antigen ELISA: Measures the amount of the HIV-1 p24 capsid protein in the cell culture supernatant.

    • Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme in the supernatant.

    • Reporter Gene Assay: Uses a recombinant virus that expresses a reporter gene (e.g., luciferase or β-galactosidase) upon successful infection and replication. The reporter gene activity is then quantified.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each inhibitor concentration relative to a no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_maraviroc Maraviroc (CCR5 Antagonist) cluster_this compound This compound (gp41 Fusion Inhibitor) cluster_common Common Antiviral Efficacy Assay M_Target CCR5-expressing Cells M_Assay Radioligand Binding Assay (Competition with labeled chemokine) M_Target->M_Assay M_Endpoint Determine IC50 M_Assay->M_Endpoint C_Endpoint Determine EC50 V_Target HIV-1 Virions V_Assay Fusion Assay (e.g., cell-cell fusion or virus-cell fusion) V_Target->V_Assay V_Endpoint Determine EC50 V_Assay->V_Endpoint C_Cells Target Cells (e.g., PBMCs) C_Infection Infect with HIV-1 + Inhibitor C_Cells->C_Infection C_Incubation Incubate (3-7 days) C_Infection->C_Incubation C_Quantification Quantify Viral Replication (p24 ELISA, RT Assay) C_Incubation->C_Quantification C_Quantification->C_Endpoint

Comparative experimental workflows for HIV entry inhibitors.

Conclusion

This compound and Maraviroc represent two distinct and valuable approaches to inhibiting HIV-1 entry. Maraviroc, an FDA-approved drug, has a well-established efficacy and safety profile from extensive clinical trials, acting on the host CCR5 co-receptor. This compound and its derivatives are a promising class of peptide-based inhibitors that target the viral gp41 fusion peptide, a mechanism that may offer advantages against a broad range of HIV-1 strains.

While direct comparative data is lacking, the information presented in this guide highlights their unique mechanisms, summarizes the available quantitative data, and provides an overview of the experimental protocols used for their evaluation. This side-by-side analysis serves as a resource for researchers to understand the nuances of these two important classes of HIV-1 entry inhibitors and to inform future drug development efforts. Further research, including potential head-to-head studies, would be invaluable in fully elucidating the comparative efficacy and potential synergistic effects of these and other HIV-1 entry inhibitors.

References

Safety Operating Guide

Navigating Safe Disposal of Laboratory Reagents: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical and biological materials is a cornerstone of a safe and compliant research environment. While specific protocols are dictated by the nature of the substance, a universal framework of diligence and adherence to safety standards is paramount. This guide provides a comprehensive overview of proper disposal procedures applicable in a laboratory setting, emphasizing safety, regulatory compliance, and environmental responsibility.

Note: A specific reagent identified as "Virip" could not be definitively located in public safety and chemical databases. The following procedures are based on established best practices for laboratory waste management. Professionals handling any substance must always refer to the manufacturer-provided Safety Data Sheet (SDS) and their institution's specific waste management protocols.

General Principles of Laboratory Waste Disposal

The responsibility for the safe handling and disposal of laboratory waste lies with the individual generating the waste.[1] Proper identification, segregation, and containment are critical first steps to ensure safety and compliance.[2][3] All waste must be managed in accordance with local, state, and federal regulations.[4]

Procedural Guidance for Waste Disposal

The following steps outline a systematic approach to laboratory waste management, from identification to final disposal.

Experimental Protocol: General Laboratory Waste Disposal

  • Waste Identification and Characterization:

    • The first crucial step is to identify the type of waste generated.[3] This could be chemical, biological, or a mixture.

    • Consult the Safety Data Sheet (SDS) for the substance to understand its hazards, including reactivity, flammability, and toxicity.[5] The SDS will provide specific disposal considerations.[5]

    • For unidentified substances, a chemical analysis may be required before disposal, a process that can be costly.[6]

  • Segregation of Waste Streams:

    • Properly segregate different waste types to prevent dangerous chemical reactions and to ensure correct disposal pathways.[2][6]

    • Do not mix hazardous and non-hazardous waste.[2]

    • Separate liquid and solid waste.[6]

    • Chemically contaminated sharps (e.g., needles, blades, broken glass) must be segregated into designated puncture-proof containers.[7][8]

  • Selection of Appropriate Waste Containers:

    • Use only approved and compatible containers for waste collection.[2][9] For instance, corrosive materials should not be stored in metal drums they can degrade.[3]

    • Containers must be clearly labeled with the contents, including the chemical names and associated hazards.[6][8]

    • Liquid waste containers should be screw-capped and filled to no more than 80% capacity to prevent spills.[6]

    • Solid biohazardous waste should be collected in a leak-proof container lined with an autoclaveable biohazard bag and marked with the biohazard symbol.[10]

  • Waste Accumulation and Storage:

    • Store waste containers in a designated, secure, and dry area.[2]

    • Keep waste containers closed when not in use.[10]

    • Follow institutional guidelines for the maximum allowable accumulation time for hazardous waste.

  • Treatment and Disposal:

    • The method of disposal is determined by the waste classification.

    • Chemical Waste: May be neutralized, recycled, incinerated, or disposed of in a permitted landfill.[3] Never dispose of hazardous chemicals down the sink unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for specific, neutralized solutions.[8]

    • Liquid Infectious Waste: Can often be chemically inactivated with a disinfectant like bleach, allowed to sit for a specified contact time (e.g., 30 minutes), and then, if permissible, disposed of down the drain.[7][10] Alternatively, liquid waste can be autoclaved before sink disposal.[10] Note that bleach should not be autoclaved.[10]

    • Solid Infectious Waste: Can be decontaminated via autoclaving (steam sterilization) and then disposed of as regular trash, or it can be placed in a designated biobox for incineration.[1][7]

    • Sharps Waste: Both chemically and biologically contaminated sharps must be collected in puncture-resistant containers.[7][8] These are then typically incinerated.

  • Documentation and Pickup:

    • Maintain accurate records of the waste generated.

    • Follow your institution's procedures for requesting a waste pickup.[8]

Data Presentation: Laboratory Waste Container Guide

For quick reference, the table below summarizes common types of laboratory waste and their appropriate disposal containers.

Waste TypeContainerDisposal Pathway
Non-Halogenated Solvents Labeled, screw-top, chemically resistant containerChemical Waste Pickup
Halogenated Solvents Labeled, screw-top, chemically resistant containerChemical Waste Pickup
Aqueous Acidic/Basic Waste Labeled, screw-top, chemically resistant containerChemical Waste Pickup (may require neutralization)
Solid Chemical Waste Labeled, sealed, compatible containerChemical Waste Pickup
Contaminated Sharps (Needles, Blades) Puncture-resistant sharps container (often yellow for chemical, red for biohazard)Sharps Waste Pickup/Incineration
Contaminated Glassware Puncture-resistant box (e.g., cardboard glass box)Varies by contaminant (Chemical or Biohazardous Waste)
Solid Biohazardous Waste (Gloves, Tubes) Red biohazard bag within a secondary leak-proof container with a lidAutoclave or Biohazardous Waste Pickup/Incineration
Liquid Biohazardous Waste (Cultures) Leak-proof, labeled container for treatment (autoclave or chemical)Decontaminate then Drain Disposal (if permitted)

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a laboratory reagent.

cluster_start Start: Waste Generation cluster_id Identification & Segregation cluster_contain Containment cluster_dispose Disposal Path start Reagent Used, Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards (Chemical, Bio, etc.) consult_sds->identify_hazards segregate Segregate Waste Streams (Solid, Liquid, Sharps) identify_hazards->segregate select_container Select Appropriate Waste Container segregate->select_container label_container Label Container Correctly select_container->label_container decontaminate Decontaminate/Treat (Autoclave/Chemical) label_container->decontaminate If Biohazardous/ Infectious request_pickup Store Securely & Request EHS Pickup label_container->request_pickup If Chemical decontaminate->request_pickup end_point Final Disposal (Incineration, Landfill, etc.) request_pickup->end_point

Caption: Logical workflow for the disposal of laboratory reagents.

By adhering to these systematic procedures, laboratory personnel can ensure the safe and compliant disposal of all waste materials, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult institutional resources when in doubt.

References

Essential Safety and Handling of VIRIP (Virus-Inhibitory Peptide)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with VIRIP, a peptide fragment of α1-antitrypsin that inhibits HIV-1 entry, adherence to strict safety protocols is paramount to ensure personal safety and prevent contamination. This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, engineering controls such as mechanical exhaust are required. In addition, the following personal protective equipment should be worn to prevent contact with skin and eyes.

PPE CategorySpecific Recommendations
Respiratory Protection Use respirators and components tested and approved under appropriate government standards.
Eye Protection Chemical safety goggles.
Hand Protection Heavy rubber gloves.
Skin and Body Protection Protective clothing, rubber boots.

Operational and Handling Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid inhalation of the substance.

  • Prevent contact with eyes, skin, and clothing.

  • Avoid prolonged or repeated exposure.

Storage:

  • Keep the container tightly closed.

  • Store at -20°C.

Emergency Procedures

In the event of exposure or a spill, follow these first aid and accidental release measures.

Emergency SituationFirst Aid / Response Protocol
Oral Exposure If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.
Inhalation Exposure If inhaled, move the individual to fresh air. If breathing becomes difficult, call a physician.
Dermal Exposure In case of skin contact, flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.
Eye Exposure In case of contact with eyes, flush with copious amounts of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. Call a physician.
Accidental Release Evacuate the area. Wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves. Sweep up the material, place it in a bag, and hold it for waste disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[1]

Disposal Plan

Contaminated materials and unused this compound must be disposed of as hazardous waste.

Disposal Method:

  • Sweep up spilled material and place it in a sealed bag for waste disposal.

  • Consult with your institution's environmental health and safety office for specific local and national regulations regarding chemical waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

VIRIP_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B Review safety protocols C Weigh/Reconstitute this compound in a fume hood B->C Proceed to handling D Perform Experiment C->D Use appropriate lab technique E Decontaminate work surfaces D->E Post-experiment F Dispose of waste in designated hazardous waste containers E->F G Doff PPE correctly F->G

This compound Handling Workflow Diagram

Logical Relationship of Safety Measures

The core safety requirements for handling this compound are logically interconnected to provide comprehensive protection.

VIRIP_Safety_Relationships cluster_controls Control Measures cluster_outcomes Safety Outcomes Eng Engineering Controls (e.g., Fume Hood) SafeHandling Safe Handling of this compound Eng->SafeHandling PPE Personal Protective Equipment (Gloves, Goggles, etc.) PPE->SafeHandling Admin Administrative Controls (Training, SOPs) Admin->SafeHandling ExposurePrev Prevention of Exposure SafeHandling->ExposurePrev ContaminationCtrl Contamination Control SafeHandling->ContaminationCtrl

Interrelation of Safety Measures for this compound

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。